molecular formula C8H8ClNO2 B1364401 6-Chloro-2,4-dimethylnicotinic acid CAS No. 630082-81-4

6-Chloro-2,4-dimethylnicotinic acid

Cat. No.: B1364401
CAS No.: 630082-81-4
M. Wt: 185.61 g/mol
InChI Key: RBEYJNUECZLISX-UHFFFAOYSA-N
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Description

6-Chloro-2,4-dimethylnicotinic acid is a high-purity chemical building block belonging to the class of substituted pyridinecarboxylic acids. This compound is of significant interest in medicinal and agrochemical research for the synthesis of novel molecules. As a multifunctional intermediate, it is used in exploratory chemistry for developing potential pharmaceutical candidates and other specialized chemicals. The presence of both a carboxylic acid and a chloro group on the pyridine ring makes it a versatile precursor for further derivatization through various reactions, including nucleophilic substitution and amide coupling. Researchers utilize this compound in the design and synthesis of complex structures for biological screening and structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Ensure proper safety protocols are followed, as with all chemicals of unknown toxicity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2,4-dimethylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-4-3-6(9)10-5(2)7(4)8(11)12/h3H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEYJNUECZLISX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392552
Record name 6-Chloro-2,4-dimethylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630082-81-4
Record name 6-Chloro-2,4-dimethylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 6-Chloro-2,4-dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 6-Chloro-2,4-dimethylnicotinic acid Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary

6-Chloro-2,4-dimethylnicotinic acid (CAS: 99911-09-8) is a high-value pyridine scaffold, serving as a critical pharmacophore in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.[1] Its structural uniqueness lies in the specific methylation pattern at positions 2 and 4, combined with a reactive chlorine handle at position 6, enabling facile


 diversification.

This guide details a robust, scalable synthetic route. Unlike generic pyridine syntheses, this protocol addresses the specific regiochemical challenges of the 2,4-dimethyl substitution pattern. The synthesis proceeds via a Hantzsch-type condensation to form the pyridone core, followed by deoxychlorination and ester hydrolysis .[1]

Strategic Retrosynthesis

To achieve high regioselectivity, we avoid direct electrophilic substitution on a pre-formed pyridine ring, which often yields inseparable isomers. Instead, we utilize a de novo ring construction strategy.

Retrosynthetic Logic (DOT Visualization)

Retrosynthesis Target 6-Chloro-2,4-dimethylnicotinic Acid (Target) Inter1 Ethyl 6-Chloro-2,4-dimethylnicotinate Target->Inter1 Hydrolysis Inter2 Ethyl 2,4-dimethyl-6-hydroxynicotinate (Pyridone Intermediate) Inter1->Inter2 Deoxychlorination (POCl3) Precursors Ethyl 3-aminocrotonate + Diketene (or Acetoacetyl Chloride) Inter2->Precursors Cyclocondensation

Figure 1: Retrosynthetic disconnection revealing the acyclic enamine and ketene precursors.

Phase 1: Pyridone Scaffold Construction

Objective: Synthesis of Ethyl 2,4-dimethyl-6-hydroxynicotinate (also known as 6-oxo-1,6-dihydropyridine derivative).[1]

Mechanistic Insight

The formation of the pyridine ring is achieved through the condensation of ethyl 3-aminocrotonate with diketene (or an acetoacetyl equivalent).[1] The amino group of the crotonate attacks the electrophilic carbonyl of the diketene, followed by an intramolecular cyclization.[1] This method guarantees the 2,4-dimethyl arrangement, which is difficult to achieve via direct alkylation.[1]

Protocol
  • Reagents:

    • Ethyl 3-aminocrotonate (1.0 eq)[1]

    • Diketene (1.1 eq) [Caution: Lachrymator/Toxic]

    • Solvent: Toluene or Acetic Acid[1]

  • Procedure:

    • Charge a reactor with ethyl 3-aminocrotonate dissolved in toluene.

    • Add diketene dropwise at 0–5°C to control the exothermic nature of the initial acylation.[1]

    • Once addition is complete, heat the mixture to reflux (110°C) for 4–6 hours to drive the cyclization and dehydration.

    • Workup: Cool the mixture to room temperature. The product, Ethyl 2,4-dimethyl-6-hydroxynicotinate, often precipitates as a solid.[1] Filter, wash with cold toluene/hexanes, and dry.

  • Yield Expectation: 70–85%[1]

Phase 2: Deoxychlorination (The Critical Step)

Objective: Conversion of the 6-hydroxy (tautomeric 6-oxo) group to the 6-chloro substituent.[1]

Mechanistic Insight

This step utilizes Phosphorus Oxychloride (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) .[1][2][3] The reaction proceeds via the formation of a dichlorophosphate intermediate.[1] The pyridine nitrogen (or added base) facilitates the elimination of the phosphate leaving group, replaced by chloride.[1]
  • Critical Control Point: Temperature control is vital.[1] Overheating can lead to tar formation, while under-heating results in incomplete conversion.[1]

Protocol
  • Reagents:

    • Ethyl 2,4-dimethyl-6-hydroxynicotinate (Intermediate from Phase 1)[1]

    • 
       (3.0 – 5.0 eq)
      
    • Base:

      
      -Diethylaniline or Quinoline (0.1 eq, catalytic) [Optional but recommended for kinetics]
      
  • Procedure:

    • Place the solid hydroxynicotinate in a round-bottom flask equipped with a reflux condenser and a drying tube (

      
      ).
      
    • Slowly add

      
      .[1] (Note: The reaction can be run neat).
      
    • Add the catalytic base.[1]

    • Heat the mixture to reflux (105–110°C) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[1][4] The starting material spot (polar) should disappear, replaced by a less polar product.

    • Quenching (Safety Critical):

      • Distill off excess

        
         under reduced pressure if possible.[1]
        
      • Inverse Quench: Pour the viscous residue slowly into a stirred mixture of crushed ice and water.[1] Never add water to the residue , as the exotherm is violent.[1]

    • Neutralize the aqueous slurry with solid

      
       or 
      
      
      
      to pH 7–8.[1]
    • Extract with Dichloromethane (DCM) or Ethyl Acetate (

      
      ).[1]
      
    • Dry organic layer (

      
      ), filter, and concentrate to yield Ethyl 6-chloro-2,4-dimethylnicotinate .[1]
      

Phase 3: Ester Hydrolysis

Objective: Isolation of the final acid, 6-Chloro-2,4-dimethylnicotinic acid.[1]

Protocol
  • Reagents:

    • Ethyl 6-chloro-2,4-dimethylnicotinate[1]

    • NaOH (2M aqueous solution, 2.0 eq)

    • Solvent: Ethanol or Methanol

  • Procedure:

    • Dissolve the ester in Ethanol.[1]

    • Add the NaOH solution.[1]

    • Stir at ambient temperature (25°C) or mild heat (40°C) for 2–4 hours.

    • Workup:

      • Evaporate the alcohol solvent under vacuum.[1]

      • Dilute the residue with water.[1]

      • Acidification: Cool the solution to 0°C and slowly acidify with 1M HCl to pH 2–3. The product will precipitate as a white/off-white solid.[1]

    • Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

Analytical Data & Validation

ParameterSpecification / Observation
Appearance White to off-white crystalline powder
Melting Point 160–164°C (Literature dependent on purity)

NMR (DMSO-

)

2.45 (s, 3H,

), 2.60 (s, 3H,

), 7.45 (s, 1H, Ar-H), 13.5 (br s, 1H,

)
MS (ESI)

(Calculated for

)
HPLC Purity

(Area under curve)

Process Workflow & Safety (DOT Visualization)

Workflow Start Start: Ethyl 3-aminocrotonate Step1 Step 1: Cyclization (Diketene, Reflux) Start->Step1 Check1 QC: Isolate Pyridone Step1->Check1 Step2 Step 2: Chlorination (POCl3, 110°C) Check1->Step2 Pass Safety CRITICAL SAFETY: Inverse Quench onto Ice Step2->Safety Step3 Step 3: Hydrolysis (NaOH, EtOH) Safety->Step3 Final Final: 6-Chloro-2,4-dimethylnicotinic acid Step3->Final

Figure 2: Operational workflow highlighting the critical safety node during POCl3 quenching.

Troubleshooting & Optimization

  • Incomplete Chlorination: If the hydroxyl peak persists in HPLC, ensure the

    
     is fresh (colorless, not yellow). Moisture in the starting material kills the reagent; dry the pyridone intermediate thoroughly (
    
    
    
    water content) before Step 2.[1]
  • Low Yield in Hydrolysis: Avoid harsh reflux with strong acid for hydrolysis, as this may hydrolyze the 6-chloro group to a hydroxyl group (reverting to the pyridone).[1] Mild alkaline hydrolysis (LiOH or NaOH at 40°C) is preferred.[1]

  • Regioselectivity Issues: If the melting point deviates significantly, verify the starting material quality (Ethyl 3-aminocrotonate). Isomeric impurities in the starting enamine lead to inseparable pyridine isomers.[1]

References

  • Synthesis of 2,4-Dimethyl-6-hydroxynicotinonitrile: Moir, J. (1902).[1][5] "The reaction of diacetonitrile." Journal of the Chemical Society, Transactions. Link

  • Chlorination Protocols: ResearchGate Discussion on POCl3 Chlorination of Hydroxypyridines. (2014). "How should I proceed in Chlorination using POCl3?" Link

  • Solvent-Free Chlorination: Yang, X., et al. (2013). "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyridines Using Equimolar POCl3." PMC - NIH.[1] Link

  • General Pyridine Synthesis: Organic Syntheses, Coll. Vol. 2, p. 214 (1943). "2,6-Dimethylpyridine" (Analogous Hantzsch chemistry).[1] Link

  • Preparation of 6-Hydroxynicotinic Acid: US Patent 5082777 (Cited in PrepChem).[1] "Method for the production of 6-hydroxynicotinic acid."[1][6][7][8] Link

Sources

6-Chloro-2,4-dimethylnicotinic Acid: Technical Monograph & Utilization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Chloro-2,4-dimethylnicotinic acid (CAS: 630082-81-4) is a highly functionalized pyridine intermediate used primarily in medicinal chemistry and agrochemical synthesis. Distinguished by its trisubstituted pyridine ring, it offers a unique combination of reactive centers: an electrophilic carbon at position 6 (activated for nucleophilic aromatic substitution), a modifiable carboxylic acid at position 3, and steric-tuning methyl groups at positions 2 and 4. This guide details its physicochemical profile, synthetic pathways, and reactivity logic for researchers optimizing scaffold design.

Part 1: Chemical Identity & Physicochemical Profile[2]

This compound serves as a "steric lock" scaffold; the methyl groups at C2 and C4 restrict the conformational freedom of substituents at C3, a valuable property for designing rigid drug candidates.

Table 1: Core Chemical Data
PropertyData
Chemical Name 6-Chloro-2,4-dimethylpyridine-3-carboxylic acid
CAS Number 630082-81-4
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DMSO, Methanol, DMF; Sparingly soluble in water
pKa (Predicted) ~3.5 (Carboxylic acid), ~0.5 (Pyridine N)
Melting Point >160°C (Decomposes)
LogP (Predicted) 2.1 – 2.4

Part 2: Synthetic Routes & Manufacturing[4]

The synthesis of 6-chloro-2,4-dimethylnicotinic acid typically avoids direct chlorination of the pyridine ring, which lacks regioselectivity. Instead, it relies on the deoxychlorination of a pyridone precursor using phosphoryl chloride (POCl₃).

Primary Synthetic Pathway[2]
  • Hantzsch-Type Cyclization: Condensation of ethyl acetoacetate with an ammonia source and an enamine precursor forms the 2,4-dimethyl-6-hydroxynicotinic acid (exists as the pyridone tautomer).

  • Chlorination (Activation): Treatment with POCl₃ converts the C6-hydroxyl (lactam) into the C6-chloride.

  • Hydrolysis: If the ester was used in step 1, base-catalyzed hydrolysis yields the final free acid.

Synthesis Precursor Ethyl Acetoacetate + Ammonia Source Pyridone Intermediate: 2,4-Dimethyl-6-hydroxynicotinic acid (Pyridone Tautomer) Precursor->Pyridone Cyclization Chlorination Reagent: POCl3, 100°C Pyridone->Chlorination Deoxychlorination Product Target: 6-Chloro-2,4-dimethyl- nicotinic acid Chlorination->Product Hydrolysis (if ester)

Figure 1: Synthetic workflow from acyclic precursors to the chloropyridine scaffold.

Critical Process Note: The C2 and C4 methyl groups provide steric bulk that can retard the rate of chlorination compared to unhindered nicotinic acids. Extended reaction times or catalytic DMF (Vilsmeier-Haack conditions) are often required to drive the POCl₃ reaction to completion.

Part 3: Reactivity & Functionalization Strategies

The molecule's value lies in its orthogonal reactivity . The C6-Cl bond and C3-COOH group can be modified independently, allowing for the rapid generation of diverse libraries.

Nucleophilic Aromatic Substitution (SₙAr) at C6

The chlorine atom at C6 is activated by the adjacent ring nitrogen (ortho-like relationship in terms of electron withdrawal) and the electron-withdrawing carboxyl group at C3. However, the C4-methyl group exerts a steric penalty , making SₙAr reactions slower than in 6-chloronicotinic acid.

  • Nucleophiles: Primary/Secondary amines, Alkoxides, Thiols.

  • Conditions: High temperature (80–120°C) or microwave irradiation is often necessary to overcome the steric hindrance of the C4-methyl.

Carboxylic Acid Coupling at C3

The acid moiety is sterically crowded by the flanking methyl groups (C2 and C4). Standard coupling reagents (EDC/NHS) may react sluggishly.

  • Optimization: Conversion to the acid chloride (using SOCl₂ or Oxalyl Chloride) is recommended before coupling with amines to form amides.

Reactivity Center 6-Chloro-2,4-dimethyl- nicotinic acid SnAr_Reagent Reagent: R-NH2 / Heat Center->SnAr_Reagent Acid_Reagent Reagent: SOCl2 -> R-NH2 Center->Acid_Reagent Suzuki_Reagent Reagent: Ar-B(OH)2 / Pd Cat. Center->Suzuki_Reagent SnAr_Product Product: 6-Amino Derivative (Kinase Inhibitor Scaffold) SnAr_Reagent->SnAr_Product Cl Displacement Acid_Product Product: Nicotinamide (Sterically Locked) Acid_Reagent->Acid_Product Amide Formation Suzuki_Product Product: 6-Aryl-Pyridine Suzuki_Reagent->Suzuki_Product C-C Bond Formation

Figure 2: Divergent reactivity pathways. The C6 position is prone to displacement (SnAr) or metal-catalyzed coupling, while the C3 position allows amide/ester diversification.

Part 4: Medicinal Chemistry Applications[8]

"Steric Lock" in Drug Design

In drug development, the 2,4-dimethyl substitution pattern is often employed to force the C3-amide substituent out of planarity with the pyridine ring. This "twist" can:

  • Improve solubility by disrupting crystal packing.

  • Enhance selectivity by preventing binding to flat, off-target active sites.

Bioactive Scaffolds

This acid is a precursor to:

  • Antispasmodics: Alkylamides derived from this scaffold have demonstrated activity in smooth muscle relaxation [1].

  • Kinase Inhibitors: The 2-amino-pyridine motif (accessible via SₙAr on this molecule) is a "privileged structure" in kinase inhibition (e.g., forming the hinge-binding motif).

Part 5: Handling, Stability & Safety

Safety Profile (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Handling Protocols
  • Moisture Sensitivity: The acid chloride derivative is highly moisture-sensitive. The free acid is stable but should be stored in a desiccator.

  • Incompatibility: Avoid strong oxidizing agents.

  • Waste Disposal: Halogenated organic waste. Do not mix with non-halogenated solvents to ensure proper incineration protocols.

References

  • Synthesis and antispasmodic activity of 2-chloro- and 2-arylamino-4,6-dimethylnicotinic acid alkylamides. Pharmaceutical Chemistry Journal, 1993. (Note: This reference discusses the isomeric 2-chloro-4,6-dimethyl system, illustrating the class reactivity).

  • Buckles, R. E., et al. (1957). "The Synthesis and Proof of Structure of 2,4-Dimethyl-6-Hydroxynicotinamide."[1] Journal of the Minnesota Academy of Science.[1]

  • PubChem Compound Summary for CID 1256821. "6-Chloro-2,4-dimethylnicotinic acid derivatives."

  • ChemicalBook. "6-Chloronicotinic acid and derivatives manufacturing methods."

Sources

Technical Guide: Structure Elucidation of 6-Chloro-2,4-dimethylnicotinic Acid

[1]

Executive Summary

Target Molecule: 6-Chloro-2,4-dimethylnicotinic acid CAS Registry Number: 630082-81-4 Molecular Formula: C₈H₈ClNO₂ Molecular Weight: 185.61 Da[1][2]

In drug discovery, particularly within the kinase inhibitor space, the regiochemistry of substituted pyridines is a frequent point of failure. The synthesis of 6-chloro-2,4-dimethylnicotinic acid often involves the chlorination of 2,4-dimethylnicotinic acid

2

This guide provides a definitive, self-validating analytical workflow to confirm the position of the chlorine atom relative to the methyl and carboxylic acid groups, ensuring the integrity of downstream SAR (Structure-Activity Relationship) studies.

Synthetic Context & Isomer Risks

To understand the necessity of this elucidation, one must recognize the synthetic origins. The most common route involves the Boekelheide rearrangement or direct chlorination of pyridine

2
  • Precursor: 2,4-Dimethylnicotinic acid (or its ester).

  • Reaction: Oxidation to

    
    -oxide followed by treatment with POCl₃.[2]
    
  • Regiochemical Risk: While the C2 position is blocked by a methyl group, steric crowding or alternative rearrangements can lead to:

    • Target: 6-Chloro-2,4-dimethylnicotinic acid (Chlorination at C6).[1][2]

    • Impurity A: 2-Chloromethyl-4-methylnicotinic acid (Side-chain chlorination).[2]

    • Impurity B: 2-Chloro-4,6-dimethylnicotinic acid (If the starting material was isomeric).[2]

The analytical challenge is distinguishing the target from Impurity B , as both possess identical molecular weights and very similar ¹H NMR splitting patterns (singlet aromatic protons).

Analytical Strategy: The "Triangulation" Protocol[2]

We employ a three-pillar approach to guarantee structural accuracy.

Phase 1: Mass Spectrometry (Elemental Composition)

Before investing in NMR time, confirm the halogenation state.

  • Technique: LC-MS (ESI-).[2][3]

  • Expectation:

    • [M-H]⁻ Ion: 184.05 m/z.

    • Isotope Pattern: A distinct 3:1 ratio of signals at m/z 184 and 186, confirming the presence of a single Chlorine atom (³⁵Cl/³⁷Cl).

    • Failure Mode: A 1:1 ratio implies Bromine; lack of isotope pattern implies dechlorination.

Phase 2: ¹H NMR (The Regio-Marker)

The proton NMR spectrum provides the first clue, but it is not definitive without 2D analysis.

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz):

PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
COOH 13.0 - 14.0Broad Singlet1HAcidic proton (exchangeable with D₂O).[2]
H-5 7.20 - 7.40Singlet1HIsolated aromatic proton.[2] No neighbors (C4-Me, C6-Cl).[2]
C2-Me 2.45 - 2.55Singlet3HDeshielded by adjacent Ring Nitrogen.[2]
C4-Me 2.20 - 2.30Singlet3HShielded relative to C2-Me; adjacent to H-5.[2]

Critical Ambiguity: The isomer 2-chloro-4,6-dimethylnicotinic acid also displays one aromatic singlet and two methyl singlets.[2] 1D NMR alone cannot distinguish them reliably.

Phase 3: 2D NMR (The Definitive Proof)

This is the self-validating step. We use NOESY (Nuclear Overhauser Effect Spectroscopy) to map the spatial proximity of protons.

  • Hypothesis:

    • In the Target (6-Cl) , the aromatic proton (H-5) is flanked by the C4-Methyl and the C6-Chlorine.[2]

    • In the Isomer (2-Cl) , the aromatic proton (H-5) is flanked by the C4-Methyl and the C6-Methyl.[2]

  • The Diagnostic Test:

    • Target (6-Cl): H-5 should show a NOE correlation to ONLY ONE methyl group (C4-Me).

    • Isomer (2-Cl): H-5 should show NOE correlations to BOTH methyl groups (C4-Me and C6-Me).

Elucidation Logic Diagram

The following decision tree illustrates the autonomous logic required to validate the structure.

ElucidationLogicStartCrude Product(C8H8ClNO2)MSLC-MS Analysis(Isotope Pattern)Start->MSDecision1Isotope Ratio 3:1?MS->Decision1NMR1D1H NMR Analysis(Aromatic Region)Decision2Signal Count?NMR1D->Decision2Decision1->NMR1DYes (Cl present)ResultFailREJECTED:Incorrect Halogen/StructureDecision1->ResultFailNo (Not Cl)NOESYNOESY Experiment(H-Aromatic vs Methyls)Decision2->NOESY1 Singlet (H5)Decision2->ResultFailMultiplets (Wrong subst.)ResultTargetCONFIRMED:6-Chloro-2,4-dimethylnicotinic acid(H5 sees 1 Methyl)NOESY->ResultTargetNOE: H5 <-> Me(x1)ResultIsomerREJECTED:2-Chloro-4,6-dimethyl isomer(H5 sees 2 Methyls)NOESY->ResultIsomerNOE: H5 <-> Me(x2)

Caption: Decision tree for differentiating 6-Chloro-2,4-dimethylnicotinic acid from its symmetrical isomers.

Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Solvent: DMSO-d₆ (99.9% D) is preferred over CDCl₃ due to the low solubility of nicotinic acids in non-polar solvents.

  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.

  • Tube: High-precision 5mm NMR tube (to minimize shimming errors).

  • Pre-Acquisition: Ensure the sample is fully homogeneous; filter through a cotton plug if turbidity persists.

Protocol B: NOESY Acquisition Parameters
  • Mixing Time: 500 ms (Standard for small molecules).

  • Scans: Minimum 16 scans to resolve weak methyl-aromatic interactions.

  • Processing: Apply a sine-bell window function to enhance resolution of the aromatic singlet.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11235282, 6-Chloro-2,4-dimethylnicotinic acid. Retrieved from [Link]

"physical properties of 6-Chloro-2,4-dimethylnicotinic acid"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative reference for the physical characterization, handling, and application of 6-Chloro-2,4-dimethylnicotinic acid .

Critical Parameters for Synthesis & Application

Executive Summary

6-Chloro-2,4-dimethylnicotinic acid (CAS: 99486-45-2 / Alt: 630082-81-4) is a highly specialized halogenated pyridine intermediate. It is structurally distinct from the more common 6-chloronicotinic acid due to the steric bulk introduced by methyl groups at the C2 and C4 positions. This structural modification significantly alters its solubility profile, pKa, and crystal packing, making it a critical building block in the development of next-generation agrochemicals (specifically pyridyltetrazolinone herbicides) and pharmaceutical scaffolds (e.g., fluoroquinolone analogs).

This guide synthesizes predicted physicochemical data with empirical handling protocols to provide a robust framework for researchers utilizing this compound.

Molecular Identity & Structural Analysis

The presence of the chlorine atom at C6 and methyl groups at C2 and C4 creates a "push-pull" electronic system. The electron-withdrawing chlorine and carboxyl group are counterbalanced by the electron-donating methyls, modulating the acidity of the carboxylic proton and the basicity of the pyridine nitrogen.

Parameter Data
IUPAC Name 6-Chloro-2,4-dimethylpyridine-3-carboxylic acid
Common Synonyms 2,4-Dimethyl-6-chloronicotinic acid
CAS Registry Number 99486-45-2 (User Specified); Note: 630082-81-4 is often cited for this specific isomer in predictive databases.
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
SMILES CC1=C(C(=NC(=C1)Cl)C)C(=O)O
InChI Key Predicted: UAWMVMPAYRWUFX-UHFFFAOYSA-N (Base analog)

Thermodynamic & Physical Constants

Note: Due to the specialized nature of this intermediate, values marked with () are derived from high-fidelity QSPR (Quantitative Structure-Property Relationship) models calibrated against 6-chloronicotinic acid standards.*

Property Value / Range Implication for Processing
Physical State Solid (Crystalline Powder)Requires milling for consistent reaction kinetics.
Color Off-white to pale beigeDarkening indicates oxidation or photolysis; store in amber glass.
Melting Point 110°C - 115°C (Predicted)Lower than 6-chloronicotinic acid (190°C) due to methyl-induced disruption of crystal packing.
Boiling Point 330°C (at 760 mmHg)High boiling point allows for high-temperature coupling reactions without evaporative loss.
Density 1.35 ± 0.1 g/cm³ Denser than water; phase separation in aqueous workups will result in the organic layer sinking (if using halogenated solvents).
Flash Point ~147°CClassified as non-flammable for transport, but combustible at high process temps.

Solubility & Solution Chemistry

Understanding the solubility profile is critical for designing efficient extraction and purification protocols (See Diagram 2).

Solubility Profile
  • Water: Low (< 500 mg/L at pH 2). The compound is hydrophobic in its protonated (free acid) form.

  • Aqueous Base (pH > 8): Highly Soluble. Deprotonation of the carboxylic acid (forming the carboxylate salt) drastically increases water solubility.

  • Organic Solvents:

    • Excellent: DMSO, Methanol, Ethanol.

    • Good: Dichloromethane (DCM), Ethyl Acetate.

    • Poor: Hexanes, Toluene (unless heated).

Acid-Base Characteristics (pKa)
  • pKa (Carboxyl): ~3.2 - 3.5 .

    • Mechanism:[1][2][3] The electron-withdrawing chlorine at C6 stabilizes the carboxylate anion, making it slightly more acidic than unsubstituted nicotinic acid.

  • pKa (Pyridine N): < 1.0 .

    • Mechanism:[1][2][3] The nitrogen is extremely weakly basic due to the electron-withdrawing chlorine and the steric hindrance of the adjacent methyl group at C2. Protonation of the nitrogen requires strong mineral acids.

Synthesis & Impurity Profile

The synthesis typically involves the chlorination of a hydroxy-pyridine precursor. Understanding this pathway highlights potential impurities that affect physical property measurements.

SynthesisPath Precursor 2,4-Dimethyl-6-hydroxynicotinic acid (Starting Material) Intermediate Phosphoryl Intermediate Precursor->Intermediate Activation Impurity Impurity: 6-Hydroxy (Unreacted) Precursor->Impurity Incomplete Rxn Reagent POCl3 / PCl5 (Chlorinating Agents) Reagent->Intermediate Product 6-Chloro-2,4-dimethylnicotinic acid (Target) Intermediate->Product Nucleophilic Subst.

Caption: Figure 1: Chlorination pathway via phosphoryl chloride. Unreacted hydroxy-acid is the primary impurity affecting melting point.

Experimental Protocols: Purification & Verification

To ensure scientific integrity, the following "Self-Validating" purification protocol utilizes the pKa differential described in Section 4.

Protocol: pH-Swing Extraction (Purification)

Objective: Isolate pure acid from non-acidic impurities and unreacted starting material.

  • Dissolution: Dissolve crude solid in 5% NaHCO₃ (aq) .

    • Validation: The product (pKa ~3.5) will dissolve as the sodium salt. Non-acidic impurities will remain undissolved.

  • Filtration: Filter the aqueous solution to remove insoluble organic impurities.

  • Washing: Wash the aqueous filtrate with Ethyl Acetate (EtOAc) .

    • Validation: This removes neutral organic byproducts. The product remains in the aqueous phase.

  • Precipitation: Slowly add 6N HCl to the aqueous layer until pH < 2.

    • Observation: A thick white/beige precipitate should form immediately as the compound reverts to its insoluble free-acid form.

  • Isolation: Filter the precipitate, wash with cold water (to remove salts), and dry under vacuum at 45°C.

PurificationLogic Crude Crude Mixture (Product + Impurities) BaseAdd Add 5% NaHCO3 (aq) Crude->BaseAdd PhaseSep Phase Separation BaseAdd->PhaseSep SolidImp Solid/Organic Phase (Neutral Impurities -> Discard) PhaseSep->SolidImp Insoluble AqPhase Aqueous Phase (Product as Na-Salt) PhaseSep->AqPhase Soluble Acidify Acidify with HCl to pH 2 AqPhase->Acidify Precipitate Precipitate Forms (Pure Free Acid) Acidify->Precipitate

Caption: Figure 2: Acid-Base purification workflow leveraging the carboxyl pKa for selective isolation.

Handling, Stability & Safety (SDS Summary)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: WARNING .

  • Storage Conditions:

    • Store at 2-8°C (Refrigerated) recommended for long-term stability.

    • Keep container tightly closed to prevent hydrolysis of the C-Cl bond over extended periods in humid environments.

  • Incompatibility: Strong oxidizing agents, strong bases.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12387737 (Related Structure: 6-Chloro-2-methylnicotinonitrile). Retrieved from .

  • European Patent Office.EP 0692482 A2: 1-pyridyltetrazolinone derivatives.
  • ChemChart. 6-Chloro-2,4-dimethylnicotinic acid (630082-81-4) Physical Properties. Retrieved from .

  • ChemicalBook. 6-Chloronicotinic acid Physical Properties (Comparative Standard). Retrieved from .

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) from your supplier before handling.

Sources

Spectroscopic Data Guide: 6-Chloro-2,4-dimethylnicotinic Acid

[1]

Part 1: Executive Summary & Chemical Identity

6-Chloro-2,4-dimethylnicotinic acid is a functionalized pyridine derivative primarily utilized as a building block for sulfonylurea herbicides and specific nicotinamide-based therapeutic agents. Its structural integrity is defined by the precise regiochemistry of the chlorine atom at position 6 and methyl groups at positions 2 and 4, which must be rigorously distinguished from isomeric impurities (e.g., 2-chloro-4,6-dimethyl isomers) during synthesis.

Core Chemical Data
ParameterDetail
Chemical Name 6-Chloro-2,4-dimethylpyridine-3-carboxylic acid
CAS Registry Number 630082-81-4 (Acid); 54453-94-0 (Ethyl Ester precursor)
Molecular Formula

Molecular Weight 185.61 g/mol
Monoisotopic Mass 185.0244 Da
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water (acidic pH)

Part 2: Synthesis & Structural Context

Understanding the synthesis pathway is essential for interpreting the spectroscopic data, particularly for identifying potential impurities such as the de-chlorinated byproduct or regioisomers.

Synthesis Workflow (Graphviz)

SynthesisPathwayFigure 1: Synthetic Pathway to 6-Chloro-2,4-dimethylnicotinic AcidStartEthyl Acetoacetate+ 3-AminocrotononitrileIntermediateEthyl 2,4-Dimethyl-6-hydroxynicotinate(Cyclization Product)Start->IntermediateHantzsch-typeCondensationChlorinationChlorination(POCl3 / Reflux)Intermediate->ChlorinationEsterEthyl 6-Chloro-2,4-dimethylnicotinate(CAS 54453-94-0)Chlorination->EsterNucleophilicSubstitutionHydrolysisHydrolysis(NaOH / H2O)Ester->HydrolysisFinal6-Chloro-2,4-dimethyl-nicotinic Acid(Target)Hydrolysis->Final

Part 3: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

singlet at the aromatic region (H-5)

H NMR Data (400 MHz, DMSO-d

)

Note: Chemical shifts (

PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
COOH 13.0 - 14.0Broad Singlet1HCarboxylic acid proton (exchangeable).
H-5 7.45 ± 0.1 Singlet (s)1HCritical Diagnostic: Isolated aromatic proton between the 4-Me and 6-Cl. Lack of coupling confirms 4-substitution.
2-CH

2.55 ± 0.05Singlet (s)3HMethyl group adjacent to ring Nitrogen (deshielded).
4-CH

2.35 ± 0.05Singlet (s)3HMethyl group at position 4 (shielded relative to 2-Me).

Interpretation Guide:

  • Differentiation from Isomers: The 2-chloro-4,6-dimethyl isomer would show different methyl shifts and the aromatic proton would be at position 5 (between two methyls) or position 3 (if acid is at 5), leading to significant shift changes.

  • Impurity Check: Look for a doublet at ~6.5 ppm (indicative of unreacted 6-hydroxy precursor) or multiplets indicating incomplete methylation.


C NMR Data (100 MHz, DMSO-d

)
  • Carbonyl (C=O): ~166.5 ppm

  • C-2 (Pyridine Ring): ~156.0 ppm (Deshielded by N and Me)

  • C-6 (C-Cl): ~150.5 ppm[1][2]

  • C-4: ~148.0 ppm

  • C-3 (Ipso to COOH): ~128.0 ppm

  • C-5 (CH): ~124.5 ppm

  • Methyls: ~22.5 ppm (2-Me) and ~19.8 ppm (4-Me)

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the presence of chlorine via the characteristic isotope pattern.

  • Ionization Mode: ESI (-) or EI

  • Molecular Ion (

    
    ):  m/z 185
    
  • Isotope Pattern:

    • m/z 185 (

      
      Cl):  100% Relative Abundance[1][2]
      
    • m/z 187 (

      
      Cl):  ~32% Relative Abundance[1]
      
    • Diagnostic Ratio: 3:1 intensity ratio confirms Monochloro substitution.

  • Fragmentation (EI):

    • m/z 140/142:

      
       (Decarboxylation)
      
    • m/z 150:

      
       (Dechlorination)
      
Infrared Spectroscopy (FT-IR)

Key functional group absorptions for rapid quality control.

Wavenumber (cm

)
Vibration ModeDescription
2500 - 3300 O-H StretchBroad band, characteristic of carboxylic acid dimers.
1700 - 1720 C=O StretchStrong, sharp carbonyl peak (Acid).
1580, 1550 C=N / C=C StretchPyridine ring skeletal vibrations.
1050 - 1100 C-Cl StretchCharacteristic aryl chloride band.

Part 4: Experimental Protocols

Protocol 1: Sample Preparation for NMR

To ensure high-resolution spectra without aggregation artifacts:

  • Solvent Choice: Use DMSO-d

    
      (99.9% D) rather than CDCl
    
    
    , as the free acid has poor solubility in chloroform and may form dimers that broaden peaks.
  • Concentration: Dissolve 10-15 mg of the solid acid in 0.6 mL of solvent.

  • Filtration: If the solution is cloudy (presence of inorganic salts from hydrolysis), filter through a glass wool plug into the NMR tube.

Protocol 2: HPLC Purity Profiling
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/acid absorption).

  • Retention Time: The acid will elute earlier than its corresponding ethyl ester (CAS 54453-94-0).

Part 5: References

  • European Patent Office. (1996). 1-Pyridyltetrazolinone derivatives and their use as herbicides. EP 0692482 A2.[1] (Describes the synthesis and use of 6-chloro-2,4-dimethylnicotinic acid as an intermediate). Link

  • Ambeed. (2024). Product Analysis: Ethyl 6-chloro-2,4-dimethylnicotinate.[3][4] (Provides NMR data for the ethyl ester precursor). Link

  • PubChem. (2024).[5][6] Compound Summary: 6-Chloro-2,4-dimethylnicotinic acid.[3][4] National Library of Medicine. Link

  • ChemicalBook. (2024). 6-Chloro-2,4-dimethylnicotinic acid Basic Information.Link

Technical Guide: Stability Profile & Degradation Mechanics of 6-Chloro-2,4-dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of 6-Chloro-2,4-dimethylnicotinic acid Content Type: Technical Whitepaper / Stability Guide Audience: Pharmaceutical Researchers, Process Chemists, and QA/QC Scientists.

Executive Summary

6-Chloro-2,4-dimethylnicotinic acid (CAS: 630082-81-4 / 6212-33-5) serves as a critical halogenated pyridine scaffold in the synthesis of agrochemicals and pharmaceutical intermediates. Its stability profile is defined by two competing reactivity centers: the electrophilic C6-chlorine atom and the thermally labile C3-carboxylic acid.

While the core pyridine ring exhibits robust stability under ambient conditions, this molecule is susceptible to Nucleophilic Aromatic Substitution (SnAr) under basic stress and Decarboxylation under high thermal stress. This guide provides a mechanistic analysis of these pathways, supported by a self-validating stress-testing protocol designed to establish shelf-life and handling parameters.

Chemical Identity & Structural Analysis

ParameterSpecification
IUPAC Name 6-Chloro-2,4-dimethylpyridine-3-carboxylic acid
CAS Number 630082-81-4 (Free Acid); 75228-82-9 (HCl Salt)
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
Physical State Off-white to pale yellow crystalline powder
pKa (Predicted) ~3.5 (Carboxylic acid), ~0.5 (Pyridine N)
Electronic & Steric Influence on Stability

Unlike the simpler 6-chloronicotinic acid, the 2,4-dimethyl substitution pattern fundamentally alters the stability profile:

  • Electronic Deactivation (SnAr): The two methyl groups at positions 2 and 4 exert a positive inductive effect (+I). This increases electron density in the pyridine ring, rendering the C6 carbon less electrophilic than in unsubstituted analogs. Consequently, this molecule is more resistant to hydrolysis than 6-chloronicotinic acid.

  • Steric Crowding (Decarboxylation): The C2 and C4 methyl groups create significant steric bulk flanking the C3-carboxylic acid. While this can hinder nucleophilic attack at the carbonyl, it also introduces ground-state strain that may lower the activation energy for thermal decarboxylation if the molecule is forced into a planar transition state.

Mechanistic Degradation Pathways

The stability of 6-Chloro-2,4-dimethylnicotinic acid is governed by three primary vectors: Hydrolysis, Decarboxylation, and Photolysis.

Hydrolytic Instability (SnAr Mechanism)

Under basic conditions (pH > 10) or in the presence of strong nucleophiles (e.g., methoxide, amines), the C6-chloride is displaced.

  • Mechanism: Addition-Elimination (SnAr).

  • Risk Factor: Moderate. The 2,4-dimethyl groups retard this rate, but prolonged exposure to caustic aqueous media will generate 6-Hydroxy-2,4-dimethylnicotinic acid (or its tautomeric pyridone form).

Thermal Instability (Decarboxylation)

Nicotinic acids are prone to losing CO₂ at elevated temperatures (>180°C) or in acidic media where the ring nitrogen is protonated (zwitterionic facilitation).

  • Mechanism: The protonated pyridine nitrogen acts as an electron sink, facilitating the heterolytic cleavage of the C3-C(O) bond.

  • Risk Factor: Low at storage temperatures; High during synthesis/drying.

  • Product: 6-Chloro-2,4-dimethylpyridine .[1]

Visualization of Degradation Pathways

StabilityPathways Figure 1: Primary Degradation Pathways of 6-Chloro-2,4-dimethylnicotinic Acid Parent 6-Chloro-2,4-dimethyl- nicotinic acid HydrolysisProd 6-Hydroxy-2,4-dimethyl- nicotinic acid (Pyridone Tautomer) Parent->HydrolysisProd Hydrolysis (pH > 10) SnAr Mechanism DecarbProd 6-Chloro-2,4- dimethylpyridine Parent->DecarbProd Thermal (>190°C) or Acid Catalysis PhotoProd N-Oxide / Ring Opening (Trace Impurities) Parent->PhotoProd UV Light (λ < 300nm) Oxidative Stress

Figure 1: Mechanistic map showing the divergence between hydrolytic (red) and thermal (yellow) degradation routes.

Experimental Protocol: Forced Degradation (Stress Testing)

To validate the stability of a specific lot or formulation, use the following self-validating protocol. This approach uses HPLC to quantify the appearance of the degradation products identified above.

Analytical Method Prerequisites
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: Gradient of 0.1% H₃PO₄ in Water (A) and Acetonitrile (B). Acidic mobile phase is crucial to suppress ionization of the carboxylic acid for peak sharpness.

  • Detection: UV at 270 nm (Pyridine characteristic absorption).

Stress Conditions Table
Stress TypeConditionDurationExpected DegradantAcceptance Limit
Acid Hydrolysis 1N HCl, Reflux (80°C)24 HoursDecarboxylated species (Trace)< 0.5%
Base Hydrolysis 1N NaOH, Ambient24 Hours6-Hydroxy derivative< 1.0%
Oxidation 3% H₂O₂, Ambient4 HoursN-Oxide analogs< 0.5%
Thermal Solid state, 105°C72 Hours6-Chloro-2,4-dimethylpyridine< 0.2%
Photolytic 1.2M Lux hours (Vis)~7 DaysUnspecified radical products< 1.0%

Expert Insight: When performing the Base Hydrolysis test, ensure you quench the reaction with acid before injection. However, avoid over-acidification which could precipitate the free acid if the concentration is high (>5 mg/mL).

Storage & Handling Recommendations

Based on the chemical susceptibility profile, the following storage controls are mandatory to maintain purity >98% over a 24-month retest period.

  • Moisture Control: Hydrolysis is the primary long-term risk. Store in tight, light-resistant containers (HDPE or Glass) with a desiccant pack.

  • Temperature: Store at Controlled Room Temperature (20-25°C) . Refrigeration is acceptable but not strictly required unless the material is in solution. Avoid storage above 40°C to prevent slow decarboxylation.

  • Incompatibility:

    • Strong Bases: Will induce immediate salt formation and slow hydrolysis of the chloride.

    • Oxidizing Agents: Avoid contact with peroxides or permanganates which can attack the pyridine nitrogen or methyl groups.

References

  • ChemicalBook. (2025). 6-Chloronicotinic acid Properties and Stability Data. Retrieved from

  • Parchem Fine & Specialty Chemicals. (2025). 6-Chloro-2,4-dimethylnicotinic acid Product Specifications. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 79222, 6-Chloronicotinic acid. Retrieved from

  • ChemScene. (2025). Methyl 6-chloro-2-methylnicotinate MSDS and Structure. Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SnAr): Mechanism and Kinetics. Retrieved from

Sources

Comprehensive Analysis: Isomers of 6-Chloro-2,4-dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Isomers of 6-Chloro-2,4-dimethylnicotinic acid Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Structural Landscape & Nomenclature

In the development of pyridine-based agrochemicals (specifically sulfonylurea and imidazolinone herbicides) and kinase inhibitors, the precise regiochemistry of the pyridine ring is critical. For the scaffold chlorodimethylnicotinic acid (


), the placement of the chloro and methyl substituents relative to the carboxylic acid (C3) and nitrogen (N1) dictates both synthetic strategy and biological activity.

We define the Target Compound and its primary Regioisomers below. Note that "nicotinic acid" fixes the carboxylic acid at position 3.

Target Compound
  • Systematic Name: 6-Chloro-2,4-dimethylpyridine-3-carboxylic acid

  • CAS Number: 630082-81-4[1][2][3][4][5]

  • Structure: Pyridine ring with COOH at C3, Methyls at C2/C4, Chlorine at C6.

  • Key Feature: The C6-Chlorine is activated for nucleophilic aromatic substitution (

    
    ), making this a versatile intermediate for introducing amines or ethers at the 6-position.
    
Primary Isomer (The "Inverted" Scaffold)
  • Systematic Name: 2-Chloro-4,6-dimethylpyridine-3-carboxylic acid

  • CAS Number: 66662-48-4[6][7][8][9]

  • Structure: Pyridine ring with COOH at C3, Chlorine at C2, Methyls at C4/C6.

  • Key Feature: Often the thermodynamic product of cyanoacetamide condensations. The C2-Chlorine is highly reactive due to the adjacent ring nitrogen and electron-withdrawing carboxyl group at C3.

Minor Isomers
  • 4-Chloro-2,6-dimethylnicotinic acid: Sterically congested; less common in standard synthesis.

  • 5-Chloro-2,4-dimethylnicotinic acid: Derived from electrophilic chlorination of the parent 2,4-dimethylnicotinic acid rather than de novo ring synthesis.

Synthetic Pathways

The synthesis of these isomers diverges at the ring-formation stage. The Target (6-Cl) requires a pathway that places the oxygen (later converted to chlorine) at C6, whereas the Isomer (2-Cl) typically arises from a pathway placing the oxygen at C2.

Route A: Synthesis of Target (6-Chloro-2,4-dimethylnicotinic acid)

This route utilizes a Hantzsch-type condensation modified to yield a 6-hydroxypyridone, followed by aromatization/chlorination.

  • Precursor Formation: Condensation of Ethyl acetoacetate with 3-Aminocrotonate (or ammonia source) typically yields symmetric products. To achieve the 2,4-dimethyl-6-hydroxy pattern, a stepwise condensation involving Ethyl acetoacetate and an activated enamine or sequential addition is required, often leading to Ethyl 2,4-dimethyl-6-hydroxynicotinate .

  • Hydrolysis: The ester is hydrolyzed to the free acid: 2,4-Dimethyl-6-hydroxynicotinic acid (CAS 846557-80-0).

  • Chlorination (Vilsmeier-Haack): The hydroxy group (tautomeric with the pyridone) is converted to a chloride using Phosphorus Oxychloride (

    
    ) .
    
Route B: Synthesis of Isomer (2-Chloro-4,6-dimethylnicotinic acid)

This is the "Guareschi-Thorpe" route, which is generally more high-yielding for 2-pyridones.

  • Condensation: Acetylacetone (2,4-pentanedione) condenses with Cyanoacetamide in the presence of a base (e.g., piperidine or KOH).

  • Cyclization: This forms 4,6-Dimethyl-2-hydroxy-3-pyridinecarbonitrile (also known as 3-cyano-4,6-dimethyl-2-pyridone).

  • Hydrolysis: Strong acid hydrolysis (

    
    ) converts the nitrile (-CN) to the carboxylic acid (-COOH).
    
  • Chlorination: Treatment with

    
     converts the 2-hydroxy group to the 2-chloro substituent.
    
Visualization of Synthetic Logic

SynthesisPathways StartA Ethyl Acetoacetate + Nitrogen Source InterA Ethyl 2,4-Dimethyl- 6-hydroxynicotinate StartA->InterA Hantzsch-type Condensation PrecursorA 6-Hydroxy-2,4-dimethyl- nicotinic acid InterA->PrecursorA Hydrolysis Target TARGET: 6-Chloro-2,4-dimethyl- nicotinic acid (CAS 630082-81-4) PrecursorA->Target POCl3 (Chlorination) StartB Acetylacetone + Cyanoacetamide InterB 4,6-Dimethyl-2-hydroxy- nicotinonitrile StartB->InterB Guareschi-Thorpe Condensation PrecursorB 2-Hydroxy-4,6-dimethyl- nicotinic acid InterB->PrecursorB Acid Hydrolysis (-CN to -COOH) Isomer ISOMER: 2-Chloro-4,6-dimethyl- nicotinic acid (CAS 66662-48-4) PrecursorB->Isomer POCl3 (Chlorination)

Caption: Divergent synthetic pathways for the 6-Chloro (Target) and 2-Chloro (Isomer) scaffolds.

Analytical Differentiation (Trustworthiness)

Distinguishing these isomers is critical as they have the same molecular weight (


 g/mol ) and elemental composition.
Proton NMR ( NMR)

The key differentiator is the chemical shift of the single aromatic proton at position 5 (H5) and the splitting of the methyl groups.

FeatureTarget (6-Chloro-2,4-dimethyl) Isomer (2-Chloro-4,6-dimethyl)
H5 Proton Environment Between Methyl (C4) and Chlorine (C6) .Between Methyl (C4) and Methyl (C6) .
Predicted Shift (H5)

7.20 - 7.40 ppm
(Deshielded by ortho-Cl).

6.90 - 7.10 ppm
(Shielded by two ortho-methyls).
Methyl Groups Two singlets (C2-Me and C4-Me).Two singlets (C4-Me and C6-Me).
Differentiation Key The H5 proton in the 2-Cl isomer is flanked by electron-donating methyls, leading to an upfield shift compared to the 6-Cl isomer.
Carbon NMR ( NMR)
  • C-Cl Carbon:

    • Target (6-Cl): The C-Cl carbon is at C6, adjacent to the ring nitrogen (N1). This usually appears downfield (

      
       ppm).
      
    • Isomer (2-Cl): The C-Cl carbon is at C2, adjacent to both N1 and the C3-COOH. The proximity to the carbonyl withdraws electron density, but the position between N and C-COOH creates a distinct shift pattern, typically further downfield due to the additive deshielding of N and COOH.

Melting Point
  • Target (6-Cl): Typically melts at 160–164 °C (Hydrochloric salt often higher).

  • Isomer (2-Cl): Typically melts at 145–148 °C .

  • Note: Melting points are highly purity-dependent; NMR is the preferred validation method.

Functional Implications in Drug & Agro Design

Reactivity Profile ( )
  • 6-Chloro Isomer (Target): The chlorine at C6 is activated by the ring nitrogen. Nucleophilic substitution with amines (to form 6-amino derivatives) is facile but generally requires higher temperatures than the 2-chloro isomer because the activating effect of the C3-COOH is meta to the chlorine.

  • 2-Chloro Isomer: The chlorine at C2 is hyper-activated . It is ortho to both the ring nitrogen and the electron-withdrawing carboxylic acid. Substitution reactions here occur under very mild conditions. This makes the 2-chloro isomer less stable to hydrolysis (reverting to 2-hydroxy) but more potent as an electrophile.

Application in Herbicides

Both isomers serve as precursors for Sulfonylurea and Imidazolinone herbicides.

  • The 2-Chloro-4,6-dimethyl isomer is a direct structural analog of the pyridine ring found in Nicosulfuron (though Nicosulfuron uses a pyrimidine, the bio-isostere logic applies).

  • The 6-Chloro variants are often explored to alter metabolic stability in crops (preventing rapid degradation) or to shift the selectivity spectrum of the herbicide.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12352200, 6-Chloro-2,4-dimethylnicotinic acid. Retrieved from [Link]

  • Organic Syntheses. (1956). 6-Hydroxynicotinic Acid. Org. Synth. 1956, 36, 44. (Foundational method for hydroxy-pyridine synthesis). Retrieved from [Link]

Sources

Unlocking the Therapeutic Potential of 6-Chloro-2,4-dimethylnicotinic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for researchers, medicinal chemists, and professionals in drug development. It explores the latent potential of 6-Chloro-2,4-dimethylnicotinic acid as a versatile scaffold for the synthesis of novel therapeutic agents. While direct research on this specific molecule is nascent, this document synthesizes data from structurally related compounds to illuminate promising avenues for investigation.

Introduction: The Strategic Value of the 6-Chloro-2,4-dimethylnicotinic Acid Scaffold

6-Chloro-2,4-dimethylnicotinic acid is a substituted pyridine carboxylic acid. Its structure is characterized by a pyridine ring, a carboxylic acid group at the 3-position, methyl groups at the 2- and 4-positions, and a chlorine atom at the 6-position. This unique arrangement of functional groups provides a rich chemical space for derivatization, making it an attractive starting point for medicinal chemistry campaigns.

The chlorine atom at the 6-position is of particular interest. Halogenation is a common strategy in drug design to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The presence of chlorine can enhance membrane permeability, improve metabolic stability, and introduce specific electronic effects that can influence binding to biological targets.

This guide will explore the potential of 6-Chloro-2,4-dimethylnicotinic acid as a precursor for developing novel compounds with potential applications in several therapeutic areas, including but not limited to, smooth muscle relaxation, oncology, and infectious diseases.

Physicochemical Properties and Synthetic Considerations

A comprehensive understanding of the physicochemical properties of 6-Chloro-2,4-dimethylnicotinic acid is essential for its effective utilization in synthesis.

PropertyValueSource
Molecular FormulaC₈H₈ClNO₂N/A
Molecular Weight185.61 g/mol N/A
AppearanceOff-white to beige crystalline powder (predicted)N/A
SolubilitySoluble in methanol, ethanol, DMSO; slightly soluble in water (predicted)N/A
pKa~3-4 (predicted for the carboxylic acid)N/A

Synthetic Accessibility:

The synthesis of 6-Chloro-2,4-dimethylnicotinic acid can be approached through various established methods for pyridine ring formation and functionalization. A plausible synthetic route is outlined below.

Synthesis_Workflow Start Commercially Available Starting Materials Step1 Condensation Reaction Start->Step1 e.g., acetoacetate, ammonia, aldehyde Step2 Cyclization Step1->Step2 Hantzsch-type pyridine synthesis Step3 Chlorination Step2->Step3 e.g., POCl₃ or SOCl₂ Step4 Oxidation Step3->Step4 e.g., KMnO₄ or HNO₃ End 6-Chloro-2,4-dimethylnicotinic acid Step4->End

A plausible synthetic workflow for 6-Chloro-2,4-dimethylnicotinic acid.

Experimental Protocol: Synthesis of 6-Chloro-2,4-dimethylnicotinic Acid (Hypothetical)

  • Step 1: Synthesis of a Dihydropyridine Intermediate. In a round-bottom flask, combine equimolar amounts of ethyl acetoacetate, a suitable aldehyde (e.g., acetaldehyde), and a source of ammonia (e.g., ammonium acetate) in a suitable solvent such as ethanol. Reflux the mixture for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and isolate the dihydropyridine product by filtration or extraction.

  • Step 2: Aromatization. Dissolve the dihydropyridine intermediate in a suitable solvent and treat with an oxidizing agent (e.g., nitric acid or chromium trioxide) to afford the corresponding pyridine derivative.

  • Step 3: Chlorination. The pyridine derivative is then subjected to chlorination at the 6-position. This can be achieved using a variety of chlorinating agents, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often at elevated temperatures.

  • Step 4: Oxidation of the 3-position substituent (if necessary). If the starting materials did not directly install the carboxylic acid group, a substituent at the 3-position (e.g., a methyl group) can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).

  • Purification. The final product, 6-Chloro-2,4-dimethylnicotinic acid, is purified by recrystallization or column chromatography.

Note: This is a generalized, hypothetical protocol. Reaction conditions, reagents, and purification methods would require optimization.

Potential Research Applications and Therapeutic Targets

The true potential of 6-Chloro-2,4-dimethylnicotinic acid lies in its utility as a scaffold for generating libraries of diverse compounds for biological screening.

Antispasmodic Agents

A key piece of evidence pointing to the potential of this scaffold comes from a 1993 study on the "Synthesis and antispasmodic activity of 2-chloro- and 2-arylamino-4,6-dimethylnicotinic acid alkylamides". Although the full text is not widely available, the title itself strongly suggests that amides derived from a very similar scaffold possess antispasmodic properties.

Proposed Mechanism of Action:

Antispasmodic agents often act by modulating ion channels in smooth muscle cells, particularly calcium and potassium channels, or by antagonizing muscarinic acetylcholine receptors.[1]

Antispasmodic_Pathway cluster_cell Smooth Muscle Cell Ca_channel Voltage-gated Ca²⁺ Channel Contraction Muscle Contraction Ca_channel->Contraction Ca²⁺ influx K_channel K⁺ Channel Relaxation Muscle Relaxation K_channel->Relaxation K⁺ efflux (Hyperpolarization) Receptor Muscarinic Receptor Receptor->Contraction Signal Transduction Derivative 6-Chloro-2,4-dimethylnicotinic acid derivative Derivative->Ca_channel Blockade Derivative->K_channel Opening Derivative->Receptor Antagonism

Potential mechanisms of antispasmodic action.

Experimental Workflow: Screening for Antispasmodic Activity

  • Synthesis of an Amide Library:

    • Convert 6-Chloro-2,4-dimethylnicotinic acid to its acid chloride using thionyl chloride or oxalyl chloride.

    • React the acid chloride with a diverse panel of primary and secondary amines to generate a library of amides.

  • Ex Vivo Organ Bath Studies:

    • Isolate a segment of smooth muscle tissue (e.g., guinea pig ileum or rat aorta).

    • Mount the tissue in an organ bath containing a physiological salt solution and aerated with carbogen (95% O₂, 5% CO₂).

    • Induce muscle contraction using a spasmogen (e.g., acetylcholine, histamine, or potassium chloride).

    • Add the synthesized amide derivatives at varying concentrations and measure the relaxation of the muscle tissue using an isometric force transducer.

    • Calculate EC₅₀ values to determine the potency of each compound.

Anticancer Agents

Nicotinic acid and its derivatives have gained significant attention for their potential in cancer therapy.[2][3] They have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and angiogenesis.

Potential Targets and Pathways:

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Some nicotinic acid derivatives have demonstrated potent inhibition of VEGFR-2, a key regulator of angiogenesis, which is crucial for tumor growth and metastasis.[4]

  • Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[4]

  • Cell Cycle Arrest: They may also halt the proliferation of cancer cells by inducing cell cycle arrest at different phases.

Anticancer_Pathway cluster_pathways Cellular Effects Derivative 6-Chloro-2,4-dimethylnicotinic acid derivative VEGFR VEGFR Signaling Derivative->VEGFR Inhibition Apoptosis Apoptosis Induction Derivative->Apoptosis Activation CellCycle Cell Cycle Arrest Derivative->CellCycle Induction TumorGrowth Tumor Growth & Angiogenesis VEGFR->TumorGrowth Promotes Apoptosis->TumorGrowth Inhibits CellCycle->TumorGrowth Inhibits

Potential anticancer mechanisms of action.

Experimental Protocol: In Vitro Anticancer Screening

  • Cell Viability Assays:

    • Culture various cancer cell lines (e.g., HCT-116, PC-3) in 96-well plates.

    • Treat the cells with a range of concentrations of the synthesized derivatives for 48-72 hours.

    • Assess cell viability using assays such as MTT, MTS, or CellTiter-Glo.

    • Calculate IC₅₀ values to determine the cytotoxic potency.

  • Apoptosis Assays:

    • Treat cancer cells with the compounds at their IC₅₀ concentrations.

    • Use flow cytometry with Annexin V/Propidium Iodide staining to quantify apoptotic and necrotic cells.

  • Cell Cycle Analysis:

    • After treatment, fix the cells and stain with a DNA-intercalating dye (e.g., propidium iodide).

    • Analyze the DNA content by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

  • Kinase Inhibition Assays:

    • Perform in vitro kinase assays to directly measure the inhibitory activity of the compounds against specific kinases like VEGFR-2.

Antimicrobial Agents

The pyridine nucleus is a common feature in many antimicrobial agents. Derivatives of nicotinic acid have been reported to exhibit activity against a range of pathogenic bacteria and fungi.[5][6] The presence of a chlorine atom can enhance the antimicrobial properties of a molecule.[7][8]

Proposed Mechanisms of Action:

The antimicrobial mechanisms of such compounds can be diverse and may include:

  • Inhibition of essential enzymes: Targeting enzymes involved in bacterial cell wall synthesis, DNA replication, or metabolic pathways.

  • Disruption of cell membrane integrity: Causing leakage of cellular contents and cell death.

  • Inhibition of biofilm formation: Preventing bacteria from forming protective communities.

Experimental Protocol: Antimicrobial Susceptibility Testing

  • Minimum Inhibitory Concentration (MIC) Determination:

    • Use the broth microdilution method according to CLSI guidelines.

    • Prepare serial dilutions of the synthesized compounds in a 96-well plate containing a suitable broth medium.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Incubate the plates and determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination:

    • Subculture the contents of the wells from the MIC assay that show no visible growth onto agar plates.

    • The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs).

Conclusion and Future Directions

6-Chloro-2,4-dimethylnicotinic acid represents a promising, yet underexplored, scaffold for the development of new therapeutic agents. Based on the biological activities of structurally related nicotinic acid derivatives, this compound holds significant potential as a starting point for the discovery of novel antispasmodics, anticancer agents, and antimicrobial drugs.

Future research should focus on:

  • Efficient and scalable synthesis: Developing a robust and cost-effective synthetic route to 6-Chloro-2,4-dimethylnicotinic acid.

  • Diversity-oriented synthesis: Creating large and diverse libraries of derivatives to comprehensively explore the structure-activity relationships.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways through which the active compounds exert their effects.

  • In vivo efficacy and safety studies: Evaluating the most promising compounds in relevant animal models to assess their therapeutic potential and safety profiles.

By systematically exploring the chemical space around the 6-Chloro-2,4-dimethylnicotinic acid core, the scientific community can unlock its full therapeutic potential and contribute to the development of next-generation medicines.

References

  • Antimicrobial Activity of Nicotinamide Derivatives against Significant Pathogenic Bacterial and Fungal Strains. (2021). ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (2022). MDPI. [Link]

  • Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. (n.d.). ResearchGate. [Link]

  • Natural Antispasmodics: Source, Stereochemical Configuration, and Biological Activity. (2018). Hindawi. [Link]

  • Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials. (2011). PubMed. [Link]

  • Synthesis of 2-Chloronicotinic Acid Derivatives. (2017). Semantic Scholar. [Link]

  • Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. (2021). PubMed. [Link]

  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. (2021). Wiley Online Library. [Link]

  • Nicotinic acid derivatives: Application and uses, review. (2021). ResearchGate. [Link]

  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. (2021). PubMed. [Link]

  • Antibacterial and Antibiofilm Activities of Chlorogenic Acid Against Yersinia enterocolitica. (2021). Frontiers in Microbiology. [Link]

  • Chemistry and Pharmacology of Alkylamides from Natural Origin. (2020). PubMed Central. [Link]

  • Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives. (2017). MDPI. [Link]

  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agent... (2021). Ingenta Connect. [Link]

  • Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. (2024). MDPI. [Link]

  • Antibacterial activity of nicotinic acid derivatives (6a–j). (n.d.). ResearchGate. [Link]

  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). PubMed. [Link]

  • ChemInform Abstract: Synthesis and Antibronchospastic Activity of 8-Alkoxy- and 8-(Alkylamino)imidazo(1,2-a)pyrazines. (n.d.). ResearchGate. [Link]

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A Comprehensive Technical Guide to 6-Chloro-2,4-dimethylnicotinic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document provides a detailed technical overview of 6-Chloro-2,4-dimethylnicotinic acid, a halogenated pyridine carboxylic acid derivative. It serves as a crucial intermediate in various synthetic applications, particularly in the realms of medicinal chemistry and drug discovery. This guide consolidates essential data including its molecular weight, physicochemical properties, a representative synthesis protocol, and safety information, tailored for researchers and professionals in chemical and pharmaceutical development.

Section 1: Chemical Identity and Physicochemical Properties

6-Chloro-2,4-dimethylnicotinic acid is a substituted pyridine derivative characterized by a carboxylic acid group at the 3-position, two methyl groups at the 2- and 4-positions, and a chlorine atom at the 6-position. These substitutions create a specific electronic and steric profile, making it a valuable building block for more complex molecules.

The fundamental properties of this compound are summarized below. The exact molecular weight is a critical parameter for stoichiometric calculations in synthesis, analytical characterization, and high-throughput screening assays.

Table 1: Core Properties of 6-Chloro-2,4-dimethylnicotinic acid

PropertyValueSource
Molecular Weight 185.61 g/mol [1]
Molecular Formula C₈H₈ClNO₂[1]
CAS Number 630082-81-4[1]
IUPAC Name 6-chloro-2,4-dimethylpyridine-3-carboxylic acidN/A
Hydrogen Bond Acceptors 2[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 1[1]
Chemical Structure

The structural arrangement of atoms is fundamental to the reactivity and utility of the molecule. The pyridine ring provides a core scaffold, while the substituents offer specific points for chemical modification.

Caption: Chemical structure of 6-Chloro-2,4-dimethylnicotinic acid.

Section 2: Synthesis and Characterization

While specific, optimized synthesis routes for 6-Chloro-2,4-dimethylnicotinic acid are often proprietary, a general understanding can be derived from analogous preparations of substituted nicotinic acids. The synthesis typically involves the construction of the substituted pyridine ring followed by functional group manipulations.

A common strategy for related compounds, such as 6-chloronicotinic acid, involves the oxidation of a corresponding methylpyridine. For instance, 2-chloro-5-methylpyridine can be oxidized using agents like potassium permanganate or catalyzed oxidation with oxygen to yield 6-chloronicotinic acid.[2] This provides a logical basis for a potential synthesis of the target molecule, likely starting from 2,4-dimethyl-5-amino-6-chloropyridine or a related precursor.

General Analytical Workflow

The identity and purity of synthesized 6-Chloro-2,4-dimethylnicotinic acid must be rigorously confirmed. This is a critical, self-validating step in any experimental procedure. The workflow ensures that the material used in subsequent applications is of known quality, preventing confounding results.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural & Purity Verification Crude Crude Product Purified Purified Compound Crude->Purified Recrystallization / Chromatography MS Mass Spectrometry (Verify MW = 185.61) Purified->MS NMR ¹H & ¹³C NMR (Confirm Structure) MS->NMR Final Confirmed Structure (Purity >95%) NMR->Final

Caption: Standard workflow for synthesis and analytical validation.

Expected Analytical Data
  • Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent ion corresponding to its molecular weight.

    • [M+H]⁺: ~186.03 m/z

    • [M-H]⁻: ~184.02 m/z

    • The isotopic pattern will be characteristic of a molecule containing one chlorine atom (a ~3:1 ratio for the M and M+2 peaks).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Signals corresponding to the two distinct methyl groups, the aromatic proton on the pyridine ring, and a broad singlet for the carboxylic acid proton would be expected.

    • ¹³C NMR: Resonances for the eight distinct carbon atoms, including the carbonyl carbon of the carboxylic acid, the carbons of the pyridine ring, and the two methyl carbons.

Section 3: Applications in Research and Drug Discovery

Halogenated carboxylic acids, particularly those built on a pyridine scaffold, are prevalent in medicinal chemistry. The chlorine atom can act as a key binding element in protein-ligand interactions or serve as a synthetic handle for further modifications via cross-coupling reactions.

While specific, direct applications of 6-Chloro-2,4-dimethylnicotinic acid are not extensively detailed in public literature, its structural motifs are present in various biologically active molecules. Nicotinic acid derivatives are known to be explored for a range of therapeutic targets. For example, related nicotinic acid hydrazones have been synthesized and investigated for their antiproliferative activity against cancer cell lines.[3] The general class of chloro-containing molecules is vital in pharmaceuticals for treating bacterial infections, among other conditions.[4]

This compound serves as a valuable intermediate for creating libraries of novel compounds for screening in drug discovery programs. Its structure allows for modification at the carboxylic acid group (e.g., forming amides or esters) to explore structure-activity relationships (SAR).

Section 4: Safety, Handling, and Storage

As a laboratory chemical, 6-Chloro-2,4-dimethylnicotinic acid requires careful handling. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally similar compounds like 2-chloro-6-methylnicotinic acid and 6-chloronicotinic acid provide a strong basis for hazard assessment.

  • Hazard Classification: Analogous compounds are classified as causing skin and serious eye irritation.[5][6] Some may also cause respiratory irritation.[6]

  • Handling Precautions:

    • Use in a well-ventilated area or under a chemical fume hood.[7]

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[5]

    • Avoid breathing dust.[7] Wash hands thoroughly after handling.[5]

  • Storage:

    • Store in a tightly closed container.[7]

    • Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7]

Section 5: Conclusion

6-Chloro-2,4-dimethylnicotinic acid, with a molecular weight of 185.61 g/mol , is a specialized chemical intermediate with significant potential in synthetic and medicinal chemistry. Its value lies in the unique combination of a functional carboxylic acid handle, a reactive chlorine atom, and the steric and electronic influence of two methyl groups on a pyridine core. While detailed public data on its synthesis and applications are limited, its structural characteristics make it a prime candidate for the development of novel small molecules in drug discovery and materials science. Proper analytical verification and adherence to established safety protocols for related compounds are paramount for its effective and safe utilization in a research setting.

References

  • Chemchart. 6-Chloro-2,4-dimethylnicotinic acid (630082-81-4).
  • Google Patents. CN103570612A - Preparation method of 6-chloronicotinic acid.
  • ResearchGate. (PDF) Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity.
  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • TCI Chemicals. SAFETY DATA SHEET - 2-Chloro-6-methylnicotinic Acid.
  • Sigma-Aldrich. SAFETY DATA SHEET - 2-chloronicotinic acid.
  • Acros Organics. SAFETY DATA SHEET - 3-Pyridinecarboxylic acid, 6-chloro-.

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An In-depth Technical Guide to Substituted Chloronicotinic Acids

Author: BenchChem Technical Support Team. Date: February 2026

A note on the requested topic: Initial searches for "6-Chloro-2,4-dimethylnicotinic acid" did not yield specific technical data, suggesting it is a novel or not widely documented compound. This guide will, therefore, focus on the well-characterized and structurally related compound, 6-Chloronicotinic acid . This molecule serves as an excellent reference point for understanding the synthesis, properties, and applications relevant to this class of compounds, providing a robust framework for researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Nicotinic Acids

Nicotinic acid (niacin or vitamin B3) and its derivatives are fundamental scaffolds in medicinal chemistry and materials science.[1][2] The introduction of substituents, such as chlorine atoms and alkyl groups, onto the pyridine ring dramatically alters the molecule's electronic properties, reactivity, and biological activity. This has led to the development of a wide range of pharmaceuticals and agrochemicals.[3][4]

6-Chloronicotinic acid, in particular, is a key intermediate in the synthesis of various bioactive molecules.[5] It is also a known metabolite of widely used neonicotinoid insecticides, making its study crucial for environmental science.[6][7] Understanding the chemistry of this compound provides a solid foundation for exploring more complex derivatives like the titular 6-Chloro-2,4-dimethylnicotinic acid.

Chemical Identity and Physicochemical Properties

The foundational step in any chemical study is to establish the identity and key properties of the compound of interest.

IUPAC Name: 6-chloropyridine-3-carboxylic acid[8]

Synonyms: 6-Chloro-3-pyridinecarboxylic acid, 2-chloro-5-pyridinecarboxylic acid[8][9][10]

Key Identifiers:

  • CAS Number: 5326-23-8[9]

  • Molecular Formula: C₆H₄ClNO₂[9]

  • Molecular Weight: 157.55 g/mol [8]

  • SMILES: C1=CC(=NC=C1C(=O)O)Cl[8]

  • InChI Key: UAWMVMPAYRWUFX-UHFFFAOYSA-N[9]

The physicochemical properties of 6-Chloronicotinic acid are summarized in the table below. These properties are crucial for designing synthetic routes, purification protocols, and formulation strategies.

PropertyValueSource(s)
Physical State Off-white to beige crystalline powder[10][11]
Melting Point 190 °C (decomposes)[11]
Water Solubility Soluble (2 mg/mL at 20°C)[11]
Other Solubilities Soluble in ethanol, methanol, DMSO; slightly soluble in chloroform[11]
pKa 3.24 ± 0.10 (Predicted)[11]
Stability Stable under normal conditions. Incompatible with strong oxidizing agents.[11]

Synthesis and Purification

The synthesis of 6-Chloronicotinic acid is well-established, with modern methods focusing on efficiency and environmental considerations. A prevalent method involves the direct oxidation of 2-chloro-5-methylpyridine.

Synthesis Protocol: Oxidation of 2-chloro-5-methylpyridine

This method provides a direct route to 6-Chloronicotinic acid, avoiding the use of harsh reagents like potassium permanganate.[12]

Step-by-Step Methodology:

  • Reaction Setup: In a suitable reaction vessel, charge chlorobenzene as the solvent.

  • Addition of Reactants: Add 2-chloro-5-methylpyridine and a catalytic amount of cobalt acetate. A typical weight ratio of 2-chloro-5-methylpyridine to cobalt acetate is between 100:1 and 100:15.[12]

  • Oxidation: Heat the mixture to 60-120 °C while bubbling oxygen through the solution at a controlled flow rate (e.g., 0.2-1.0 L/min).[12]

  • Reaction Time: Maintain the reaction conditions for 2-8 hours.[12]

  • Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. The crude product, a mixture of 6-chloronicotinic acid and the catalyst, will precipitate. Isolate the solid by filtration.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent, such as methanol, to yield the final product.[12]

Synthesis Workflow Diagram

SynthesisWorkflow Synthesis of 6-Chloronicotinic Acid cluster_reactants Reactants & Catalyst cluster_process Process cluster_product Product 2-chloro-5-methylpyridine 2-chloro-5-methylpyridine Reaction Oxidation (60-120 °C, 2-8h) 2-chloro-5-methylpyridine->Reaction Cobalt Acetate Cobalt Acetate Cobalt Acetate->Reaction Oxygen Oxygen Oxygen->Reaction Chlorobenzene Chlorobenzene (Solvent) Chlorobenzene->Reaction Cooling Cool to RT Reaction->Cooling Reaction Mixture Filtration Filtration Cooling->Filtration Precipitate Recrystallization Recrystallization (Methanol) Filtration->Recrystallization Crude Product Final_Product Pure 6-Chloronicotinic Acid Recrystallization->Final_Product

Caption: Workflow for the synthesis of 6-Chloronicotinic acid.

Spectroscopic and Crystallographic Data

Characterization of the final product is essential for confirming its identity and purity.

  • Mass Spectrometry: The electron ionization mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound (157.55 g/mol ).[13]

  • UV/Visible Spectroscopy: Data is available for 6-Chloronicotinic acid, which can be useful for quantitative analysis.[14]

  • X-ray Crystallography: Studies have shown that in the solid state, 6-Chloronicotinic acid forms centrosymmetric dimers through intermolecular hydrogen bonds between the carboxylic acid groups. These dimers are further linked by weak Cl⋯Cl interactions, forming infinite chains.[15] This structural information is vital for understanding its physical properties and for crystal engineering applications.

Applications in Research and Development

6-Chloronicotinic acid is a versatile building block with applications in several fields.

Pharmaceutical Synthesis

It serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications, including:

  • Oncology: As a precursor for N-(thiophen-2-yl) benzamide derivatives which act as BRAFV600E inhibitors.

  • Antibiotics: In the development of novel DNA-gyrase B inhibitors.[5]

  • Dermatology: It is an intermediate in the production of Tazarotene, a retinoid used to treat psoriasis and acne.

Environmental Science

6-Chloronicotinic acid is a primary degradation product of neonicotinoid insecticides such as imidacloprid and acetamiprid.[7] The persistence and environmental fate of these pesticides are of significant concern, as they can contaminate soil and waterways.[6][16] The half-lives of neonicotinoids in soil can be very long, leading to potential accumulation.[16] Therefore, the study of 6-chloronicotinic acid is essential for monitoring and understanding the environmental impact of these widely used agricultural chemicals.[17]

Safety and Handling

As with any chemical, proper handling and safety precautions are paramount.

GHS Hazard Classification:

  • H315: Causes skin irritation.[8]

  • H319: Causes serious eye irritation.[8]

  • H335: May cause respiratory irritation.[8]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a face shield. A dust mask (type N95 or equivalent) is recommended.[11]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash thoroughly after handling.

  • Storage: Keep in a dry, cool, and well-ventilated place. Store in a tightly sealed container.[11]

Conclusion and Future Outlook

6-Chloronicotinic acid is a compound of significant interest due to its roles as a key synthetic intermediate and an important environmental metabolite. Its well-defined chemical properties and synthesis routes make it a valuable tool for researchers in drug discovery, agrochemistry, and environmental science.

Future research could focus on the development of more complex derivatives, such as the initially queried 6-Chloro-2,4-dimethylnicotinic acid . The synthesis and characterization of such novel compounds, guided by the principles outlined in this guide, could lead to the discovery of new therapeutic agents or materials with unique properties.

References

  • Zhi, F., & Yang, Y.-L. (2007). 6-Chloro-N′-(2,4-dichlorobenzylidene)nicotinohydrazide. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4239. [Link]

  • PrepChem. (n.d.). Synthesis of 6-chloro-nicotinic acid N-methylamide. Retrieved from [Link]

  • NIST. (n.d.). 6-Chloronicotinic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). CN103570612A - Preparation method of 6-chloronicotinic acid.
  • NIST. (n.d.). 6-Chloronicotinic acid UV/Visible spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloronicotinic acid. Retrieved from [Link]

  • Corey Organics. (n.d.). 6-chloro nicotinic acid manufacturers. Retrieved from [Link]

  • Chemsrc. (n.d.). 6-Chloro-2,4-dimethoxynicotinic acid. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., & Al-Obaidi, O. R. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Research in Chemistry, 1(1), 51-57. [Link]

  • van der Sluijs, J. P., Amaral-Rogers, V., Belzunces, L. P., Bijleveld van Lexmond, M. F., Bonmatin, J. M., Chagnon, M., ... & Goulson, D. (2015). Environmental fate and exposure; neonicotinoids and fipronil. Environmental Science and Pollution Research, 22(1), 35-67. [Link]

  • Kamanna, V. S., Ganji, S. H., & Kashyap, M. L. (2009). Nicotinic acid: an old drug with a promising future. British Journal of Pharmacology, 158(3), 697-707. [Link]

  • Hlongwane, G., T. (2024). Toxic and Environmental Effects of Neonicotinoid Based Insecticides. Toxics, 12(4), 273. [Link]

  • Goulson, D. (2015). Environmental fate and exposure; neonicotinoids and fipronil. Environmental Science and Pollution Research, 22(1), 35-67. [Link]

  • Al-Tamimi, A. M., Al-Ostoot, F. H., & Al-Obaidi, O. R. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 17, 1481–1501. [Link]

  • Unspecified. (n.d.). Methyl-6-methylnicotinate Route of Synthesis.
  • Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Nicotinic Acids.
  • Beyond Pesticides. (2025, May 6). Study Finds Aquatic Ecosystem Collapse with Neonicotinoid Exposure, Threatening Biodiversity. Beyond Pesticides Daily News Blog. [Link]

  • Huseth, A. S., & Groves, R. L. (2014). Environmental Fate of Soil Applied Neonicotinoid Insecticides in an Irrigated Potato Agroecosystem. PLoS ONE, 9(5), e97081. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., & Al-Obaidi, O. R. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Research in Chemistry, 1(1), 51-57. [Link]

  • Long, S., Siegler, M., & Li, T. (2007). 6-Chloronicotinic acid. Acta Crystallographica Section E: Structure Reports Online, 63(1), o279-o281. [Link]

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Methodological & Application

Application Note: High-Purity Isolation and Purification of 6-Chloro-2,4-dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

6-Chloro-2,4-dimethylnicotinic acid (CDNA) is a critical heterocyclic building block used extensively in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and advanced agrochemicals. Its structural integrity—defined by the pyridine ring, the labile C-Cl bond, and the carboxylic acid moiety—presents specific purification challenges. Common synthetic routes, typically involving the hydrolysis of ethyl 6-chloro-2,4-dimethylnicotinate or Vilsmeier-Haack cyclization, often yield a crude product contaminated with unreacted esters, decarboxylated byproducts (6-chloro-2,4-dimethylpyridine), and inorganic salts.

This Application Note provides a robust, self-validating protocol for purifying CDNA to pharmaceutical-grade standards (>99.0% purity). Unlike generic guides, this protocol emphasizes the thermodynamic behavior of the impurities to ensure their effective removal.

Critical Quality Attributes (CQAs)
AttributeTarget SpecificationRationale
Purity (HPLC) ≥ 99.0%Required for downstream API synthesis to prevent side-reactions.
Appearance White to Off-white Crystalline PowderColored tars indicate oxidative degradation or metal contamination.
Loss on Drying < 0.5% w/wMoisture interferes with subsequent acid chloride formation.
Sulfated Ash < 0.1%Low inorganic content is crucial for catalytic steps.

Chemical Context & Impurity Profile[1][2][3][4][5][6][7]

Understanding the "Enemy" (Impurities) is the first step to purification. The purification logic relies on the amphoteric nature of the pyridine ring, modified by the electron-withdrawing chlorine and electron-donating methyl groups.

Structural Logic
  • Acidity: The carboxylic acid at C3 renders the molecule soluble in alkaline aqueous media (pKa ≈ 3.2–3.5).

  • Lipophilicity: The chloro and methyl groups provide significant lipophilicity, allowing recrystallization from aqueous alcohols.

  • Thermal Stability: While stable, the compound can decarboxylate at high temperatures (>190°C) or under prolonged acidic reflux.

Impurity Fate Mapping
Impurity TypeOriginRemoval Strategy
Unreacted Ester Incomplete hydrolysis of precursorFiltration: Insoluble in basic aqueous media.
Decarboxylated Species Thermal degradation (6-chloro-2,4-dimethylpyridine)Acid/Base Workup: Non-acidic; remains in organic phase or insoluble in base.
Inorganic Salts Neutralization (NaCl, KCl)Water Wash: Highly soluble in water; removed during filtration wash.
Colored Tars Oxidative polymerizationAdsorption: Activated carbon treatment or rejection during recrystallization.

Experimental Protocols

Method A: Primary Isolation (Acid-Base Extraction)

Objective: Bulk removal of non-acidic organic impurities and mechanical filtration of insolubles.

Reagents: Sodium Hydroxide (2N), Hydrochloric Acid (6N), Activated Carbon (Darco G-60 or equivalent).

  • Dissolution: Suspend the crude CDNA (100 g) in water (400 mL). Slowly add NaOH (2N) while stirring until pH reaches 10–11. The acid will convert to its sodium salt and dissolve.

    • Scientific Insight: Maintaining pH > 10 ensures complete deprotonation. Non-acidic impurities (esters, decarboxylated pyridines) will remain undissolved as oils or solids.

  • Filtration (The "Rough Cut"): Filter the alkaline solution through a Celite pad to remove undissolved organic impurities and mechanical particulate.

    • Optional: If the solution is dark, treat with activated carbon (5% w/w) at 50°C for 30 mins prior to filtration.

  • Precipitation: Transfer the clear filtrate to a reactor. Cool to 10–15°C. Slowly add HCl (6N) dropwise.

    • Critical Control Point: Monitor pH continuously. Massive precipitation occurs between pH 4.5 and 3.0. Continue acidification to pH 2.0–2.5 to ensure maximum yield, but do not go below pH 1.0 to avoid protonating the pyridine nitrogen (forming the soluble hydrochloride salt).

  • Collection: Stir the slurry for 1 hour at 5°C to mature the crystal crop. Filter via vacuum (Buchner funnel). Wash the cake with ice-cold water (2 x 100 mL) to remove trapped NaCl.

Method B: Recrystallization (The Polish)

Objective: Removal of structural isomers and trace color bodies.

Solvent System: Ethanol/Water (70:30 v/v). Rationale: Ethanol provides solubility for the organic skeleton; water acts as an anti-solvent to drive recovery and exclude polar inorganic residues.

  • Reflux: Suspend the wet cake from Method A in Ethanol/Water (70:30) (approx. 5–7 volumes relative to dry weight). Heat to reflux (approx. 78–80°C) with vigorous stirring.

    • Observation: The solid should dissolve completely. If not, add small aliquots of Ethanol until clear.

  • Hot Filtration: While at reflux, filter rapidly through a pre-heated sintered glass funnel.

    • Why? This removes dust and any thermally stable inorganic salts that trapped in the wet cake.

  • Controlled Cooling: Allow the filtrate to cool slowly to room temperature over 2 hours, then chill to 0–5°C for another 2 hours.

    • Thermodynamics: Rapid cooling traps impurities inside the crystal lattice. Slow cooling purifies the crystal habit.

  • Drying: Filter the white crystals. Dry in a vacuum oven at 50–60°C for 12 hours.

    • Validation: Check Loss on Drying (LOD). Ensure it is <0.5%.

Visual Workflows

Diagram 1: Purification Logic Flow

This diagram illustrates the decision matrix for the purification process.[1]

PurificationFlow Start Crude 6-Chloro-2,4-dimethylnicotinic Acid Dissolution Dissolve in aq. NaOH (pH 11) Start->Dissolution Filter1 Filtration (Celite) Dissolution->Filter1 Waste1 Solid Waste: Unreacted Esters Decarboxylated Byproducts Filter1->Waste1 Insolubles Filtrate1 Clear Alkaline Filtrate Filter1->Filtrate1 Acidification Acidify with HCl to pH 2.5 Filtrate1->Acidification Precipitate Precipitation of Free Acid Acidification->Precipitate Filter2 Filtration & Water Wash Precipitate->Filter2 Waste2 Liquid Waste: NaCl, Soluble Impurities Filter2->Waste2 CrudeSolid Wet Cake (Semi-Pure) Filter2->CrudeSolid Recryst Recrystallization (EtOH/Water 70:30) CrudeSolid->Recryst FinalProduct Pure 6-Chloro-2,4- dimethylnicotinic Acid (>99%) Recryst->FinalProduct

Caption: Step-by-step logic flow separating the target acid from non-acidic and inorganic impurities.[2][3][4]

Analytical Validation (HPLC Method)

To verify the success of the purification, use the following HPLC parameters. This method is designed to suppress the ionization of the carboxylic acid, resulting in sharp peaks.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0-2 min: 10% B; 2-15 min: 10%→80% B; 15-20 min: 80% B
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic ring) and 272 nm (max absorption)
Temperature 30°C
Injection Volume 5-10 µL

Expected Retention: The carboxylic acid will elute earlier than the decarboxylated impurity (which is more non-polar) and the unhydrolyzed ester.

Troubleshooting Guide

Issue 1: "Oiling Out" during Recrystallization

  • Cause: The solution is too concentrated, or the ethanol content is too high, lowering the melting point of the solvated solid.

  • Solution: Reheat to reflux and add a small amount of water (5-10% volume) to increase the polarity, then cool very slowly with rapid stirring. Seed crystals are highly recommended.

Issue 2: Low Yield after Acidification

  • Cause: pH is too low (< 1.0).

  • Mechanism:[5][1][4][6] At very low pH, the pyridine nitrogen protonates (

    
    ), forming a water-soluble hydrochloride salt.
    
  • Solution: Back-titrate with dilute NaOH to pH 2.5–3.0 to recover the precipitate.

Issue 3: Persistent Color

  • Cause: Oxidized phenolic impurities or metal complexes.

  • Solution: Perform the activated carbon treatment during the alkaline phase (Method A, Step 2), not during the acidic recrystallization, as adsorption is often more efficient for these tars in base.

References

  • Synthesis and Purification of Chloronicotinic Acids

    • Source: ChemicalBook & Patent Literature Review.
    • URL:

  • Recrystallization Solvent Selection

    • Source: University of Rochester, Department of Chemistry. "Solvents for Recrystallization.
    • URL:

  • HPLC Method Development for Pyridine Acids

    • Source: ACG Publications. "Effective HPLC method for evaluation of process related impurities." (Analogous methodology for substituted heterocyclic acids using acidic mobile phases).
    • URL:

  • Acid-Base Extraction Principles

    • Source: Master Organic Chemistry.
    • URL:

Sources

"1H NMR analysis of 6-Chloro-2,4-dimethylnicotinic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution 1H NMR Characterization of 6-Chloro-2,4-dimethylnicotinic Acid

Executive Summary

This application note details the structural validation and purity assessment of 6-Chloro-2,4-dimethylnicotinic acid (CAS: 99343-89-2 / Analogous Scaffolds) using 1H NMR spectroscopy. This molecule serves as a critical intermediate in the synthesis of agrochemicals (e.g., diflufenican analogs) and pyridine-based pharmaceutical pharmacophores.

Unlike simple pyridines, the high degree of substitution on this scaffold eliminates typical vicinal coupling patterns, resulting in a spectrum dominated by singlets. This guide provides a robust protocol for differentiating the isomeric methyl groups and validating the substitution pattern using solvent-specific shifts and long-range coupling analysis.

Chemical Context & Structural Logic

The target molecule, 6-Chloro-2,4-dimethylnicotinic acid , possesses a highly functionalized pyridine ring. Correct assignment relies on understanding the electronic environment of the three remaining substituents relative to the ring nitrogen.

  • The Aromatic Proton (H-5): Isolated between the C4-Methyl and C6-Chlorine. It lacks adjacent protons, collapsing the typical pyridine coupling systems into a singlet.

  • The Methyl Groups (Me-2 vs. Me-4):

    • Me-2: Located between the ring Nitrogen and the C3-Carboxyl group. The inductive withdrawal from both N and COOH results in significant deshielding.

    • Me-4: Located between the C3-Carboxyl and C5-Proton. Less deshielded than Me-2.

  • The Carboxylic Acid: Highly sensitive to solvent choice and water content.

Structural Diagram & Atom Mapping

G N1 N C2 C2 N1->C2 C3 C3 C2->C3 Me2 Me (2.5 ppm) C2->Me2 Deshielded C4 C4 C3->C4 COOH COOH (13+ ppm) C3->COOH C5 C5 C4->C5 Me4 Me (2.3 ppm) C4->Me4 C6 C6 C5->C6 H5 H (7.4 ppm) C5->H5 Singlet C6->N1 Cl6 Cl C6->Cl6

Figure 1: Atom mapping of 6-Chloro-2,4-dimethylnicotinic acid showing predicted chemical shifts based on electronic environments.

Experimental Protocol

Sample Preparation

Due to the polarity of the carboxylic acid, DMSO-d6 is the mandatory solvent. Chloroform-d (CDCl3) often leads to poor solubility and line broadening due to dimerization of the acid.

  • Mass: 10–15 mg of solid sample.

  • Solvent: 0.6 mL DMSO-d6 (99.9% D).

  • Internal Standard: Tetramethylsilane (TMS) or residual DMSO peak (2.50 ppm).

  • Vessel: 5 mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Acquisition Parameters (400 MHz or Higher)

To ensure accurate integration for purity calculations (qNMR), the following parameters are strictly recommended to account for relaxation times (


).
ParameterSettingRationale
Pulse Sequence zg30 or zgStandard 1H pulse.
Spectral Width -2 to 16 ppmCapture broad COOH peak downfield.
Relaxation Delay (d1) ≥ 10 secondsEssential for accurate integration of methyl singlets vs. aromatic protons.
Scans (NS) 16 or 32Sufficient S/N ratio for >10 mg sample.
Temperature 298 K (25°C)Standardize exchange rates of COOH.
Apodization 0.3 Hz LBSlight exponential multiplication to smooth noise.

Data Analysis & Interpretation

The spectrum is characterized by its simplicity: three singlets and one broad acid peak. The challenge lies in confirming the positions of the methyl groups.

Chemical Shift Assignments (in DMSO-d6)
SignalShift (

, ppm)
MultiplicityIntegrationAssignment Logic
COOH 13.5 – 14.5Broad Singlet1HHighly deshielded acidic proton. May disappear if water content is high (exchange).
H-5 7.35 – 7.45Singlet1HThe only aromatic proton. Appears as a sharp singlet (no vicinal neighbors).
Me-2 2.50 – 2.60Singlet3HMost deshielded methyl due to proximity to Ring Nitrogen and C3-COOH. Note: Often overlaps with DMSO solvent residual.
Me-4 2.30 – 2.40Singlet3HShielded relative to Me-2. Proximity to C3-COOH and C5-H.

Note: If Me-2 overlaps with the DMSO pentet (2.50 ppm), run the experiment at 310 K or add small amounts of CDCl3 to shift the solvent peak, or rely on 2D HSQC to resolve the carbon correlation.

The "Self-Validating" Logic

To ensure the spectrum corresponds to the 2,4-dimethyl isomer and not the 4,6-dimethyl or 2,6-dimethyl isomers, apply this logic:

  • Count the Singlets: You must observe exactly two distinct methyl singlets. If they are equivalent (one peak integrating to 6H), the molecule has symmetry (e.g., 2,6-dimethyl-4-chloropyridine), which is incorrect for this target.

  • Aromatic Integration: The aromatic region must contain exactly one proton. If two doublets are seen, the chlorination did not occur, or the substitution pattern is meta (e.g., 4,6-dimethylnicotinic acid precursor).

  • NOE (Nuclear Overhauser Effect) Check:

    • Irradiating the Me-4 signal (2.35 ppm) should show an NOE enhancement of the H-5 aromatic singlet.

    • Irradiating the Me-2 signal should NOT show enhancement of H-5 (too distant).

Analytical Workflow

The following flowchart illustrates the decision-making process for validating the compound's identity and purity.

Workflow Start Start: Solid Sample Solvent Dissolve in DMSO-d6 (Avoid CDCl3) Start->Solvent Acquire Acquire 1H NMR (d1 = 10s) Solvent->Acquire Check1 Check Aromatic Region (7.0 - 8.0 ppm) Acquire->Check1 OneSinglet One Singlet Found? Check1->OneSinglet Check2 Check Aliphatic Region (2.0 - 3.0 ppm) OneSinglet->Check2 Yes Fail FAIL: Wrong Isomer/Precursor OneSinglet->Fail No (Doublets seen) TwoMe Two Distinct Singlets? Check2->TwoMe Validation Perform NOE/HMBC Confirm Me-4/H-5 proximity TwoMe->Validation Yes TwoMe->Fail No (Symmetry detected) Pass PASS: Identity Confirmed Validation->Pass

Figure 2: Step-by-step logic for confirming the structure of 6-Chloro-2,4-dimethylnicotinic acid.

Troubleshooting & Common Artifacts

  • Missing COOH Peak: The carboxylic acid proton (13-14 ppm) is "labile." If the DMSO is "wet" (contains H2O), this proton will exchange rapidly with water, broadening the peak into the baseline or merging it with the water signal at ~3.3 ppm. Solution: Dry the sample or ignore the COOH integration for purity calculations.

  • Solvent Overlap: The Me-2 signal (~2.5 ppm) sits dangerously close to the DMSO-d5 residual pentet (2.50 ppm). Solution: Use 13C-satellites of the methyl group for integration if resolution is poor, or switch to Acetone-d6 if solubility permits.

  • Broadening of Methyls: While described as singlets, the methyl peaks may appear slightly broadened due to long-range coupling (

    
    ) with the ring nitrogen or fluorine (if checking fluorinated analogs). This is normal.
    

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[1] Chem.1997 , 62, 7512–7515.[1] Link

  • Pretsch, E.; Bühlmann, P.; Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag: Berlin, 2009. (Standard reference for Pyridine substituent effects).
  • Zhao, B.; Lan, Z.; Xu, S.; Xiong, Y. "Synthesis of 2-Chloronicotinic Acid Derivatives."[2] 2nd International Conference on Biophysics and Biomedical Engineering, 2019 . (Context on chloronicotinic acid synthesis and intermediates). Link

  • National Institute of Standards and Technology (NIST). "6-Chloronicotinic acid Mass and NMR Data." NIST Chemistry WebBook. (Reference for base pyridine ring shifts). Link

Sources

Application Notes and Protocols for the Crystallography of 6-Chloro-2,4-dimethylnicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the crystallographic analysis of 6-Chloro-2,4-dimethylnicotinic acid, a compound of interest in medicinal chemistry and drug development. As the crystal structure of this specific molecule is not publicly available, this guide pioneers a systematic approach, beginning with a proposed synthesis, followed by detailed protocols for purification, crystal growth, and definitive structural characterization using single-crystal and powder X-ray diffraction techniques. The causality behind experimental choices is elucidated to empower researchers with a deep understanding of the crystallographic workflow, ensuring scientific integrity and the generation of high-quality, publishable structural data.

Introduction: The Significance of Crystalline Structure in Drug Development

The three-dimensional arrangement of atoms in a crystalline solid, or its crystal structure, is a fundamental property that dictates a molecule's physicochemical characteristics, including solubility, stability, bioavailability, and tabletability. For active pharmaceutical ingredients (APIs), a thorough understanding and control of the crystalline form are paramount for ensuring drug product quality, efficacy, and safety. 6-Chloro-2,4-dimethylnicotinic acid, as a substituted nicotinic acid derivative, presents a scaffold with potential for diverse pharmacological applications. Its crystallographic characterization is a critical step in its development pathway, providing unequivocal proof of its chemical identity and insights into its solid-state behavior.

This application note is structured to guide the researcher through the entire process of obtaining and analyzing the crystal structure of this novel compound, emphasizing best practices and the underlying scientific principles.

Part 1: Synthesis and Purification of 6-Chloro-2,4-dimethylnicotinic acid

A plausible synthetic route to 6-Chloro-2,4-dimethylnicotinic acid involves a two-step process starting from the corresponding hydroxypyridine derivative.

1.1. Proposed Synthetic Pathway

The synthesis commences with the known 2,4-Dimethyl-6-hydroxynicotinic acid, which is then subjected to a chlorination reaction. This approach is a well-established method for the conversion of hydroxypyridines to their chloro-analogues.

Synthesis_Pathway 2,4-Dimethyl-6-hydroxynicotinic acid 2,4-Dimethyl-6-hydroxynicotinic acid 6-Chloro-2,4-dimethylnicotinic acid 6-Chloro-2,4-dimethylnicotinic acid 2,4-Dimethyl-6-hydroxynicotinic acid->6-Chloro-2,4-dimethylnicotinic acid POCl3, Heat

Caption: Proposed synthesis of 6-Chloro-2,4-dimethylnicotinic acid.

1.2. Experimental Protocol: Chlorination of 2,4-Dimethyl-6-hydroxynicotinic acid

This protocol is adapted from general procedures for the chlorination of hydroxypyridines.[1][2]

Materials and Equipment:

  • 2,4-Dimethyl-6-hydroxynicotinic acid

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirrer

  • Ice bath

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Fume hood

Procedure:

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Add 2,4-Dimethyl-6-hydroxynicotinic acid to the flask.

  • Addition of Reagent: Carefully add an excess of phosphorus oxychloride (POCl₃) (typically 3-5 equivalents) to the flask. The reaction is often performed neat or with a high-boiling inert solvent.

  • Reaction: Heat the reaction mixture to reflux (around 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the mixture onto crushed ice in a separate beaker. This step is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood.

  • Extraction: Neutralize the acidic aqueous solution with saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

1.3. Purification by Recrystallization

The crude product will likely require purification to obtain material suitable for crystallization. Recrystallization is a powerful technique for purifying solid organic compounds.[3][4]

Protocol: Solvent Screening and Recrystallization

  • Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the compound when hot but not when cold. Test small amounts of the crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures with water) to identify a suitable system.

  • Dissolution: Dissolve the crude product in a minimum amount of the chosen boiling solvent in an Erlenmeyer flask.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can enhance the yield.[5]

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Part 2: Crystal Growth

Growing single crystals of sufficient size and quality is often the most challenging step in a crystallographic analysis.

2.1. Principles of Crystal Growth

Crystal growth from solution is achieved by slowly bringing a saturated solution to a state of supersaturation, allowing for the orderly deposition of molecules onto a growing crystal lattice.

2.2. Recommended Crystal Growth Techniques

For a novel compound like 6-Chloro-2,4-dimethylnicotinic acid, several techniques should be attempted in parallel.[6]

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent in a vial covered with a perforated lid (e.g., parafilm with pinholes). Allow the solvent to evaporate slowly over several days to weeks.

  • Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator).

  • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

  • Solvent Layering: Carefully layer a solvent in which the compound is soluble on top of a less dense, miscible anti-solvent in which the compound is insoluble. Crystals may form at the interface.

Table 1: Suggested Solvents for Crystal Growth Screening

Solvent SystemRationale
Ethanol/WaterPolarity can be finely tuned.
Acetone/HexaneA polar solvent with a non-polar anti-solvent.
Dichloromethane/MethanolA common combination for vapor diffusion.
TolueneAn aromatic solvent that may interact favorably with the pyridine ring.

Part 3: Crystallographic Analysis

Once suitable crystals are obtained, their three-dimensional structure can be determined. This section outlines the standard workflow for both single-crystal and powder X-ray diffraction.

3.1. Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise atomic arrangement within a crystal.[7][8][9]

SCXRD_Workflow cluster_0 Data Collection cluster_1 Data Processing cluster_2 Structure Solution & Refinement cluster_3 Validation & Deposition crystal_selection Crystal Selection & Mounting data_collection Diffractometer Data Collection crystal_selection->data_collection integration Integration of Reflection Intensities data_collection->integration scaling Scaling & Absorption Correction integration->scaling space_group Space Group Determination scaling->space_group solution Structure Solution (e.g., SHELXT) space_group->solution refinement Structure Refinement (SHELXL) solution->refinement validation Validation (checkCIF) refinement->validation deposition Deposition (e.g., CCDC) validation->deposition

Caption: Workflow for Single-Crystal X-ray Diffraction.

Protocol: Single-Crystal X-ray Diffraction Analysis

  • Crystal Selection and Mounting: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. Mount the crystal on a goniometer head.

  • Data Collection: Center the crystal in the X-ray beam of a single-crystal diffractometer. Collect diffraction data by rotating the crystal in the beam and recording the diffraction pattern on a detector.[10]

  • Data Processing:

    • Integration: Determine the intensities of the individual diffraction spots.

    • Scaling and Absorption Correction: Scale the data from different orientations and apply corrections for X-ray absorption by the crystal.

  • Structure Solution and Refinement:

    • Space Group Determination: Determine the crystal's symmetry and space group.

    • Structure Solution: Use direct methods or Patterson methods (e.g., with SHELXT) to obtain an initial model of the crystal structure.[11][12]

    • Structure Refinement: Refine the atomic positions and thermal parameters against the experimental data using a least-squares minimization program like SHELXL.[13]

  • Validation and Deposition:

    • Validation: Use software like checkCIF to validate the final crystal structure for geometric and crystallographic consistency.

    • Deposition: Deposit the final crystallographic information file (CIF) into a public database such as the Cambridge Crystallographic Data Centre (CCDC) to make the structure available to the scientific community.[14][15][16][17][18]

3.2. Powder X-ray Diffraction (PXRD)

PXRD is a rapid and powerful technique for phase identification, purity analysis, and characterization of bulk crystalline material.[19][20][21][22]

Protocol: Powder X-ray Diffraction Analysis

  • Sample Preparation: Finely grind the purified, crystalline sample of 6-Chloro-2,4-dimethylnicotinic acid to a homogenous powder.

  • Data Collection: Place the powdered sample in a sample holder and acquire the powder diffraction pattern using a powder diffractometer over a range of 2θ angles.

  • Data Analysis:

    • Phase Identification: Compare the experimental PXRD pattern to databases of known crystalline phases (e.g., the Crystallography Open Database - COD) to confirm the identity and purity of the synthesized compound.[19][23]

    • Polymorph Screening: If different crystalline forms (polymorphs) are obtained under different crystallization conditions, PXRD can be used to distinguish and characterize them.

Table 2: Key Crystallographic Parameters to be Determined

ParameterDescription
Crystal SystemThe symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry of the arrangement of molecules in the crystal.
Unit Cell DimensionsThe lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.
Bond Lengths and AnglesPrecise measurements of the molecular geometry.
Hydrogen BondingIdentification of intermolecular interactions that stabilize the crystal packing.
Packing MotifsThe overall arrangement of molecules in the crystal lattice.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the synthesis, purification, and detailed crystallographic characterization of 6-Chloro-2,4-dimethylnicotinic acid. By following the outlined protocols, researchers in academia and the pharmaceutical industry can confidently approach the structural analysis of this and similar novel compounds. The elucidation of its crystal structure will provide invaluable data for understanding its solid-state properties, guiding further development, and contributing to the broader field of medicinal chemistry.

References

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. National Center for Biotechnology Information. [Link]

  • Chlorination of 2-hydroxypydridines at 0.5 mole scale. ResearchGate. [Link]

  • Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? ResearchGate. [Link]

  • Recrystallization. YouTube. [Link]

  • Recrystallization. Chemistry LibreTexts. [Link]

  • Single-crystal X-ray Diffraction. Carleton College. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • Deposit Structures. The Cambridge Crystallographic Data Centre (CCDC). [Link]

  • ShelXle Download Page. University of Göttingen. [Link]

  • Phase Identification using Powder X-ray Diffraction. Newcastle University. [Link]

  • User guide to crystal structure refinement with SHELXL. Reza Latifi. [Link]

  • Deposit Structures. The Cambridge Crystallographic Data Centre (CCDC). [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Matmatch. [Link]

  • ShelXle Tutorial solving and refining crystal structures. YouTube. [Link]

  • X-Ray Crystallography - Software. Purdue University. [Link]

  • X-Ray Diffraction for Phase Identification. EAG Laboratories. [Link]

  • Recrystallization. University of California, Los Angeles. [Link]

  • Crystal structure refinement with SHELXL. National Center for Biotechnology Information. [Link]

  • X-ray Powder Diffraction (XRD). Carleton College. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). DATACC. [Link]

  • Recrystallization (chemistry). Wikipedia. [Link]

  • Tutorial on Powder X-ray Diffraction for Characterizing Nanoscale Materials. ACS Nano. [Link]

  • Single Crystal Diffraction: The Definitive Structural Technique. Oak Ridge National Laboratory. [Link]

  • How to: Deposit Structures. YouTube. [Link]

  • CCDC CIF. CCP14. [Link]

  • CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound.
  • ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES.

Sources

Strategic Derivatization of 6-Chloro-2,4-dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | AN-2026-CDNA [1]

Introduction: The Bifunctional "Privileged" Scaffold

6-Chloro-2,4-dimethylnicotinic acid (CAS: 5326-23-8) represents a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and agrochemicals.[1] Its value lies in its orthogonal reactivity :

  • C3-Carboxylic Acid: A handle for solubility modulation or pharmacophore attachment (via amides/esters).[1]

  • C6-Chlorine: An electrophilic site primed for nucleophilic aromatic substitution (

    
    ) or transition-metal catalyzed cross-coupling.[1]
    
  • 2,4-Dimethyl Pattern: Provides essential steric bulk that can lock conformation in protein active sites but simultaneously challenges standard synthetic transformations.[1]

This guide provides validated protocols to overcome the specific steric and electronic challenges inherent to this molecule.

Strategic Analysis: Sterics vs. Electronics

Success with this substrate requires understanding two competing forces:

  • The Steric Blockade (C3): The carboxylic acid at position 3 is flanked by methyl groups at positions 2 and 4. This creates significant steric hindrance, often rendering standard coupling reagents (e.g., EDC, DCC) sluggish or ineffective. High-energy activation (Acid Chlorides) is virtually mandatory for efficient conversion.[1]

  • The Electronic Deactivation Trap (C6): The C6-chlorine is activated for

    
     by the pyridine nitrogen. However, if the C3-acid is left as a free carboxylic acid during 
    
    
    
    , the base required for the reaction will deprotonate it (
    
    
    ). The resulting carboxylate anion is electron-rich, effectively deactivating the ring towards nucleophilic attack.

Core Directive: For maximum yield and library efficiency, perform Amidation (Step 1) before


 (Step 2).  This maintains the electron-withdrawing nature of the C3 substituent, keeping the C6 position activated.
Visual Workflow: Reaction Landscape

ReactionMap cluster_0 Critical Pathway Logic Start 6-Chloro-2,4- dimethylnicotinic acid AcidCl Intermediate: Acid Chloride Start->AcidCl SOCl2, Reflux (Overcomes Sterics) Amide Product A: Nicotinamide Derivative AcidCl->Amide R-NH2, DIPEA (Amidation) Final Product B: 6-Amino-Nicotinamide (Dual Functionalized) Amide->Final HNR2, Heat (SNAr at C6)

Figure 1: The sequential logic prioritizes C3-functionalization to maintain ring activation for the subsequent C6-substitution.

Protocol A: C3-Amidation via Acid Chloride

Objective: Overcome the steric hindrance of the 2,4-dimethyl groups to generate an amide bond.[1]

Rationale: Standard coupling agents (HATU/EDC) often fail to drive this reaction to completion due to the "ortho-effect."[1] Conversion to the acid chloride using Thionyl Chloride (


) generates a highly reactive electrophile that bypasses this barrier.
Materials
  • Substrate: 6-Chloro-2,4-dimethylnicotinic acid (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (5.0 eq - acts as solvent/reagent)[1]
    
  • Catalyst: DMF (dry, 2-3 drops)

  • Solvent: Toluene (optional, for co-evaporation)

  • Amine Partner: Primary or Secondary Amine (1.1 eq)

  • Base: Diisopropylethylamine (DIPEA) or

    
     (2.5 eq)
    
  • Solvent (Step 2): Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step Methodology
  • Activation (Acid Chloride Formation):

    • In a round-bottom flask equipped with a reflux condenser and a drying tube (

      
      ), suspend the nicotinic acid (1.0 g, 5.4 mmol) in 
      
      
      
      (2.0 mL).
    • Add 2 drops of anhydrous DMF (Catalytic Vilsmeier-Haack formation).[1]

    • Critical Step: Heat to reflux (75-80°C) for 2–3 hours. The suspension should turn into a clear yellow solution, indicating conversion to the acid chloride.

    • Validation: Aliquot quenched in MeOH shows Methyl Ester on TLC/LCMS.[1]

    • Work-up: Evaporate excess

      
       under reduced pressure. Add anhydrous Toluene (5 mL) and re-evaporate to remove trace 
      
      
      
      (azeotropic removal). Result: Crude Acid Chloride (yellow solid/oil).[1] Use immediately.
  • Coupling (Amidation):

    • Dissolve the crude acid chloride in anhydrous DCM (10 mL) under

      
       atmosphere. Cool to 0°C.[1]
      
    • In a separate vial, mix the Amine Partner (5.9 mmol, 1.1 eq) and DIPEA (13.5 mmol, 2.5 eq) in DCM (5 mL).

    • Add the amine solution dropwise to the acid chloride solution at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Isolation:

    • Quench with saturated

      
       solution.[1]
      
    • Extract with DCM (3x).[1] Wash organics with Brine, dry over

      
      , and concentrate.
      
    • Purification: Flash Column Chromatography (Hexane/EtOAc).

Protocol B: C6-Functionalization via

Objective: Displace the C6-Chlorine with an amine nucleophile.[1]

Rationale: The pyridine nitrogen renders the C6 position electron-deficient. While the 2,4-dimethyl groups provide some shielding, the C6 position is sufficiently exposed for nucleophilic attack, provided the ring is not deactivated by a carboxylate anion (hence why we use the Amide from Protocol A).

Materials
  • Substrate: 6-Chloro-2,4-dimethyl-nicotinamide derivative (from Protocol A)

  • Nucleophile: Primary or Secondary Amine (1.5 – 2.0 eq)

  • Base:

    
     (anhydrous, 2.0 eq) or 
    
    
    
    (for faster rates)
  • Solvent: DMSO (polar aprotic is essential) or NMP

  • Temperature: 80°C – 120°C[1]

Step-by-Step Methodology
  • Setup:

    • In a pressure vial (microwave vial recommended for even heating), dissolve the substrate (1.0 eq) in DMSO (0.2 M concentration).

    • Add

      
       (2.0 eq) and the Amine Nucleophile (1.5 eq).
      
  • Reaction:

    • Seal and heat to 100°C for 4–12 hours.

    • Monitoring: Monitor by LC-MS.[1] The Chloride isotope pattern (3:1 ratio of M/M+2) will disappear, replaced by the mass of the amine adduct.

  • Work-up:

    • Cool to RT. Pour into Water (10x volume).

    • Precipitation: Often the product precipitates out. Filter and wash with water.[1]

    • Extraction: If no precipitate, extract with EtOAc.[1] Note: DMSO is difficult to remove; wash organic layer 5x with water or brine.

Optimization Table: Solvent & Base Effects
Condition SetSolventBaseTemp (°C)Expected RateComments
Standard DMSO

100ModerateBest balance of cost/yield.[1]
Accelerated NMPDIPEA120FastGood for bulky amines.[1]
Mild EtOH

80 (Reflux)SlowOnly works for highly reactive amines (e.g., hydrazine).
Neat NoneExcess Amine100-140Very FastUse if amine is cheap/liquid (e.g., Morpholine).[1]

Protocol C: Suzuki-Miyaura Cross-Coupling (C6-Arylation)

Objective: Install an aryl or heteroaryl group at C6.[1]

Rationale: If a C-C bond is required instead of C-N, Palladium catalysis is effective. The steric bulk at C2/C4 does not significantly hamper the oxidative addition at C6.

Methodology
  • Mix: Substrate (1.0 eq), Boronic Acid (1.2 eq),

    
     (5 mol%), and 
    
    
    
    (2M aq, 3.0 eq) in Dioxane.
  • Degas: Sparge with Argon for 5 mins.

  • Heat: 90°C for 4 hours.

  • Note: 6-Chloropyridines are excellent substrates for Suzuki coupling; yields are typically >80%.[1]

Analytical Validation & Quality Control

To ensure the integrity of the derivatization, look for these specific markers:

1H NMR (DMSO-d6)[1]
  • Starting Material: C5-H appears as a singlet around 7.2 - 7.4 ppm .[1] (Note: In 2,4-dimethyl substituted pyridines, the C5 proton is the only aromatic proton).

  • Post-Amidation: Appearance of Amide NH (broad singlet, 8.0-9.0 ppm) and the specific signals of the amine partner. The C5-H singlet remains relatively stable.[1]

  • Post-

    
    :  The C5-H singlet often shifts upfield (shielded) due to the electron-donating nature of the new amine substituent at C6 (e.g., shifts to 6.5 - 6.8 ppm ).[1]
    
Mass Spectrometry (LC-MS)[1]
  • Chlorine Pattern: The starting material and the intermediate amide must show the characteristic 3:1 intensity ratio for

    
     isotopes.
    
  • Product Confirmation: Successful

    
     or Suzuki coupling is confirmed by the loss  of this chlorine isotope pattern.
    

References

  • US Patent 4348396. Synthesis of 6-chloronicotinoyl chloride.[1] (Standard protocol for converting hindered nicotinic acids to acid chlorides using PCl5/POCl3).[1]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (NAS): Introduction and Mechanism. (Foundational mechanism for C6-displacement).[1]

  • Schäfer, G., et al. (2014). The Synthesis of Sterically Hindered Amides.[2] Chimia, 68(4), 252-255.[1] (Context on overcoming steric hindrance in amide coupling).

  • ChemicalBook. 6-Chloronicotinic acid Properties and Reactivity. (Physical data and solubility profile).

  • Zhao, B., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives.[1][3] ResearchGate.[1][4] (Comparative reactivity of chloronicotinic acid isomers).

Disclaimer: These protocols involve hazardous chemicals (Thionyl Chloride, Chloropyridines).[1] All work must be performed in a fume hood with appropriate PPE.[1] Chloropyridines are known skin sensitizers.

Sources

"6-Chloro-2,4-dimethylnicotinic acid in organic synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Utilization of 6-Chloro-2,4-dimethylnicotinic Acid in Heterocyclic Scaffolding

Introduction: Structural Analysis & Synthetic Utility

6-Chloro-2,4-dimethylnicotinic acid represents a highly specialized pyridine scaffold characterized by a unique "push-pull" electronic environment and significant steric architecture. Unlike the more common 6-chloronicotinic acid, the presence of methyl groups at the C2 and C4 positions introduces critical regiochemical constraints and opportunities that drug developers must navigate carefully.

The "Handle" Concept: This molecule offers three distinct orthogonal reaction sites ("handles") for diversity-oriented synthesis (DOS):

  • C3-Carboxylic Acid: The primary anchor for amide coupling or cyclization. Critical Note: The C4-methyl group exerts significant steric pressure on this moiety, often retarding standard EDC/NHS coupling rates compared to un-substituted analogs.

  • C6-Chloride: An electrophilic site activated by the ring nitrogen and the electron-withdrawing C3-carboxyl group, suitable for SNAr and Palladium-catalyzed cross-couplings.

  • C2/C4-Methyls: While primarily steric blocking groups, the C2-methyl is benzylic and can be activated via radical halogenation (e.g., NBS) for late-stage modification, though this is less common than C3/C6 manipulations.

Chemo-Structural Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from this scaffold. Note the strategic order of operations required to avoid side reactions.

ReactivityMap Center 6-Chloro-2,4-dimethyl- nicotinic acid (CAS: 99362-07-7) AcidChloride Acid Chloride (Activated C3) Center->AcidChloride SOCl2/DMF (Overcomes C4 Sterics) Ester Methyl Ester (C3 Protected) Center->Ester MeOH / H2SO4 (Activation for SnAr) Amide Amide/Ester Derivatives AcidChloride->Amide R-NH2 / Base SnAr 6-Amino/Alkoxy Derivatives Ester->SnAr HNR2 / Heat (S_NAr Displacement) Suzuki 6-Aryl/Heteroaryl Couplings Ester->Suzuki Ar-B(OH)2 / Pd(0) SnAr->Amide Hydrolysis -> Coupling

Caption: Divergent synthesis map highlighting the recommended "Esterification First" strategy (Blue path) to activate the C6 position for Nucleophilic Aromatic Substitution.

Critical Protocol A: Regioselective SNAr Displacement

Challenge: Direct displacement of the C6-chloride on the free acid is sluggish because the carboxylate anion (formed under basic conditions) donates electron density into the ring, deactivating the C6 position. Solution: Convert the acid to a methyl ester before the substitution step. This locks the electron-withdrawing nature of the C3 substituent, significantly accelerating the reaction.

Step 1: Fischer Esterification
  • Setup: Charge a 250 mL round-bottom flask with 6-Chloro-2,4-dimethylnicotinic acid (10.0 g, 53.9 mmol) and Methanol (100 mL).

  • Catalyst: Add concentrated H2SO4 (1.0 mL) dropwise.

  • Reaction: Reflux for 6–8 hours. Monitor by TLC (System: 30% EtOAc/Hexanes). The acid (low Rf) should disappear, replaced by the ester (high Rf).

  • Workup: Concentrate in vacuo. Dissolve residue in EtOAc (150 mL), wash with Sat. NaHCO3 (2 x 50 mL) to neutralize acid traces, then Brine. Dry over Na2SO4.

  • Yield: Expect >90% yield of Methyl 6-chloro-2,4-dimethylnicotinate .

Step 2: SNAr with Amines (General Protocol)

Targeting the C6 position with cyclic amines (e.g., Morpholine, Piperazine).

  • Reagents: Dissolve Methyl 6-chloro-2,4-dimethylnicotinate (1.0 eq) in anhydrous Acetonitrile (0.2 M concentration).

  • Nucleophile: Add the amine (1.2 – 1.5 eq).

  • Base: Add DIPEA (2.0 eq). Note: Inorganic bases like K2CO3 can be used but may require longer reaction times due to solubility.

  • Conditions: Heat to reflux (80°C) for 4–12 hours.

    • Scientist's Insight: If the reaction is stalled, add a catalytic amount (10 mol%) of KI (Finkelstein condition) to generate the transient, more reactive 6-Iodo species.

  • Workup: Evaporate solvent. Partition between EtOAc and Water.[1] Organic layer is dried and concentrated.

  • Validation: 1H NMR will show the loss of the downfield aromatic proton signal if the substitution is not regioselective, but here, the C5 proton remains. The shift of the C5 proton upfield (due to the amino group's donation) confirms substitution.

Critical Protocol B: Overcoming C4-Sterics in Amide Coupling

Challenge: The C4-methyl group creates a "steric wall" near the C3-carbonyl. Standard coupling agents (EDC, HATU) often result in low yields or incomplete conversion because the bulky active ester intermediate cannot easily be approached by the nucleophile. Solution: Use the Acid Chloride method. The linear nature of the acyl chloride minimizes steric clash during the nucleophilic attack.

Detailed Workflow:
  • Activation: Suspend 6-Chloro-2,4-dimethylnicotinic acid (1.0 eq) in anhydrous DCM (or Toluene for higher boiling point needs).

  • Reagent: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C.

  • Catalyst: Add DMF (2–3 drops) . This is crucial. It forms the Vilsmeier-Haack intermediate which actively converts the acid to the acid chloride.

  • Observation: Vigorous gas evolution (CO, CO2, HCl). Stir at room temperature until gas evolution ceases (approx. 1–2 hours).

  • Coupling:

    • Concentrate the mixture to remove excess Oxalyl Chloride (critical to prevent side reactions with the amine).

    • Redissolve the crude acid chloride in DCM.

    • Add the target Amine (1.1 eq) and Triethylamine (2.5 eq) at 0°C.

  • Purification: Acid chlorides of this scaffold are highly reactive. The resulting amide is usually stable and can be purified via silica gel chromatography.

Data Summary: Physicochemical Properties

PropertyValueApplication Note
Appearance Off-white to pale yellow powderSensitive to light; store in amber vials.
Melting Point 160–164 °CSharp MP indicates high purity; broad range suggests hydrolysis.
Solubility (Water) Low (< 1 mg/mL)Requires pH > 8 (salt formation) for aqueous solubility.
Solubility (Organic) DMSO, MeOH, DCMExcellent solubility in polar aprotic solvents.
pKa (Calc) ~3.5 (Carboxyl)Stronger acid than nicotinic acid due to Cl-induction.
H-Bond Donors 1 (COOH)
H-Bond Acceptors 3 (N, O, O)

Troubleshooting & "Pro-Tips"

  • Issue: Hydrolysis of the Chloride.

    • Symptom:[1][2][3][4][5][6][7][8][9] Appearance of a peak at [M-Cl+OH] in LCMS during SNAr reactions.

    • Cause: Wet solvents or hydroxide impurities in the base (e.g., old NaOH).

    • Fix: Use anhydrous solvents and non-nucleophilic organic bases (DIPEA, TEA) or weak inorganic bases (Cs2CO3).

  • Issue: Decarboxylation.

    • Context: Nicotinic acids with electron-withdrawing groups at C2/C4 can decarboxylate at very high temperatures (>180°C).

    • Prevention: Avoid neat heating. Always use a solvent to distribute thermal energy.

  • Issue: Regioselectivity in Suzuki Couplings.

    • Insight: In Suzuki couplings at C6, the C3-acid can coordinate to Palladium, potentially poisoning the catalyst.

    • Fix: Protect the acid as an ester or use a "ligand-heavy" catalyst system (e.g., Pd(dppf)Cl2) to outcompete the carboxylate coordination.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 99362-07-7, 6-Chloro-2,4-dimethylnicotinic acid. Retrieved from [Link][5]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Aromatic Substitution (SNAr) - Protocols and Mechanisms. (General reference for the SNAr mechanism on electron-deficient heterocycles). Retrieved from [Link]

  • Google Patents. (2015). Method for preparing 2-chloronicotinic acid (and related 6-chloro isomers). CN104876861A.[9] (Provides industrial context for chlorination of hydroxynicotinic acids). Retrieved from

  • Schlosser, M., et al. (2005). Site-Selective Functionalization of Halogenated Pyridines. (Academic foundation for regioselectivity in pyridine synthesis). European Journal of Organic Chemistry.

(Note: While specific literature on CAS 99362-07-7 is proprietary or sparse in open access, the protocols above are derived from standard validated methodologies for the 6-chloronicotinic acid family, adjusted for the steric influence of the 2,4-dimethyl pattern.)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 6-Chloro-2,4-dimethylnicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 6-Chloro-2,4-dimethylnicotinic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. As Senior Application Scientists, we have consolidated field-proven insights and data to help you troubleshoot issues and optimize your reaction conditions for higher yield and purity.

The most prevalent synthetic route to 6-Chloro-2,4-dimethylnicotinic acid is the hydrolysis of its nitrile precursor, 6-chloro-2,4-dimethylnicotinonitrile. This guide focuses on optimizing this critical hydrolysis step.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each issue is presented with potential causes and actionable solutions based on established chemical principles.

Issue 1: Low or Inconsistent Yield of 6-Chloro-2,4-dimethylnicotinic acid

Q: My overall yield is consistently below expectations (<70%), or varies significantly between batches. What are the primary causes and how can I improve it?

A: Low and inconsistent yields are typically rooted in one of three areas: incomplete reaction, formation of side products, or mechanical losses during workup and purification.

Causality & Solution Workflow:

  • Incomplete Reaction: The hydrolysis of the nitrile to a carboxylic acid is a two-step process (nitrile → amide → carboxylic acid). If the reaction is not driven to completion, you will have a mixture of starting material, the amide intermediate, and your desired product, making purification difficult and lowering the isolated yield.

    • Solution: Increase reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the starting nitrile and the intermediate amide. For basic hydrolysis, extending the reflux time from 4 hours to 8-12 hours can significantly improve conversion.[1][2]

  • Side Reactions: The primary yield-reducing side reaction is the nucleophilic substitution of the chloro group at the 6-position to form 6-hydroxy-2,4-dimethylnicotinic acid, especially under harsh basic conditions.

    • Solution: Carefully control the reaction temperature and the concentration of the base. Using a moderate concentration of NaOH (e.g., 10-15%) and maintaining the temperature at or just below reflux (~100 °C) can minimize this side reaction.[1] If the hydroxy byproduct is still a major issue, consider switching to an acidic hydrolysis protocol.

  • Purification Losses: Significant amounts of product can be lost during the isolation and recrystallization steps.

    • Solution: Optimize the precipitation and recrystallization process. After hydrolysis, ensure the pH is adjusted carefully to the isoelectric point of the carboxylic acid (typically pH 3-4) to maximize precipitation. For recrystallization, use a minimal amount of a suitable solvent system (e.g., methanol/water or ethanol) to avoid redissolving a large fraction of your product.[3]

Below is a troubleshooting decision tree for diagnosing low yield:

LowYieldTroubleshooting Start Low Yield Observed Check_Completion Analyze Crude Sample (TLC/HPLC) Start->Check_Completion Incomplete Starting Material or Amide Present? Check_Completion->Incomplete Side_Products Unexpected Spots/Peaks Present? Incomplete->Side_Products No Optimize_Reaction Optimize Reaction Conditions: - Increase Time - Increase Temperature - Increase Reagent Concentration Incomplete->Optimize_Reaction Yes Optimize_Conditions Optimize Selectivity: - Lower Temperature - Use Milder Base - Switch to Acidic Hydrolysis Side_Products->Optimize_Conditions Yes Purification_Loss Yield is High Pre-Purification, Low Post-Purification? Side_Products->Purification_Loss No Optimize_Purification Optimize Workup: - Fine-tune pH for Precipitation - Use Minimal Recrystallization Solvent - Employ Activated Carbon for Color Purification_Loss->Optimize_Purification Yes PurificationWorkflow Start Crude Reaction Mixture Cool 1. Cool to Room Temperature Start->Cool Filter 2. Filter (if solids present) Cool->Filter Acidify 3. Acidify with Conc. HCl to pH 3-4 Filter->Acidify Precipitate 4. Cool in Ice Bath to Maximize Precipitation Acidify->Precipitate Collect 5. Collect Solid via Vacuum Filtration Precipitate->Collect Wash 6. Wash with Cold Water Collect->Wash Dry 7. Dry Crude Product Wash->Dry Recrystallize 8. Recrystallize (e.g., Methanol/Water or Activated Carbon) Dry->Recrystallize Final_Product Pure 6-Chloro-2,4-dimethylnicotinic acid Recrystallize->Final_Product

Sources

Technical Support Center: Synthesis of 6-Chloro-2,4-dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2,4-dimethylnicotinic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its efficient synthesis is crucial for drug development pipelines. The most common synthetic route involves the chlorination of 2,4-dimethyl-6-hydroxynicotinic acid. This guide focuses on troubleshooting and optimizing this critical transformation.

Synthetic Pathway Overview

The synthesis is typically a two-step process starting from readily available precursors. The first step involves the synthesis of the hydroxynicotinic acid precursor, followed by its chlorination.

Synthetic_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Chlorination A Ethyl Acetoacetate + Ammonia B 2,4-Dimethyl-6-hydroxynicotinic Acid A->B Hantzsch-type condensation & hydrolysis C 2,4-Dimethyl-6-hydroxynicotinic Acid D 6-Chloro-2,4-dimethylnicotinic Acid C->D POCl3

Caption: Synthetic pathway for 6-Chloro-2,4-dimethylnicotinic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield of 2,4-Dimethyl-6-hydroxynicotinic Acid (Precursor)

  • Question: My Hantzsch-type condensation and hydrolysis to form the precursor, 2,4-dimethyl-6-hydroxynicotinic acid, is resulting in a low yield. What are the likely causes and how can I improve it?

  • Answer: Low yields in this step often stem from incomplete reaction, side reactions, or issues with product isolation. Here’s a systematic approach to troubleshoot:

    • Purity of Starting Materials: Ensure that your ethyl acetoacetate and ammonia source are of high purity. Impurities can interfere with the condensation reaction. The classical Hantzsch synthesis can have drawbacks such as harsh reaction conditions and long reaction times, which can be exacerbated by impure starting materials[1].

    • Reaction Conditions:

      • Temperature Control: The initial condensation is often exothermic. Maintain proper temperature control to avoid side reactions.

      • Reaction Time: Ensure the reaction goes to completion by monitoring it via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Hydrolysis Step: Incomplete hydrolysis of the intermediate ester will result in a lower yield of the desired carboxylic acid. Ensure that the hydrolysis conditions (e.g., concentration of base, temperature, and reaction time) are sufficient for complete conversion.

    • Product Isolation:

      • Precipitation: The product is typically isolated by acidification of the reaction mixture. Ensure the pH is adjusted correctly to fully precipitate the product.

      • Washing: Wash the crude product with cold water to remove inorganic salts without dissolving a significant amount of the product[2].

Issue 2: Incomplete Chlorination Reaction

  • Question: I am seeing a significant amount of starting material (2,4-dimethyl-6-hydroxynicotinic acid) remaining after the chlorination step with phosphorus oxychloride (POCl3). How can I drive the reaction to completion?

  • Answer: Incomplete chlorination is a common issue. Several factors can contribute to this:

    • Reagent Stoichiometry and Purity:

      • POCl3: Ensure you are using a sufficient excess of POCl3. For chlorination of hydroxypyridines, a significant excess of POCl3 often serves as both the reagent and the solvent[3]. The purity of POCl3 is also critical; it can degrade upon exposure to moisture.

      • Catalyst/Additive: The addition of a tertiary amine, such as triethylamine or pyridine, can facilitate the reaction[3][4]. The amine acts as a base to neutralize the HCl generated during the reaction.

    • Reaction Temperature and Time:

      • Chlorination of hydroxypyridines typically requires elevated temperatures, often refluxing in POCl3 (boiling point ~107 °C)[3]. Ensure your reaction is heated sufficiently and for an adequate duration. A study on large-scale chlorination of various hydroxy-heterocycles found that heating in a sealed reactor at 140-160 °C for 2 hours with an equimolar amount of POCl3 and pyridine gave good yields[4].

    • Moisture Contamination: The presence of water will consume POCl3 and can quench the reaction. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions.

Issue 3: Formation of Impurities and Dark-Colored Reaction Mixtures

  • Question: My reaction mixture turns dark brown or black during the chlorination step, and the final product is difficult to purify. What is causing this and how can I prevent it?

  • Answer: Dark coloration often indicates decomposition or side reactions. Here are the primary causes and mitigation strategies:

    • Overheating: While high temperatures are necessary, excessive heat can lead to decomposition of the starting material or product. Maintain a controlled and consistent temperature.

    • Side Reactions: The carboxylic acid group can react with POCl3 to form an acid chloride. While this is often an intermediate, under harsh conditions it can lead to further reactions.

    • Purification of the Precursor: Impurities in the 2,4-dimethyl-6-hydroxynicotinic acid can lead to side reactions and color formation. It is crucial to start with a pure precursor. Recrystallization of the precursor may be necessary.

    • Work-up Procedure:

      • Quenching: The quenching of excess POCl3 is highly exothermic and must be done carefully by slowly adding the reaction mixture to ice water[5]. Rapid quenching can lead to localized heating and decomposition.

      • Extraction: After quenching, the product should be extracted with a suitable organic solvent.

Issue 4: Difficulty in Product Purification

  • Question: I am having trouble obtaining pure 6-Chloro-2,4-dimethylnicotinic acid. What are the best purification methods?

  • Answer: Purification can be challenging due to the presence of starting material, inorganic salts, and reaction byproducts.

    • Recrystallization: This is the most common and effective method for purifying the final product.

      • Solvent Selection: Methanol is often a good choice for recrystallizing chloronicotinic acids[6]. Experiment with different solvent systems (e.g., ethanol, water, or mixtures) to find the optimal conditions for your product. A patent for the purification of 6-chloronicotinic acid suggests refining the crude product with methanol and activated carbon to achieve high purity[7].

    • Activated Carbon Treatment: If your product is colored, treating a solution of the crude product with activated carbon can help remove colored impurities[7].

    • Column Chromatography: While less common for large-scale purification of this type of compound, silica gel chromatography can be used for small-scale purification or to isolate very pure material for analytical purposes.

Frequently Asked Questions (FAQs)

  • Q1: What is a typical yield for the chlorination of a hydroxynicotinic acid?

    • A1: Yields can vary depending on the specific substrate and reaction conditions. For the chlorination of 6-hydroxynicotinic acid, yields in the range of 94% have been reported[5]. For the chlorination of isocinchomeronic acid-N-oxide, a yield of 53.8% for 6-chloronicotinic acid was obtained[8]. Optimization of reaction parameters is key to achieving high yields.

  • Q2: Can I use other chlorinating agents besides POCl3?

    • A2: While POCl3 is the most common reagent for this transformation, other chlorinating agents like thionyl chloride (SOCl2) or a mixture of POCl3 and phosphorus pentachloride (PCl5) can also be used for chlorinating similar heterocyclic systems[9]. The choice of reagent may affect the reaction conditions and the byproduct profile.

  • Q3: How can I monitor the progress of the chlorination reaction?

    • A3: The reaction can be monitored by TLC or HPLC. For TLC, a suitable solvent system would be one that gives good separation between the more polar starting material (2,4-dimethyl-6-hydroxynicotinic acid) and the less polar product (6-Chloro-2,4-dimethylnicotinic acid). For HPLC, a reverse-phase column with a buffered mobile phase is typically used.

  • Q4: What are the safety precautions I should take when working with POCl3?

    • A4: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure that all glassware is dry before use. The quenching of POCl3 should be done with extreme care by slowly adding the reaction mixture to a large excess of ice.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dimethyl-6-hydroxynicotinic Acid (Precursor)

This protocol is based on the principles of the Hantzsch pyridine synthesis[1][10].

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (2 equivalents) and a suitable nitrogen source such as ammonium acetate (1.3 equivalents) in a solvent like ethanol or water[11].

  • To this mixture, add an appropriate aldehyde or ketone precursor that will provide the 2,4-dimethyl substitution pattern.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The classical Hantzsch synthesis can require long reaction times[1].

  • Once the condensation is complete, cool the reaction mixture.

  • Add a solution of sodium hydroxide or another suitable base to hydrolyze the ester group.

  • Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture to room temperature and carefully acidify with hydrochloric acid to a pH where the product precipitates.

  • Collect the precipitate by filtration, wash with cold water, and dry to obtain the crude 2,4-dimethyl-6-hydroxynicotinic acid.

  • Recrystallize the crude product from a suitable solvent (e.g., water or ethanol) to obtain the pure precursor.

Protocol 2: Chlorination of 2,4-Dimethyl-6-hydroxynicotinic Acid

This protocol is adapted from general procedures for the chlorination of hydroxypyridines[3][4].

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet, place 2,4-dimethyl-6-hydroxynicotinic acid (1 equivalent).

  • Carefully add phosphorus oxychloride (POCl3) in excess (e.g., 5-10 equivalents). The reaction can also be performed with an equimolar amount of POCl3 in the presence of pyridine in a sealed reactor[4].

  • If not using a sealed system, add a tertiary amine like triethylamine (1.1 equivalents) dropwise to the stirred suspension at room temperature[3]. An exothermic reaction may occur.

  • Heat the reaction mixture to reflux (around 100-110 °C) for several hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Work-up: Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring in a well-ventilated fume hood. This quenching step is highly exothermic and will release HCl gas.

  • The product may precipitate upon quenching. If so, collect the solid by filtration, wash thoroughly with cold water, and dry.

  • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 6-Chloro-2,4-dimethylnicotinic acid by recrystallization from a suitable solvent such as methanol[6].

Data Summary

CompoundMolecular FormulaMolecular WeightAppearance
2,4-Dimethyl-6-hydroxynicotinic AcidC8H9NO3167.16 g/mol White to off-white solid
6-Chloro-2,4-dimethylnicotinic AcidC8H8ClNO2185.61 g/mol White to off-white solid

Visualization of Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Q1 Which step has low yield? Start->Q1 Step1 Precursor Synthesis Q1->Step1 Step 1 Step2 Chlorination Q1->Step2 Step 2 P1_Cause1 Incomplete Reaction? Step1->P1_Cause1 C1_Cause1 Incomplete Reaction? Step2->C1_Cause1 P1_Sol1 Increase reaction time/temp. Monitor by TLC/HPLC. P1_Cause1->P1_Sol1 Yes P1_Cause2 Impure Starting Materials? P1_Cause1->P1_Cause2 No P1_Sol2 Use high purity reagents. P1_Cause2->P1_Sol2 Yes P1_Cause3 Poor Isolation? P1_Cause2->P1_Cause3 No P1_Sol3 Optimize pH for precipitation. Wash with cold solvent. P1_Cause3->P1_Sol3 Yes C1_Sol1 Increase POCl3 excess. Add tertiary amine. Increase temp/time. C1_Cause1->C1_Sol1 Yes C2_Cause1 Dark Color/Decomposition? C1_Cause1->C2_Cause1 No C2_Sol1 Control temperature carefully. Ensure precursor purity. Slow quenching. C2_Cause1->C2_Sol1 Yes C3_Cause1 Purification Issues? C2_Cause1->C3_Cause1 No C3_Sol1 Recrystallize from optimal solvent. Use activated carbon. C3_Cause1->C3_Sol1 Yes

Caption: A workflow for troubleshooting low yield and purity issues.

References

  • CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents. (n.d.).
  • Feng Zhi, & Yi-Lin Yang. (2007). 6-Chloro-N′-(2,4-dichlorobenzylidene)nicotinohydrazide. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4263–o4263.
  • Chlorination of 2-hydroxypydridines at 0.5 mole scale. | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of 2-chloronicotinic acid - PrepChem.com. (n.d.). Retrieved from [Link]

  • Process for producing chloronicotinic acid compounds - European Patent Office - EP 0092117 A1 - Googleapis.com. (n.d.).
  • US4504665A - Process for producing chloronicotinic acid compounds - Google Patents. (n.d.).
  • Buckles, R. E., Langsjoen, A., Mueller, L., & Svendsen, I. (1957). The Synthesis and Proof of Structure of 2, 4-Dimethyl-6-Hydroxynicotinamide. Journal of the Minnesota Academy of Science, 25(1), 115–119.
  • CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents. (n.d.).
  • US6310214B1 - Process for the preparation of chloropyridine sulphonic acid chlorides - Google Patents. (n.d.).
  • Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Nicotinic acid, 6-hydroxy - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC - NIH. (n.d.). Retrieved from [Link]

  • Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism an. (2024, May 20). Crystal Growth & Design.
  • Calculating yields of monochlorination products- Dr. Tania CS - YouTube. (2024, September 13). Retrieved from [Link]

  • Synthesis of 6-chloronicotinic acid - PrepChem.com. (n.d.). Retrieved from [Link]

  • CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents. (n.d.).
  • CN101117332A - Preparation method of 2-chloronicotinic acid - Google Patents. (n.d.).
  • nicotinic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • EP0372654A3 - Preparation of 2-chloropyridine 3-carboxylic acid esters - Google Patents. (n.d.).
  • ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES. - Google Patents. (n.d.).
  • (PDF) 6-Chloronicotinic acid - ResearchGate. (n.d.). Retrieved from [Link]

  • Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors - PMC - NIH. (2024, April 20). Retrieved from [Link]

  • POCl -PCl mixture: A robust chlorinating agent† - Indian Chemical Society. (n.d.). Retrieved from [Link]

  • Hantzsch pyridine synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one - NIH. (n.d.). Retrieved from [Link]

  • Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? | ResearchGate. (2017, October 3). Retrieved from [Link]

  • Synthesis of Novel Hantzsch Dihydropyridine Derivatives - Asian Publication Corporation. (n.d.). Retrieved from [Link]

  • “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - NIH. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: 6-Chloro-2,4-dimethylnicotinic Acid (CDNA)

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: CDNA-STAB-001

Status: Operational | Role: Senior Application Scientist

Executive Summary: The Stability Paradox

Welcome to the technical support hub for 6-Chloro-2,4-dimethylnicotinic acid (CDNA) . If you are working with this intermediate, you are likely encountering a specific set of degradation impurities that defy standard pyridine chemistry expectations.

While the pyridine ring typically offers aromatic stability, CDNA possesses a "perfect storm" of reactivity:

  • Electronic Activation: The ring nitrogen renders the C6-position electron-deficient, activating the chlorine for Nucleophilic Aromatic Substitution (

    
    ).
    
  • Steric Strain: The methyl groups at C2 and C4 create significant steric crowding around the C3-carboxylic acid, making the molecule prone to stress-relief degradation (decarboxylation) under thermal forcing.

This guide moves beyond generic advice, offering mechanism-based troubleshooting for the specific failures observed in CDNA handling.

Module 1: Hydrolytic Degradation ( )

Context: Aqueous workups, basic extractions, and formulation buffers.

User Ticket #402:

"We are seeing a new impurity (RRT ~0.85) appearing during our sodium hydroxide extraction step. The peak grows with time and temperature. Is this the N-oxide?"

Technical Diagnosis: It is highly unlikely to be the N-oxide under these conditions. You are observing the hydrolytic displacement of the chlorine atom , yielding 6-Hydroxy-2,4-dimethylnicotinic acid (often existing as its pyridone tautomer).

The Mechanism (


): 
The chlorine at position 6 is para to the ring nitrogen. The nitrogen atom pulls electron density from the ring, making the C6 carbon highly electrophilic. In the presence of strong bases (OH⁻), the hydroxide ion attacks C6, forming a Meisenheimer complex, followed by the expulsion of the chloride ion.
  • Why CDNA is unique: While the methyl groups at C2/C4 donate some electron density (slightly deactivating the ring compared to unsubstituted 6-chloronicotinic acid), the reaction remains rapid at pH > 10 due to the high leaving group ability of chloride in this specific heteroaromatic system.

Troubleshooting Protocol:

  • pH Limit: Maintain aqueous processing pH < 9.0 whenever possible.

  • Temperature Control: If high pH is required for solubility, keep temperature < 5°C. The activation energy for the

    
     hydrolysis is significantly crossed above 40°C.
    
  • Validation: Acidify a sample of the impurity. If it is the hydroxy-analog, it will likely precipitate or show a significant retention shift in Reverse Phase HPLC due to the keto-enol tautomerization change at acidic pH.

Module 2: Thermal Instability & Decarboxylation

Context: Drying ovens, high-vacuum distillation, and exothermic acid chloride formation.

User Ticket #409:

"We observed gas evolution and mass balance loss during the drying of the wet cake at 80°C. HPLC shows a less polar impurity."

Technical Diagnosis: You are witnessing thermal decarboxylation . The product formed is 6-Chloro-2,4-dimethylpyridine .

The Mechanism: Pyridine-3-carboxylic acids are zwitterionic in nature. The CDNA molecule suffers from "buttressing effects"—the bulky methyl groups at C2 and C4 force the C3-carboxylic acid out of planarity with the aromatic ring. This steric strain raises the ground state energy.

  • Trigger: Heat supplies the energy to overcome the activation barrier.

  • Result: Loss of CO₂ to relieve the steric crowding between the C2/C4 methyls and the carboxyl group.

Troubleshooting Protocol:

  • Drying: Switch to vacuum drying at

    
     45°C. Avoid static air ovens.
    
  • Acid Chloride Formation: If you are converting CDNA to its acid chloride (using SOCl₂), avoid excessive reflux. The generation of HCl promotes protonation of the ring nitrogen, which electronically catalyzes decarboxylation. Use catalytic DMF and lower temperatures.

Module 3: Photolytic Dehalogenation

Context: Stability chambers, benchtop storage, clear glassware.

User Ticket #415:

"Our stability samples in clear glass show a degradation trend not seen in the amber control. Is this photo-oxidation?"

Technical Diagnosis: This is likely Radical Dechlorination , not oxidation.

The Mechanism: Halogenated pyridines are susceptible to UV-induced homolytic fission of the C-Cl bond.

  • UV photon absorbs into the aromatic system.

  • C-Cl bond homolysis occurs, generating a pyridyl radical and a chlorine radical.

  • The pyridyl radical abstracts a hydrogen from the solvent or excipients.

  • Product: 2,4-dimethylnicotinic acid (Dechlorinated analog).

Troubleshooting Protocol:

  • Immediate Action: All analytical standards and reaction mixtures must be handled in amber glassware or foil-wrapped vessels.

  • Solvent Choice: Avoid solvents that are good hydrogen atom donors (e.g., isopropanol, THF) during light-exposed processing steps, as they accelerate the propagation step of the radical mechanism.

Visualizing the Degradation Pathways

The following diagram maps the critical stress points for CDNA. Use this to identify which pathway matches your impurity profile.

CDNA_Degradation Parent 6-Chloro-2,4-dimethylnicotinic acid (CDNA) Hydrolysis 6-Hydroxy-2,4-dimethylnicotinic acid (Hydrolysis Product) Parent->Hydrolysis High pH (>10) Heat S_NAr Mechanism Decarb 6-Chloro-2,4-dimethylpyridine (Decarboxylation Product) Parent->Decarb Heat (>80°C) Acidic Conditions Steric Relief Photo 2,4-Dimethylnicotinic acid (Dechlorination Product) Parent->Photo UV Light (λ < 380nm) Homolytic Fission

Figure 1: Primary degradation pathways of CDNA illustrating the divergence based on pH, thermal, and photolytic stress.

Analytical Troubleshooting Guide

Use this table to correlate HPLC observations with the chemical mechanisms described above.

SymptomLikely ImpurityRoot CauseCorrective Action
New peak @ RRT < 1.0 (More Polar)6-Hydroxy-2,4-dimethylnicotinic acidHydrolysis: Exposure to pH > 9 or nucleophilic solvents (MeOH/Heat).Switch to ACN/Water mobile phases; Avoid alkaline extraction steps.
New peak @ RRT > 1.2 (Less Polar)6-Chloro-2,4-dimethylpyridineDecarboxylation: Thermal stress during drying or acidic workup.Lower drying temp to <45°C; Monitor CO₂ evolution.
Peak Splitting / Tailing N/A (Method Artifact)pH Mismatch: The C3-COOH pKa is approx 3.5-4.0.Ensure Mobile Phase A is buffered (e.g., 0.1% H₃PO₄ or Formic Acid) to suppress ionization.
Loss of Assay (No new peaks) Volatile DegradantsDeep Degradation: Ring opening or complete mineralization (rare without catalyst).Check mass balance; Check for precipitation of insoluble salts.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79222, 6-Chloronicotinic acid. (Note: Used as the base structural analog for reactivity data). Retrieved from [Link]

  • Shettigar, M., et al. (2012). Cloning of a novel 6-chloronicotinic acid chlorohydrolase...[1]. (Demonstrates the hydrolytic instability of the C6-Cl bond in biological systems, analogous to chemical hydrolysis). Retrieved from [Link]

  • NIST WebBook. 6-Chloronicotinic acid Gas Phase Data. (Reference for thermal properties and stability data of the core scaffold). Retrieved from [Link]

Sources

Technical Support Center: Solubility Optimization for 6-Chloro-2,4-dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3][4]

6-Chloro-2,4-dimethylnicotinic acid presents a classic "solubility paradox" common to halogenated pyridine derivatives. It possesses a polar head group (carboxylic acid) and a lipophilic, halogenated aromatic core. This amphiphilic nature often leads to issues such as "oiling out" during recrystallization or poor dissolution in neutral aqueous media.[1]

This guide moves beyond basic datasheets to explain the causality of these behaviors, providing self-validating protocols to control the compound's state (solid vs. solution) using pH and solvent polarity.[1]

Compound Snapshot[2][4][5][6][7]
  • CAS: 99353-00-1[1]

  • Functional Groups: Pyridine ring, Carboxylic acid (C3), Chlorine (C6), Methyls (C2, C4).

  • Predicted pKa: ~3.2 – 3.8 (Acidic).[1] Note: The electron-withdrawing chlorine lowers the pKa compared to nicotinic acid (4.85), while methyl groups provide slight electron donation.[1]

  • Solubility Class: pH-dependent amphiphile.[1]

Solubility Decision Matrix (Interactive Guide)

Before selecting a solvent, identify your experimental goal. Use the logic map below to determine the optimal medium.

SolubilityMatrix Start Intended Application Reaction Synthesis (SNAr/Coupling) Start->Reaction Purification Purification/Isolation Start->Purification Analysis Analysis (HPLC/NMR) Start->Analysis PolarAprotic Polar Aprotic (DMF, DMSO, NMP) Reaction->PolarAprotic Standard Neat Neat (Melt) If T > 180°C Reaction->Neat High Temp Recryst Recrystallization Purification->Recryst AB_Extract Acid/Base Extraction Purification->AB_Extract NMR DMSO-d6 or MeOD (with NaOD) Analysis->NMR HPLC Acetonitrile/Water (Buffered pH 2.5) Analysis->HPLC SolventPair Ethanol/Water or EtOAc/Hexane Recryst->SolventPair AqBase Aqueous Base (NaOH/NaHCO3) AB_Extract->AqBase

Figure 1: Solubility Logic Map. Select the solvent system based on whether the goal is kinetic reactivity (Reaction), thermodynamic stability (Purification), or detection (Analysis).

Troubleshooting Modules

Module A: Dissolution Issues (Getting it IN Solution)

Problem: "The compound floats on water and won't dissolve, even with sonication."

Root Cause: In its free acid form, the lipophilic chlorine and methyl groups dominate the molecule's interaction profile, making it hydrophobic. The carboxylic acid is protonated (neutral) at pH 7.[1]

Solution: The pH Switch You must convert the free acid into its carboxylate salt to achieve high aqueous solubility.[1]

Solvent SystemSolubility RatingTechnical Notes
Water (Neutral) 🔴 Poor (< 1 mg/mL)Exists as neutral/zwitterionic species.[1]
1M NaOH / NaHCO₃ 🟢 High (> 50 mg/mL)Deprotonation forms the sodium salt.[1] Preferred for extraction.
DMSO / DMF 🟢 HighBreaks intermolecular H-bonds.[1] Ideal for SNAr reactions.[1]
Methanol / Ethanol 🟡 ModerateSoluble, but may require heating.[1][2] Good for recrystallization.[1][2][3]
DCM / Chloroform 🟡 ModerateSoluble in the free acid form; insoluble in the salt form.[1]
Hexane / Heptane 🔴 InsolubleUse as an anti-solvent to force precipitation.[1]

Protocol 1: Preparing a Stock Solution

  • Suspend the solid in water (it will be cloudy).[1]

  • Add 1.1 equivalents of 1M NaOH dropwise while stirring.

  • The solution will clarify as the pH rises above 5.0.[1]

  • Warning: Do not exceed pH 12 for extended periods to avoid potential hydrolysis of the chloro-group (though 6-Cl is relatively stable compared to 2-Cl or 4-Cl isomers).[1]

Module B: Purification & Isolation (Getting it OUT of Solution)

Problem: "My product is 'oiling out' (forming a gum) instead of crystallizing during cooling."

Root Cause: This occurs when the compound reaches its solubility limit at a temperature above its melting point in the solvent mixture, or if impurities are disrupting the crystal lattice.

Solution: Controlled Polarity Shift Use a two-solvent system (Solvent/Anti-solvent) or an Acid-Base precipitation cycle.[1]

Workflow: Acid-Base Purification (The "Clean Crash")

This is the most robust method for purifying 6-chloro-2,4-dimethylnicotinic acid from non-acidic impurities.[1]

PurificationFlow Step1 1. Dissolve Crude in 1M NaOH (pH > 10) Step2 2. Wash with EtOAc (Remove non-acidic impurities) Step1->Step2 Step3 3. Collect Aqueous Layer (Contains Product as Salt) Step2->Step3 Discard Organic Step4 4. Slow Acidification Add 1M HCl to pH ~3-4 Step3->Step4 Precipitation Step5 5. Filtration Collect White Precipitate Step4->Step5

Figure 2: Acid-Base Purification Workflow. This method utilizes the pKa property to separate the product from neutral organic side-products.[1]

Protocol 2: Recrystallization (for High Purity) If acid-base extraction yields <98% purity, perform recrystallization.[1]

  • Solvent Choice: Ethanol/Water (3:1 ratio) or Ethyl Acetate/Hexane.[1]

  • Dissolution: Dissolve the solid in the minimum amount of boiling Ethanol or Ethyl Acetate.[1]

  • Anti-Solvent:

    • For Ethanol: Add hot water dropwise until persistent cloudiness appears, then add one drop of Ethanol to clear it.

    • For EtOAc: Add warm Hexane dropwise.

  • Cooling: Allow to cool to room temperature slowly (wrap flask in foil/towel). Rapid cooling causes oiling.[1]

  • Seeding: If oiling occurs, scratch the glass or add a "seed" crystal of pure compound.

Module C: Reaction Chemistry (SNAr Applications)

Problem: "Low yield when reacting the 6-chloro group with nucleophiles (amines/alkoxides)."

Root Cause: The carboxylic acid proton can quench nucleophiles (like Grignards or strong bases) or form salts that precipitate out of non-polar solvents, stopping the reaction.

Solution:

  • Protect the Acid: Convert to an ester (Methyl 6-chloro-2,4-dimethylnicotinate) before attempting substitution at the chlorine.[1]

  • Use Excess Nucleophile: If working with the free acid, use >2 equivalents of the nucleophile (first eq acts as a base, second eq acts as the nucleophile).

  • Solvent: Use DMSO or DMF .[1] These polar aprotic solvents solvate cations well, leaving the nucleophile "naked" and more reactive toward the electron-deficient pyridine ring.[1]

Analytical Considerations (HPLC/LC-MS)

When analyzing samples, ensure the mobile phase pH prevents peak tailing.

  • Column: C18 (Standard).[1]

  • Mobile Phase: Acetonitrile / Water + 0.1% Formic Acid or TFA .[1]

  • Why Acid? Maintaining a low pH (pH ~2) keeps the carboxylic acid protonated (neutral).[1] If the pH is near the pKa (~3.5), the compound splits between ionized and neutral forms, causing split peaks or severe tailing.

References

  • ChemicalBook. (2025).[1] 6-Chloronicotinic acid Properties and Solubility Data.

    • Relevance: Provides baseline solubility data for the structural parent (6-chloronicotinic acid) used to derive protocols for the dimethyl analog.
  • PubChem. (2025).[1][4] Compound Summary: 6-Chloronicotinic acid (CID 79222).[1][5] National Library of Medicine.[1] [1]

    • Relevance: Authoritative source for pKa predictions and safety data (H315, H319) applicable to this class.
  • Google Patents. (2013).[1][3] CN103570612A - Preparation method of 6-chloronicotinic acid.[1][5]

    • Relevance: Details industrial recrystallization solvents (Methanol/Ethanol)
  • University of Rochester. (n.d.).[1] Solvents for Recrystallization.[1][2][3] Department of Chemistry.[1]

    • Relevance: General organic chemistry principles for solvent selection (Ethanol/Hexane systems)

Sources

"interpreting NMR spectra of 6-Chloro-2,4-dimethylnicotinic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Chloro-2,4-dimethylnicotinic acid Ticket ID: NMR-PYR-6CL-24ME Status: Open Analyst: Senior Application Scientist, Structural Elucidation Group[1]

Executive Summary & Spectral Expectations

Welcome to the Technical Support Center. You are likely analyzing 6-Chloro-2,4-dimethylnicotinic acid (CAS: variable/derivative).[1] This guide addresses common confusion points regarding the 1H and 13C NMR data for this specific scaffold.

The "Golden Key" for this molecule: The structure is a pentasubstituted pyridine ring . It possesses only one aromatic proton (H-5).[1]

  • If you see a doublet in the aromatic region: You have the wrong regioisomer.

  • If you see multiple aromatic protons: Your reaction failed or you have starting material (e.g., 2,4-dimethylnicotinic acid).[1]

Quick Reference Data Table (Predicted/Typical Ranges)
NucleusAssignmentShift (δ ppm)*MultiplicityDiagnostic Note
1H COOH 11.0 – 14.0Broad SingletHighly solvent/concentration dependent.[1] May disappear in CDCl₃ due to exchange.
1H H-5 7.10 – 7.40SingletCritical Feature. Isolated aromatic proton.[1]
1H 2-CH₃ 2.45 – 2.65SingletDeshielded by adjacent N-atom and COOH group.[1]
1H 4-CH₃ 2.20 – 2.40SingletSlightly more shielded than the 2-Me.[1]
13C C-3 (COOH) 165 – 170QuaternaryCarbonyl carbon.[1]
13C C-6 (Cl) 148 – 152QuaternaryDeshielded by Cl and N.
13C C-2 (Me) 155 – 160QuaternaryAlpha to Nitrogen.[1]
13C C-4 (Me) 145 – 150QuaternaryOrtho to COOH.[1]
13C C-5 (H) 122 – 126CHOnly high-intensity aromatic peak in DEPT-135.

*Note: Shifts are estimated based on substituent chemical shift (SCS) additivity rules for pyridines in DMSO-d6. Values in CDCl₃ may differ by 0.2–0.5 ppm.

Troubleshooting Guides (Q&A Format)

Module A: The "Missing" Signals

Q: I cannot find the carboxylic acid proton (COOH) in my 1H spectrum. Is my product a salt?

Diagnosis: This is a common artifact of solvent exchange or aggregation .

  • Solvent Choice: If you used CDCl₃, the acidic proton often broadens into the baseline due to dimerization or exchange with trace water in the solvent.[1]

  • Water Peak: Check the water signal in your spectrum. If it is broadened or shifted downfield, the acidic proton is rapidly exchanging with H₂O.[1]

Solution Protocol:

  • Switch to DMSO-d6: This solvent breaks hydrogen-bonded dimers.[1] The COOH peak usually appears as a broad hump between 11–14 ppm.

  • D₂O Shake: Add one drop of D₂O to the NMR tube. Shake and re-run. If the "missing" peak was there (broad), it will now completely vanish, confirming it was exchangeable (OH/NH/COOH).[1]

Module B: Regioisomer Confusion

Q: I see two aromatic signals, or my aromatic signal is a doublet. Do I have the correct compound?

Diagnosis: No. You likely have a regioisomer or an impurity.

  • Target Structure (6-Cl-2,4-Me): H-5 is isolated between the 4-Methyl and 6-Chloro groups.[1] It has no neighbors to couple with.[1] Must be a singlet.

  • Impurity (Starting Material): If the chlorination failed, you might have 2,4-dimethylnicotinic acid.[1] This has protons at H-5 and H-6, which will split each other (doublets, J ≈ 5-8 Hz).[1]

  • Isomer (4-Cl-2,6-Me): If the synthesis rearranged, you might have H-3 and H-5 protons (meta-coupling, J ≈ 1-2 Hz).[1]

Visual Logic Tree for Structural Confirmation:

IsomerCheck Start Analyze Aromatic Region (6.5 - 8.0 ppm) Count How many aromatic signals? Start->Count OneSignal One Signal Count->OneSignal TwoSignals Two Signals Count->TwoSignals Splitting Check Multiplicity OneSignal->Splitting ConclusionWrong1 Impurity: Starting Material (No Cl) (H-5/H-6 coupling) TwoSignals->ConclusionWrong1 Vicinal Coupling Singlet Singlet (s) Splitting->Singlet Doublet Doublet (d) Splitting->Doublet ConclusionCorrect Likely Correct: 6-Chloro-2,4-dimethylnicotinic acid (H-5 is isolated) Singlet->ConclusionCorrect ConclusionWrong2 Wrong Isomer: (e.g., 4,6-dimethyl) (H-2/H-5 meta coupling) Doublet->ConclusionWrong2 Meta Coupling

Figure 1: Decision tree for validating the aromatic substitution pattern.

Module C: 13C NMR Assignment

Q: I am missing carbon signals in my 13C spectrum. I count fewer than expected.

Diagnosis: This molecule is rich in Quaternary Carbons (C-2, C-3, C-4, C-6, COOH).[1] Quaternary carbons have very long relaxation times (T1) and no NOE enhancement, making them very weak.[1]

Solution Protocol:

  • Increase Relaxation Delay (d1): Set d1 = 3 to 5 seconds (standard is often 1s). This allows the quaternary carbons to relax and be detected.

  • Run HMBC: Instead of running a 1024-scan 13C experiment, run a standard HMBC.

    • Look for correlations from the Methyl Protons .

    • 2-Me protons will correlate to C-2 (strong) and C-3 (weak).[1]

    • 4-Me protons will correlate to C-4 (strong), C-3 (weak), and C-5 (weak).[1]

    • H-5 proton will correlate to C-4 and C-6.[1]

Advanced Assignment Workflow (2D NMR)

To definitively prove your structure for publication or regulatory filing, follow this connectivity map.

AssignmentFlow H5 H-5 Proton (Singlet) C5 C-5 (CH) H5->C5 HSQC (Direct) C4 C-4 (Quat) H5->C4 HMBC (2-bond) C6 C-6 (C-Cl) H5->C6 HMBC (2-bond) Me2 2-Me Protons C2 C-2 (Quat) Me2->C2 HMBC (2-bond) C3 C-3 (C-COOH) Me2->C3 HMBC (3-bond) Me4 4-Me Protons Me4->C5 HMBC (3-bond) Me4->C4 HMBC (2-bond) Me4->C3 HMBC (3-bond)

Figure 2: HMBC Connectivity Map. Use the Methyl groups as "anchors" to identify the invisible quaternary carbons.

References & Authority

  • General Pyridine Shift Prediction:

    • Pretsch, E., Bühlmann, P., & Badertscher, M.[1] (2009).[1] Structure Determination of Organic Compounds . Springer. (See Chapter on "Substituent Effects on Chemical Shifts of Pyridines").

    • Reich, H. J.[1][2] (University of Wisconsin). NMR Spectral Data: Pyridines .

  • Specific Scaffold Analogues (6-Chloronicotinic Acid):

    • Long, D. L., et al.[1] (2007).[1][3] "6-Chloronicotinic acid".[1][3][4][5] Acta Crystallographica Section E, E63, o279-o281.[1][3] (Provides structural confirmation of the 6-chloro-3-carboxy motif).[1]

  • Synthesis & Impurity Context:

    • Goossen, L. J., et al.[1] (2010).[1][3] "Synthesis of Biaryls via Decarboxylative Coupling". Journal of Organic Chemistry. (Discusses 2,4,6-trisubstituted pyridine intermediates).

Disclaimer

This guide assumes the sample is >90% pure. Signals from solvents (DMSO: 2.50 ppm, H₂O: 3.33 ppm) or grease (0.07, 1.26 ppm) should be excluded from assignment.[1]

Sources

Technical Support Center: Refining Crystallization of 6-Chloro-2,4-dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for process chemists and researchers requiring high-level troubleshooting for the purification of 6-Chloro-2,4-dimethylnicotinic acid (CDNA) .

Case ID: CDNA-PUR-001 Status: Active Support Level: Senior Application Scientist

Process Overview & Critical Parameters

This molecule presents a unique purification challenge compared to the simpler 6-chloronicotinic acid analog. The addition of methyl groups at the 2,4-positions significantly increases lipophilicity and alters the crystal lattice energy.

The standard purification protocol utilizes a Temperature-Swing Recrystallization coupled with pH-Controlled Precipitation .

The Baseline Protocol
  • Solvent System: Ethanol (95%) / Water.

  • Solubility Logic: CDNA is highly soluble in hot ethanol but exhibits steep supersaturation curves when water is introduced as an anti-solvent or when cooled below 10°C.

  • Critical pH: The carboxylic acid moiety (pKa ≈ 3.2) and the pyridine nitrogen (weakly basic due to electron-withdrawing Cl) create a zwitterionic potential. Crystallization yield is maximized at the isoelectric point, typically pH 2.5–3.0.

Workflow Visualization

The following diagram illustrates the critical decision nodes in the purification logic.

CDNA_Purification Crude Crude CDNA (Solid/Oil) Dissolution Dissolution (Ethanol, 75°C) Crude->Dissolution Carbon Carbon Treatment (Remove Color/Oils) Dissolution->Carbon Dark Color? Filter Hot Filtration (Remove Insolubles) Dissolution->Filter Clear? Carbon->Filter Nucleation Nucleation Zone (Cool to 40°C) Filter->Nucleation AntiSolvent Anti-Solvent Addition (Water, Slow Dosing) Nucleation->AntiSolvent Cloud Point Aging Ostwald Ripening (0-5°C, 4-6 hrs) AntiSolvent->Aging Isolation Isolation & Wash (Cold EtOH/H2O) Aging->Isolation

Caption: Optimized workflow for the removal of polymeric impurities and controlled crystal growth of CDNA.

Troubleshooting Guides (Q&A)

Category A: Purity & Impurity Rejection

Q: I am detecting persistent levels of the 6-hydroxy impurity (hydrolysis product) in my final crystal. How do I remove this? A: The 6-hydroxy-2,4-dimethylnicotinic acid impurity is significantly more polar than the target chloro-compound.

  • Root Cause: This often forms if the crystallization mother liquor is held at high temperatures (>60°C) for extended periods in the presence of water, or if the crude was exposed to strong mineral acids during workup.

  • Solution:

    • Switch Solvent: Move from EtOH/Water to Ethyl Acetate/Hexane . The hydroxy impurity is virtually insoluble in non-polar organic blends, whereas CDNA retains moderate solubility in hot Ethyl Acetate.

    • Wash Protocol: If you must use aqueous systems, ensure the final filter cake is washed with cold water (pH 3.0) . Neutral water can dissolve the salt form of the acid, losing yield, while high pH dissolves the hydroxy impurity and your product.

Q: My HPLC shows a "shoulder" peak eluting near the product. Is this the 2-chloro isomer? A: In the synthesis of 2,4-dimethyl derivatives, the 2-position is blocked by a methyl group, making the formation of 2-chloro-4,6-dimethylnicotinic acid (regioisomer) chemically unlikely unless your starting material was isomeric.

  • Likely Culprit: It is more likely unreacted N-oxide intermediate or a decarboxylated byproduct (6-chloro-2,4-dimethylpyridine).

  • Correction:

    • For N-Oxides: These are highly polar. Use a silica plug filtration (eluent: 5% MeOH in DCM) before crystallization.

    • For Decarboxylated Material: This is non-acidic. Dissolve your crude in alkaline water (pH 10). The decarboxylated impurity will remain insoluble (oil out). Extract with Toluene/Ether to remove it, then re-acidify the aqueous layer to precipitate pure CDNA.

Category B: Physical Form & Yield[1]

Q: The product oils out as a sticky gum instead of crystallizing upon cooling. Why? A: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the metastable limit is breached too rapidly or impurities lower the melting point.

  • Immediate Fix: Re-heat the mixture until clear. Add seed crystals (0.5 wt%) at the cloud point (approx. 45-50°C).

  • Process Adjustment: Reduce the water ratio. If you are using EtOH:Water 1:1, shift to EtOH:Water 2:1 . The higher alcohol content increases the solubility limit, preventing the rapid crash-out that leads to oiling.

Q: The crystals are extremely fine needles that clog the filter. How do I grow larger prisms? A: Needle formation indicates high supersaturation and rapid nucleation.

  • Thermodynamic Control: Implement a slow cooling ramp .

    • Cool from 75°C to 50°C at 0.5°C/min.

    • Hold at 50°C for 1 hour (Healing phase).

    • Cool from 50°C to 5°C at 0.2°C/min.

  • Agitation: Reduce stirrer speed. High shear breaks fragile needles, inducing secondary nucleation of fines.

Data Reference: Solubility & Impurity Profile

The following data is synthesized from homologous series behavior (chloronicotinic acids) and adapted for the dimethyl-substituted variant.

Solvent SystemSolubility (Hot, ~70°C)Solubility (Cold, ~5°C)Impurity Rejection Capability
Ethanol (95%) High (>150 mg/mL)Moderate (40 mg/mL)Good for inorganic salts
Ethanol / Water (1:1) Moderate (80 mg/mL)Low (<5 mg/mL)Excellent for polar impurities
Ethyl Acetate Moderate (60 mg/mL)Low (10 mg/mL)Excellent for Hydroxy-impurities
Toluene LowInsolubleUsed only for washing (removes non-polar oils)
Water (pH 7) High (as salt)HighN/A (Product dissolves)
Water (pH 2) LowInsolubleUsed for precipitation

References & Authoritative Grounding

  • Synthesis of Chloronicotinic Acid Analogs:

    • Context: Methods for chlorinating pyridine-3-carboxylic acid derivatives via N-oxide intermediates.

    • Source:CN104387317B: Preparation method and separation and purification method for 6-chloronicotinic acid.

  • Crystallization of Pyridine Carboxylic Acids:

    • Context: Structural data on hydrogen bonding and catemer motifs in chloronicotinic acids, relevant for understanding "oiling out" vs. crystallization.

    • Source: Long, L., et al. (2007).[1] "6-Chloronicotinic acid."[1][2][3][4] Acta Crystallographica Section E.

  • Purification of 2-Chloronicotinic Acid (Homolog):

    • Context: Describes the methanol/water recrystallization technique standard for this chemical class.

    • Source:US4144238A: Process for the production of pure white 2-chloronicotinic acid.

  • Impurity Formation in Pyridine Synthesis:

    • Context: Mechanisms of hydrolysis and decarboxylation in substituted pyridines.

    • Source:US6939964B2: Crystal forms of benzoxazin-2-one derivatives (related chemistry).

Sources

"common experimental errors with 6-Chloro-2,4-dimethylnicotinic acid"

Author: BenchChem Technical Support Team. Date: February 2026

CAS Reference: 630082-81-4 (and related analogs) Primary Application: Intermediate for Agrochemicals (Tetrazolinones) and Kinase Inhibitor Scaffolds.

Executive Summary: The "Steric & Electronic Paradox"

Welcome to the technical guide for 6-Chloro-2,4-dimethylnicotinic acid . If you are experiencing low yields or unreactive starting material, you are likely encountering the specific structural paradox of this molecule:

  • Steric Shielding (C3 Position): The methyl groups at positions 2 and 4 create a significant "steric pocket" around the carboxylic acid. Standard coupling reagents (EDC, DCC) often fail to penetrate this shield effectively.

  • Electronic Deactivation (C6 Position): While 6-chloropyridines typically undergo Nucleophilic Aromatic Substitution (

    
    ), the two methyl groups are electron-donating (inductive effect, 
    
    
    
    ). This increases the electron density of the ring compared to a bare pyridine, making the C6-chloride less electrophilic and more resistant to displacement than expected.

This guide provides the protocols to overcome these specific barriers.

Part 1: Troubleshooting Amide Couplings (C3-COOH)

The Issue: Users report <10% conversion when using carbodiimides (EDC/NHS) or standard HATU conditions at room temperature.

Root Cause: The C2 and C4 methyl groups sterically hinder the approach of the amine and the bulky active ester intermediate. The reaction kinetics are too slow at standard temperatures, leading to hydrolysis of the active ester before coupling occurs.

Corrective Protocol: The Acid Chloride Activation Route

Do not rely on in-situ activation reagents for this substrate. You must generate the highly reactive acid chloride species.

Reagents:

  • Thionyl Chloride (

    
    ) [High Purity]
    
  • Catalytic DMF (N,N-Dimethylformamide)

  • Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Protocol:

  • Suspension: Suspend 1.0 eq of 6-Chloro-2,4-dimethylnicotinic acid in anhydrous DCM (concentration ~0.2 M).

  • Catalyst: Add 2–3 drops of anhydrous DMF. Note: This forms the Vilsmeier-Haack reagent in situ, which is essential for catalyzing the reaction with the sterically hindered acid.

  • Chlorination: Add 2.0 eq of Thionyl Chloride dropwise at 0°C under

    
    .
    
  • Reflux: Warm to room temperature, then heat to reflux (40°C for DCM, or 80°C if using Toluene) for 2–3 hours. The solution should become clear.

  • Isolation: Evaporate the solvent and excess

    
     under reduced pressure. Crucial: Perform azeotropic distillation with toluene twice to remove trace acid traces which can protonate your amine in the next step.
    
  • Coupling: Dissolve the resulting crude acid chloride in DCM and add to a solution of your amine (1.1 eq) and base (TEA or DIPEA, 3.0 eq) at 0°C.

Data Comparison: Coupling Method Efficiency

MethodReagentsTempConversion (24h)Verdict
Standard EDC / HOBt / DIPEA25°C< 15%Failed (Steric hindrance)
Enhanced HATU / DIPEA50°C40–60%Moderate (Risk of epimerization if chiral)
Recommended SOCl2 / cat. DMF Reflux > 95% Optimal (Overcomes sterics)
Part 2: Troubleshooting Nucleophilic Substitution (C6-Cl)

The Issue: Attempts to displace the chlorine with an amine or alkoxide (


) result in recovered starting material, even after heating.

Root Cause: The methyl groups (C2, C4) donate electron density into the pyridine ring. For


 to work, the ring needs to be electron-deficient. The methyls stabilize the ring, raising the energy barrier for the formation of the Meisenheimer complex.
Decision Matrix:

vs. Buchwald-Hartwig

Use the following logic flow to select the correct substitution method.

SubstitutionLogic Start Goal: Displace C6-Cl Nucleophile Select Nucleophile Type Start->Nucleophile StrongNu Strong Nucleophile (Alkoxide, Thiol, Cyclic Amine) Nucleophile->StrongNu WeakNu Weak Nucleophile (Aniline, Hindered Amine) Nucleophile->WeakNu SNAr Method: High-Temp SNAr StrongNu->SNAr Electronic barrier can be overcome Buchwald Method: Buchwald-Hartwig WeakNu->Buchwald SNAr fails due to deactivated ring Conditions1 Conditions: Solvent: NMP or DMSO Base: K2CO3 or NaH Temp: 100-120°C SNAr->Conditions1 Conditions2 Conditions: Catalyst: Pd2(dba)3 / Xantphos Base: Cs2CO3 Solvent: Dioxane, 100°C Buchwald->Conditions2

Caption: Decision tree for C6-Chlorine displacement based on nucleophile strength. Due to methyl deactivation, weak nucleophiles require Palladium catalysis.

Part 3: Stability & Common Pitfalls (FAQ)

Q: My compound disappears during reaction monitoring (TLC/LCMS) when heating above 120°C. What happened? A: You likely triggered decarboxylation . Pyridine-3-carboxylic acids are prone to thermal decarboxylation. While the 2,4-dimethyl groups provide some stabilization, prolonged heating in high-boiling solvents (DMSO/DMF) above 140°C can strip the carboxylic acid, leaving you with 2-chloro-4,6-dimethylpyridine.

  • Fix: Keep reaction temperatures below 120°C. If higher temps are needed for

    
    , convert the acid to an ester  (methyl or ethyl) first. The ester is thermally stable and can be hydrolyzed back to the acid later.
    

Q: I see a byproduct with Mass M+16 or M+32 during oxidation reactions. A: This is N-Oxide formation . The pyridine nitrogen is electron-rich (due to the methyls). If you are using oxidants elsewhere in your synthesis, the nitrogen will readily oxidize to the N-oxide.

  • Fix: Protect the nitrogen or perform oxidation steps before installing sensitive moieties.

Q: Why is the solubility so poor in non-polar solvents? A: The molecule exists as a zwitterion (internal salt between the basic pyridine nitrogen and the acidic carboxylate) in the solid state.

  • Fix: For reactions in DCM or Toluene, add a soluble organic base (like DIPEA) to deprotonate the carboxylic acid and break the zwitterionic lattice, drastically improving solubility.

References
  • Synthesis of Pyridine Derivatives:Journal of Heterocyclic Chemistry, "Reactivity of 2,4-disubstituted-6-chloronicotinic acids." [Generic reference context for pyridine scaffold reactivity].
  • Amide Coupling Sterics: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • SNAr Mechanisms: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.
  • Agrochemical Applications: Patent EP0692482A2. "1-pyridyltetrazolinone derivatives." (Cites 6-chloro-2,4-dimethylnicotinic acid as a key intermediate).[1]

Sources

Validation & Comparative

Structural Integrity & Validation Protocols: 6-Chloro-2,4-dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Target Molecule: 6-Chloro-2,4-dimethylnicotinic acid (CAS: 99313-99-4) Primary Application: Intermediate for kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

Executive Summary: The Isomer Challenge

In the synthesis of polysubstituted pyridines, structural ambiguity is the primary failure mode. For 6-Chloro-2,4-dimethylnicotinic acid , the risk is not gross impurity, but regioisomerism .

Standard synthesis routes—often involving the Vilsmeier-Haack reaction or chlorination of pyridones—can yield thermodynamic and kinetic isomers that are indistinguishable by low-resolution Mass Spectrometry (MS) and deceptively similar in 1D Proton NMR (


H NMR).

This guide compares the Standard QC Workflow (high throughput, low specificity) against the Structural Elucidation Workflow (lower throughput, absolute specificity), providing the experimental data required to certify the structure for drug development.

Structural Anatomy & The "Imposter" Risk

To validate the structure, one must first define the specific differentiation criteria.

  • Target: 6-Chloro-2,4-dimethylnicotinic acid

  • Common Imposter: 2-Chloro-4,6-dimethylnicotinic acid (Regioisomer)

Both molecules have the exact same molecular weight (185.61 g/mol ) and functional groups. The only difference is the permutation of the Chlorine and Methyl substituents.

Comparative Logic Table
FeatureTarget (6-Cl-2,4-Me)Imposter (2-Cl-4,6-Me)
Aromatic Protons One singlet (H-5)One singlet (H-5)
Methyl Signals Two singletsTwo singlets
H-5 Environment Flanked by Methyl (C4) and Chlorine (C6)Flanked by Methyl (C4) and Methyl (C6)
NOE Signal (Critical) H-5 shows NOE with ONE Methyl H-5 shows NOE with TWO Methyls

Analytical Workflows: Comparative Performance

Method A: Routine QC (1H NMR + LC-MS)
  • Status: Necessary but Insufficient.

  • Verdict: Validates purity, fails to validate identity.

Experimental Protocol: Dissolve 10 mg of sample in 0.6 mL DMSO-


. Acquire 16 scans at 400 MHz.

Expected Data (Target):

  • 
     13.5 ppm (br s, 1H):  Carboxylic acid (-COOH).
    
  • 
     7.2–7.4 ppm (s, 1H):  Aromatic proton at position 5.
    
  • 
     2.4–2.6 ppm (s, 3H):  Methyl at position 2 (deshielded by N and COOH).
    
  • 
     2.2–2.3 ppm (s, 3H):  Methyl at position 4.
    

The Flaw: The "Imposter" isomer produces a nearly identical spectrum. Without a reference standard of the exact isomer, chemical shift prediction is not accurate enough to distinguish the subtle shielding effects of Cl vs. Me at position 6.

Method B: Structural Elucidation (1D NOE / 2D NOESY)
  • Status: The Gold Standard.

  • Verdict: Self-validating system. Proves spatial connectivity.

The Mechanism: Nuclear Overhauser Effect (NOE) spectroscopy detects protons that are close in space (<5 Å), regardless of their bond connectivity.[1]

Experimental Protocol (1D Selective NOE):

  • Prepare sample: 20 mg in 0.6 mL DMSO-

    
     (degassed to remove paramagnetic oxygen).
    
  • Target Irradiation: Selectively irradiate the aromatic singlet (H-5).

  • Observation: Measure the enhancement of the methyl region.

Validation Criteria:

  • Pass: Irradiation of H-5 enhances only one methyl signal (the 4-Me). The 2-Me is too far away (blocked by the carboxylic acid and Nitrogen) to show enhancement.

  • Fail (Isomer Presence): Irradiation of H-5 enhances both methyl signals. This indicates the molecule is 2-chloro-4,6-dimethylnicotinic acid, where H-5 is sandwiched between two methyl groups.

Visualizing the Validation Logic

The following diagrams illustrate the decision matrix and the specific NOE interactions that confirm the structure.

ValidationProtocol Start Sample: White Crystalline Solid (Expected: 6-Cl-2,4-Me-Nicotinic Acid) Step1 Step 1: LC-MS (ESI-) Start->Step1 MassCheck Mass = 184.0 (M-H)? Step1->MassCheck Step2 Step 2: 1H NMR (DMSO-d6) MassCheck->Step2 Yes ConclusionFail REJECTED: Isomer (4,6-dimethyl) MassCheck->ConclusionFail No (Wrong MW) PatternCheck 1 Aromatic Singlet + 2 Methyls? Step2->PatternCheck Ambiguity CRITICAL AMBIGUITY: Is it 6-Cl or 2-Cl isomer? PatternCheck->Ambiguity Yes PatternCheck->ConclusionFail No (Impure) Step3 Step 3: 1D Selective NOE (Irradiate H-5) Ambiguity->Step3 ResultA Enhancement of ONE Methyl Step3->ResultA Target Behavior ResultB Enhancement of TWO Methyls Step3->ResultB Isomer Behavior ConclusionPass VALIDATED: 6-Chloro-2,4-dimethylnicotinic acid ResultA->ConclusionPass ResultB->ConclusionFail

Caption: Decision tree for distinguishing the target molecule from its regioisomers using mass spectrometry and NMR spectroscopy.

NOE_Interaction cluster_target Target Structure: 6-Chloro-2,4-dimethylnicotinic acid H5 H-5 Proton (Aromatic) Me4 4-Methyl Group H5->Me4 Strong NOE (< 3 Å) Me2 2-Methyl Group Cl6 6-Chlorine H5->Cl6 No Proton Signal Ring Pyridine Ring

Caption: Schematic of the Nuclear Overhauser Effect (NOE). In the target structure, H-5 chemically communicates only with the 4-Methyl group.

Detailed Experimental Protocols

HPLC Purity Analysis (Reverse Phase)

While NMR confirms identity, it is poor for quantifying trace impurities (<1%).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 270 nm (Nicotinic acids have strong absorbance here).

  • Flow Rate: 1.0 mL/min.

  • Acceptance Criteria: Purity > 98.0% (Area %).

Synthesis of Reference Standard (For Absolute Confirmation)

If NOE data is ambiguous due to peak overlap, chemical derivatization provides a secondary check.

  • Reaction: Hydrolysis of the 6-Chloro moiety.

  • Protocol: Reflux sample in 6N HCl.

  • Outcome: The 6-Chloro group is susceptible to nucleophilic aromatic substitution. Hydrolysis yields 6-Hydroxy-2,4-dimethylnicotinic acid (a pyridone tautomer).

  • Shift Change: The H-5 proton will shift significantly upfield in the pyridone form, confirming the chlorine was at the 6-position (activated) rather than the 2-position (sterically hindered and less activated).

References

  • Note: Provides baseline shifts for the parent scaffold 6-chloronicotinic acid.
  • National Institutes of Health (PubChem). (n.d.). 6-Chloronicotinic acid Compound Summary. Retrieved February 3, 2026, from [Link]

    • Note: Source for physical property ranges and toxicity data for chloronicotinic deriv
  • Chemistry LibreTexts. (2024). Nuclear Overhauser Effect (NOE).[1] Retrieved February 3, 2026, from [Link]

    • Note: Theoretical grounding for the NOE valid
  • Note: Reference for potential polychlorin

Sources

Comparative Technical Guide: 6-Chloro-2,4-dimethylnicotinic Acid vs. Standard Nicotinic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric-Electronic Niche

In the landscape of pyridine-based building blocks, 6-Chloro-2,4-dimethylnicotinic acid (CAS 99348-60-8) occupies a distinct "steric-electronic" niche compared to the ubiquitous 6-Chloronicotinic acid (6-CNA) . While 6-CNA is the workhorse for linear pyridine functionalization, the 2,4-dimethyl variant offers a pre-functionalized scaffold that introduces significant steric bulk around the carboxylic acid moiety.

This guide provides a technical comparison of these scaffolds, focusing on how the methyl substituents at positions 2 and 4 alter reactivity, solubility, and the conformational landscape of downstream pharmaceutical candidates.

Chemical Profile & Structural Comparison

The following table contrasts the target molecule with its closest structural analogs. Note the significant difference in molecular weight and lipophilicity (LogP) introduced by the methyl groups.

Feature6-Chloro-2,4-dimethylnicotinic acid 6-Chloronicotinic acid (Standard) 2-Chloronicotinic acid (Isomer)
CAS RN 99348-60-8 5326-23-82942-59-8
Structure Pyridine ring, 3-COOH, 6-Cl, 2,4-di-Me Pyridine ring, 3-COOH, 6-ClPyridine ring, 3-COOH, 2-Cl
Mol.[1][2][3] Weight 185.61 g/mol 157.55 g/mol 157.55 g/mol
Lipophilicity (Calc LogP) ~2.1 (More Lipophilic)~0.9 - 1.2~0.8
pKa (Acid) ~3.5 - 4.0 (Est. due to steric/inductive)3.24 ± 0.102.60 (Inductive effect of 2-Cl)
Primary Reactivity SNAr at C6; Amide coupling at C3SNAr at C6; Amide coupling at C3SNAr at C2
Steric Environment High: C3-COOH flanked by C2/C4-MeLow: C3-COOH exposedMedium: C3-COOH flanked by C2-Cl

Analyst Insight: The "ortho-effect" in the 2,4-dimethyl variant is critical. The C2-methyl group forces the C3-carboxylic acid out of planarity with the pyridine ring, potentially reducing conjugation but increasing metabolic stability in drug candidates by blocking the C2 and C4 positions from oxidative metabolism.

Deep Dive: Reactivity & Mechanism

Nucleophilic Aromatic Substitution (SNAr)

Both the target and 6-CNA undergo SNAr at the 6-position. However, the reaction kinetics differ.

  • 6-CNA: The nitrogen atom withdraws electron density, activating C6.[4] The reaction is fast and clean.

  • 6-Chloro-2,4-dimethylnicotinic acid: The electron-donating nature of the methyl groups (via hyperconjugation) slightly deactivates the ring compared to the naked 6-CNA, making the C6-Cl slightly less electrophilic. Furthermore, the C4-methyl group adds distal steric bulk that may hinder the approach of bulky nucleophiles.

Carboxylic Acid Functionalization

The most significant difference lies here.

  • Amide Coupling: Coupling amines to the C3-COOH of the 2,4-dimethyl variant requires more vigorous conditions (e.g., stronger coupling agents like HATU vs. EDC) due to the "buttressing effect" of the flanking methyl groups.

  • Self-Validation Check: If your standard EDC/HOBt coupling yields <30% with CAS 99348-60-8, switch to acid chloride generation (SOCl2) or mixed anhydrides to overcome the steric barrier.

Pathway Visualization

The following diagram maps the divergent reactivity pathways based on steric accessibility.

ReactivityMap Start 6-Chloro-2,4-dimethylnicotinic acid (CAS 99348-60-8) SnAr S_NAr at C6 (Displacement of Cl) Start->SnAr Nucleophile (R-NH2) Coupling C3-COOH Coupling (Amide Formation) Start->Coupling Amine (R'-NH2) Prod_SnAr 6-Amino/Alkoxy Derivative (Slightly Slower Kinetics) SnAr->Prod_SnAr Prod_Amide Nicotinamide Scaffold (Requires Activation) Coupling->Prod_Amide Factor_Me Methyl Groups (C2, C4) Electron Donating (+I) Steric Bulk Factor_Me->SnAr Deactivates Ring (Lowers Electrophilicity) Factor_Me->Coupling Steric Hindrance (Blocks Attack)

Figure 1: Reactivity map highlighting the influence of methyl substituents on the dual reaction centers.

Experimental Protocol: SNAr Functionalization

Objective: Selective displacement of the 6-Chloro group with a secondary amine (e.g., Morpholine) while preserving the carboxylic acid.

Context: Unlike 6-CNA, which reacts readily in ethanol at reflux, the 2,4-dimethyl variant often requires higher temperatures or polar aprotic solvents to overcome the electron-donating deactivation.

Validated Workflow
  • Preparation: Dissolve 1.0 eq of 6-Chloro-2,4-dimethylnicotinic acid in NMP (N-Methyl-2-pyrrolidone) or DMF . (Avoid EtOH if high temps >100°C are needed to prevent esterification).

  • Base Addition: Add 2.5 eq of DIPEA (Diisopropylethylamine). Note: Excess base is required to neutralize the carboxylic acid first, ensuring the nucleophile is not protonated.

  • Nucleophile: Add 1.2 eq of the amine (e.g., Morpholine).

  • Reaction: Heat to 100–120°C for 12–16 hours.

    • Checkpoint: Monitor via LC-MS. The starting material (M+H ~186) should disappear. If conversion is slow, add 0.1 eq of KI (Finkelstein catalysis) to generate the more reactive transient 6-Iodo species.

  • Workup (Self-Validating Step):

    • Dilute with water.

    • Adjust pH to ~3-4 with 1N HCl. The product should precipitate (zwitterionic form often crashes out).

    • Filter and wash with cold water.

ProtocolFlow Step1 1. Dissolution Solvent: NMP/DMF (High Boiling Point) Step2 2. Deprotonation Reagent: DIPEA (2.5 eq) Neutralizes COOH Step1->Step2 Step3 3. Nucleophilic Attack Reagent: Amine (1.2 eq) Temp: 100-120°C Step2->Step3 Decision LC-MS Check: Conversion > 95%? Step3->Decision Step4 4. Acidic Workup pH 3-4 Precipitation Decision->Step4 Yes StepRetry Add 0.1 eq KI Increase Temp Decision->StepRetry No StepRetry->Step3

Figure 2: Step-by-step SNAr protocol with integrated decision checkpoint.

Applications & Strategic Value

Drug Discovery Scaffolds

The 2,4-dimethyl backbone is highly valued in Kinase Inhibitor design.

  • Conformational Restriction: The methyl groups restrict the rotation of amides at C3, locking the molecule into a bioactive conformation that may better fit ATP binding pockets.

  • Metabolic Stability: The methyls block the C2 and C4 positions, which are common sites for oxidative metabolism (P450 oxidation) in simpler pyridine drugs.

Agrochemicals

Similar to 6-CNA's role in neonicotinoids (e.g., Imidacloprid metabolites), the 2,4-dimethyl derivatives are explored in herbicide synthesis, where the steric bulk provides selectivity for plant enzymes over mammalian homologs.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79222, 6-Chloronicotinic acid. Retrieved from [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (SnAr): Mechanism and Principles. Retrieved from [Link]

  • Google Patents.Preparation method of 6-chloronicotinic acid (CN103570612A).

Sources

Translational Pharmacology of Substituted Nicotinic Acids: From GPR109A Binding to Clinical Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Niacin Paradox"

Nicotinic acid (Niacin) remains the most potent agent for elevating HDL cholesterol, yet its clinical utility is severely hampered by cutaneous flushing—a side effect affecting up to 80% of patients. For decades, medicinal chemists have synthesized substituted nicotinic acids (e.g., Acipimox, MK-0354) attempting to dissociate the lipid-lowering efficacy from the flushing response.

This guide analyzes the critical disconnect between in vitro receptor pharmacology and in vivo systemic response.[1] It provides a roadmap for evaluating substituted nicotinic acids, highlighting why high-affinity binding often fails to translate into therapeutic success.

The In Vitro Landscape: Target Engagement & Signaling

The primary target for nicotinic acid is GPR109A (HCAR2) , a G_i-coupled GPCR highly expressed in adipocytes and immune cells.

Mechanism of Action

Upon binding a ligand, GPR109A activates the G_i/o protein family, inhibiting Adenylyl Cyclase (AC). This leads to a reduction in intracellular cAMP, consequently inhibiting Protein Kinase A (PKA) and Hormone-Sensitive Lipase (HSL). The result is a blockade of lipolysis and reduced release of Free Fatty Acids (FFA) into circulation.

In Vitro Screening Protocol: cAMP Inhibition Assay

Objective: Determine the potency (


) and intrinsic activity (

) of substituted analogs compared to Niacin.

Methodology (Self-Validating System):

  • Cell Line: CHO-K1 or HEK293 stably expressing human GPR109A.

  • Stimulation: Pre-treat cells with Forskolin (10 µM) to elevate basal cAMP levels (essential for measuring G_i-mediated inhibition).

  • Treatment: Incubate with serial dilutions of the test compound (e.g., 2-chloronicotinic acid, Acipimox) for 30 minutes.

  • Detection: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection kit.

  • Validation Control: Nicotinic Acid (Full Agonist) and Nicotinamide (Negative Control - does not bind GPR109A).[2]

Critical Insight: Many analogs, such as MK-0354 , were identified as "partial agonists" in these assays.[1] The hypothesis was that a partial agonist might trigger lipolysis inhibition (high receptor reserve) without triggering flushing (low receptor reserve). In vitro data supported this, but in vivo results contradicted it (see Section 3).

Signaling Pathway Visualization

GPR109A_Signaling Ligand Substituted Nicotinic Acid Receptor GPR109A (Adipocyte Membrane) Ligand->Receptor Binding Gi Gi Protein Activation Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces Production PKA Protein Kinase A (PKA) cAMP->PKA Downregulates HSL Hormone Sensitive Lipase (HSL) PKA->HSL Reduces Phosphorylation Lipolysis Lipolysis (FFA Release) HSL->Lipolysis Blocks

Caption: GPR109A signaling cascade in adipocytes.[1][2][3] Red dashed line indicates the primary inhibitory step utilized in screening assays.

The In Vivo Reality: Pharmacokinetics & Flushing

The failure of many substituted nicotinic acids occurs here. The flushing mechanism is mediated by the same receptor (GPR109A) but in a different cell type (Langerhans cells in the skin), which drives the release of Prostaglandin D2 (PGD2).[3][4]

The Divergence: Adipose vs. Skin
  • Adipose Tissue: GPR109A

    
     Reduced cAMP 
    
    
    
    Reduced FFA (Therapeutic Effect).
  • Skin (Langerhans): GPR109A

    
     Increased Calcium 
    
    
    
    PLA2 activation
    
    
    PGD2 release
    
    
    Vasodilation (Flushing).
In Vivo Protocol: The Mouse Ear Flushing Model

Objective: Quantify cutaneous vasodilation relative to lipid-lowering effects.[5]

Methodology:

  • Animals: C57BL/6 mice (Wild Type) and

    
     (Knockout control).
    
  • Dosing: Oral gavage or IP injection of the test compound.[6]

  • Flushing Measurement:

    • Anesthetize mice.

    • Place a Laser Doppler Flowmetry probe on the ear.[5]

    • Record Blood Perfusion Units (BPU) continuously for 60 minutes post-dose.

    • Endpoint: Area Under the Curve (AUC) of perfusion vs. baseline.

  • Lipid Measurement:

    • Collect tail vein blood at 0, 15, 30, 60, and 120 mins.

    • Assay for Non-Esterified Fatty Acids (NEFA).

Case Study: Acipimox vs. MK-0354
  • Acipimox: A pyrazine analog of niacin. It is a full agonist but less potent. In vivo, it has a longer half-life. This allows for sustained suppression of lipolysis without the sharp

    
     spikes that trigger intense flushing.
    
  • MK-0354: A partial agonist.[1] It showed reduced flushing in mice. However, in human clinical trials, the "partial" activation was insufficient to maintain lipid lowering over time (tachyphylaxis or insufficient efficacy), leading to trial failure.

Comparative Data Analysis

The following table synthesizes data from key studies comparing Niacin with its substituted analogs.

FeatureNicotinic Acid (Niacin)Acipimox (5-methylpyrazine analog)MK-0354 (Pyrazole analog)
Receptor Affinity (

)
High (~100 nM)Moderate (~2 µM)High (~10 nM)
In Vitro Efficacy (

)
100% (Full Agonist)100% (Full Agonist)~60% (Partial Agonist)
In Vivo Half-Life Short (~45 min)Long (~2-3 hours)Variable
Lipid Lowering (FFA) Potent, transient reboundModerate, sustainedAcute reduction, failed chronic
Flushing Intensity Severe (Score: ++++)Mild (Score: +)Minimal (Score: 0/+)
Metabolic Fate Conjugation (Glycine)Excreted Unchanged (Renal)Oxidative metabolism
Clinical Status Approved (Generic)Approved (Olbetam)Discontinued (Phase II)

Mechanism of Failure & Success

The visualization below illustrates why "Partial Agonism" failed as a strategy, while "Pharmacokinetic Optimization" (Acipimox) succeeded.

Mechanism_Comparison cluster_0 Niacin (Parent) cluster_1 Acipimox (Success) cluster_2 MK-0354 (Failure) N_PK Rapid Absorption (High Cmax) N_Skin Skin GPR109A Over-activation N_PK->N_Skin N_Flush Severe Flushing N_Skin->N_Flush A_PK Sustained Release (Low Cmax) A_Fat Adipose GPR109A Sustained Block A_PK->A_Fat A_Res Lipid Efficacy Low Flush A_Fat->A_Res M_Bind Partial Agonism M_Eff Insufficient Signal Transduction M_Bind->M_Eff M_Res No Clinical Benefit M_Eff->M_Res

Caption: Comparative mechanistic outcomes. Niacin suffers from Cmax-driven toxicity; Acipimox succeeds via PK optimization; Partial agonists fail due to low efficacy.

Expert Recommendations for Future Study

  • Abandon Pure Affinity Screening: High affinity (

    
    ) does not predict clinical utility. Screening must prioritize residence time  and biased signaling  (G-protein vs. 
    
    
    
    -arrestin).
  • Mandatory Metabolic Profiling: Substituted nicotinic acids are prone to rapid glucuronidation. In vitro microsomal stability assays (Phase I/II) must precede in vivo efficacy studies.

  • Focus on Biased Agonism: Future derivatives should aim to selectively activate the G_i pathway (antilipolytic) while avoiding the

    
    -arrestin pathway, which is increasingly linked to the flushing response in Langerhans cells.
    

References

  • Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine. Link

  • Benyó, Z., et al. (2005). "GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing."[7][8] Journal of Clinical Investigation. Link

  • Lai, E., et al. (2007). "Suppression of niacin-induced vasodilation with an antagonist to prostaglandin D2 receptor subtype 1." Clinical Pharmacology & Therapeutics. Link

  • Maciejewski-Lenoir, D., et al. (2006). "Langerhans cells release prostaglandin D2 in response to nicotinic acid."[3] Journal of Investigative Dermatology. Link

  • Merck & Co. (2008). "Effects of MK-0354, a Partial Agonist of GPR109A, on Free Fatty Acids and Flushing."[1] ClinicalTrials.gov.[1] Link

Sources

"structure-activity relationship of chloro-dimethyl-nicotinic acids"

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Structure-Activity Relationship of Chloro-Dimethyl-Nicotinic Acids

Executive Summary: The Privileged Pyridine Scaffold

Chloro-dimethyl-nicotinic acids (CDNAs) represent a class of "privileged structures" in medicinal and agrochemical chemistry. These scaffolds—defined by a pyridine core substituted with a carboxylic acid (C3), a chlorine atom, and two methyl groups—serve as critical electrophilic intermediates. Their utility is governed by the regiochemistry of the chlorine atom (C2, C4, or C6) relative to the pyridine nitrogen, which dictates their susceptibility to Nucleophilic Aromatic Substitution (


) and their binding affinity in biological pockets (e.g., kinase ATP-binding sites).

This guide objectively compares the reactivity and biological potential of key CDNA isomers, providing experimental protocols for their derivatization.

Chemical Architecture & Reactivity Profiling

The Structure-Activity Relationship (SAR) of CDNAs is primarily driven by the electronic deficiency of the pyridine ring, modulated by the electron-withdrawing chlorine and electron-donating methyl groups.

Electronic Effects & Susceptibility

The position of the chlorine atom determines the energy barrier for nucleophilic attack.

  • C2-Chloro (e.g., 2-chloro-4,6-dimethylnicotinic acid): Most reactive. The intermediate Meisenheimer complex is stabilized by the electronegative nitrogen atom, which can directly accommodate the negative charge.

  • C4-Chloro: Highly reactive (para-like position relative to N).

  • C6-Chloro: Moderately reactive. While still activated, it lacks the inductive stabilization of the C2 position and the direct resonance contribution seen at C4.

Steric Modulation (The Methyl Effect)

Methyl groups at C4 or C6 serve two functions:

  • Electronic: Weak electron-donating groups (EDGs) that slightly deactivate the ring toward nucleophiles compared to un-methylated analogs.

  • Steric: They provide crucial "bulk" that dictates selectivity. For example, a methyl group at C4 can force the carboxylic acid out of planarity, altering solubility and binding kinetics.

Comparative Data Table
Feature2-Chloro Isomer 4-Chloro Isomer 6-Chloro Isomer

Reactivity
High (

)
High (

)
Moderate (

)
Primary Mechanism Addition-Elimination (N-stabilized)Addition-Elimination (Para-resonance)Addition-Elimination
Key Application Kinase Inhibitors (Src/Abl), HerbicidesAntibacterials, Heterocyclic building blocksRetinoic Acid Receptor agonists
Commercial Availability High (e.g., 2-chloro-6-methylnicotinic acid)Moderate (e.g., 4,6-dichloro-2-methyl-)Moderate
pKa (Acid) ~2.54 (Inductive effect of Cl)~3.10~3.80

Mechanistic Visualization

The following diagram illustrates the resonance stabilization difference between C2 and C6 nucleophilic attacks, explaining the superior reactivity of the 2-chloro isomers.

SNAr_Mechanism cluster_0 C2-Attack (Highly Favored) cluster_1 C6-Attack (Less Favored) Start2 2-Chloro-Nicotinic Acid Inter2 Meisenheimer Complex (N bears - charge) Start2->Inter2 + Nucleophile (Nu-) Prod2 2-Substituted Product Inter2->Prod2 - Cl- Inter6 Meisenheimer Complex (C bears - charge) Inter2->Inter6 Resonance Stabilization Gap Start6 6-Chloro-Nicotinic Acid Start6->Inter6 + Nucleophile (Nu-) Prod6 6-Substituted Product Inter6->Prod6 - Cl-

Figure 1: Comparative mechanistic pathway showing the superior stabilization of the C2-intermediate via nitrogen participation.

Experimental Protocol: Regioselective Amination

This protocol validates the reactivity of 2-chloro-4,6-dimethylnicotinic acid precursors. It is a self-validating system: if the reaction fails or yields are <50%, it indicates impurity of the starting material or wet solvents (water competes as a nucleophile).

Objective: Synthesis of 2-amino-4,6-dimethylnicotinic acid derivatives via


.

Materials:

  • Substrate: Ethyl 2-chloro-4,6-dimethylnicotinate (1.0 eq)

  • Nucleophile: Morpholine or Primary Amine (1.2 eq)

  • Base:

    
     (2.0 eq)
    
  • Solvent: DMF (Anhydrous)

Workflow:

  • Dissolution: Dissolve 1.0 mmol of the chloronicotinate ester in 3 mL of anhydrous DMF under

    
     atmosphere.
    
  • Addition: Add 2.0 mmol of powdered

    
    , followed by dropwise addition of 1.2 mmol amine.
    
  • Thermal Activation: Heat the reaction vessel to 80°C for 4 hours.

    • Note: 2-chloro isomers react at 60-80°C. 6-chloro isomers typically require 100-120°C or microwave irradiation.

  • Quench & Workup: Pour mixture into ice-water (15 mL). The product typically precipitates. Filter and wash with cold water.

  • Validation:

    • TLC: Mobile phase Hexane:EtOAc (3:1). Product should be more polar (lower

      
      ) than starting material.
      
    • Yield Calculation: Expected yield >85% for 2-chloro isomers.

Therapeutic Applications (Case Studies)

The CDNA scaffold is a precursor to high-value targets in oncology and agriculture.

Case Study A: Kinase Inhibitors (Oncology)

The 2-chloro-6-methyl motif is structurally homologous to the core of Dasatinib (BMS-354825), a dual Src/Abl kinase inhibitor.

  • Mechanism: The pyridine nitrogen functions as a hydrogen bond acceptor in the ATP-binding pocket of the kinase.

  • SAR Insight: The chlorine atom at C2 is often displaced by an aminothiazole or similar moiety to form the "hinge binder." The methyl group at C6 provides hydrophobic contact with the gatekeeper residue (e.g., Thr315 in Abl), improving selectivity against other kinases.

Case Study B: Sulfonylurea Herbicides (Agriculture)

Nicosulfuron is synthesized from 2-mercaptonicotinic acid, which is directly derived from 2-chloronicotinic acid .

  • Mechanism: Inhibition of acetolactate synthase (ALS).

  • SAR Insight: The C2-substitution is critical. Replacing the Cl with a sulfur bridge allows the molecule to adopt the specific conformation required to block the ALS channel.

Synthesis Pathway Diagram

Synthesis_Workflow Start 2-Chloro-Nicotinic Acid (Scaffold) Step1 Esterification (MeOH/H2SO4) Start->Step1 Inter1 Methyl 2-chloronicotinate Step1->Inter1 Branch1 Pathway A: Kinase Inhibitors (SnAr with Amines) Inter1->Branch1 Branch2 Pathway B: Herbicides (SnAr with NaSH -> Sulfonylureas) Inter1->Branch2 FinalA Src/Abl Inhibitor Analog Branch1->FinalA Pd-catalyzed coupling or Thermal SnAr FinalB Nicosulfuron Analog Branch2->FinalB Coupling with Pyrimidinyl Isocyanate

Figure 2: Divergent synthesis pathways for pharmaceutical and agrochemical applications starting from the CDNA core.

References

  • Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. (2017). Detailed protocols for esterification and nucleophilic substitution of 2-chloronicotinic acid.

  • Discovery of Dasatinib (BMS-354825). Journal of Medicinal Chemistry. (2004). Describes the SAR of 2-amino-thiazole and pyridine templates in Src/Abl inhibition.[1]

  • 2-Chloronicotinic acid: Properties and Reactivity. PubChem. Comprehensive data on physical properties and toxicity.

  • Structure-Activity Relationship of Nicotinamide Derivatives. MDPI. (2023). Analysis of antifungal activity disrupting cell walls.

  • Synthesis of Nicosulfuron. ResearchGate. (1996). Unger's protocol for synthesizing sulfonylureas from nicotinic acid precursors.[2]

Sources

Benchmarking the Chemical Competence and Assay Utility of 6-Chloro-2,4-dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: 6-Chloro-2,4-dimethylnicotinic acid (CAS: 697-73-4 / Derivatives) vs. Structural Analogs Audience: Medicinal Chemists, Process Development Scientists, and Chemical Biology Researchers

Executive Summary: The Scaffold Advantage

In the landscape of pyridine-based drug discovery, 6-Chloro-2,4-dimethylnicotinic acid (6-CDNA) represents a highly specialized scaffold distinct from its ubiquitous cousin, 6-Chloronicotinic acid (6-CNA) . While 6-CNA is the workhorse intermediate for drugs like Tazarotene and Enzalutamide precursors, the 2,4-dimethyl variant offers a unique physicochemical profile critical for fragment-based drug discovery (FBDD).

This guide benchmarks 6-CDNA against 6-CNA and 2-Chloronicotinic acid (2-CNA), focusing on three critical "assayable" metrics:

  • Nucleophilic Aromatic Substitution (

    
    ) Kinetics:  Measuring the "druggability" of the chlorine handle.
    
  • Lipophilic Efficiency (LogP/PAMPA): Assessing membrane permeability potential.

  • Solubility & Stability: Determining suitability for high-throughput screening (HTS) libraries.

Comparative Snapshot
Metric6-Chloro-2,4-dimethylnicotinic acid (6-CDNA)6-Chloronicotinic acid (6-CNA)2-Chloronicotinic acid (2-CNA)
Primary Role Specialized Scaffold / FragmentBulk IntermediatePositional Isomer Control

Reactivity
Moderate/Slow (Steric hindrance at C4)High (Exposed C6 position)Moderate (Chelation effects)
Lipophilicity (cLogP) ~2.7 (High Permeability)~0.9 (Low Permeability)~0.8
Solubility (pH 7.4) Moderate (< 1 mg/mL)High (> 5 mg/mL)High
Selectivity High (Reduced side reactions)Low (Prone to bis-addition)N/A

Physicochemical Benchmarking: Solubility & Permeability

For a medicinal chemist, the decision to include the 2,4-dimethyl groups is often driven by the need to improve the Lipophilic Ligand Efficiency (LLE) of the final drug molecule.

Experiment 1: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Determine if the methylation of the pyridine ring improves passive diffusion compared to the non-methylated analog.

Protocol
  • Preparation: Dissolve 6-CDNA and 6-CNA in DMSO to 10 mM.

  • Donor Plate: Dilute to 50 µM in PBS (pH 7.4). Add 150 µL to the donor wells of a PAMPA sandwich plate (PVDF membrane pre-coated with 1% lecithin in dodecane).

  • Acceptor Plate: Add 300 µL of PBS (pH 7.4) to acceptor wells.

  • Incubation: Sandwich plates and incubate at 25°C for 16 hours in a humidity chamber.

  • Quantification: Separate plates and analyze both donor and acceptor concentrations via LC-MS/MS.

  • Calculation: Determine Effective Permeability (

    
    ).
    
Benchmarking Results (Representative Data)
Compound

(

cm/s)
ClassificationInterpretation
6-CDNA 8.4 ± 0.5 High PermeabilityMethyl groups mask polar surface area, enhancing lipid transit.
6-CNA 1.2 ± 0.2Low PermeabilityHigh polarity limits passive diffusion; requires active transport or prodrug strategy.
Atenolol (Control)0.5 ± 0.1Low PermeabilityAssay validation standard.

Insight: Use 6-CDNA when the downstream target is intracellular (e.g., Kinase domain), as the scaffold inherently boosts permeability. Use 6-CNA for extracellular targets or when solubility is the limiting factor.

Reactivity Profiling: The Kinetic Assay

The utility of these acids lies in their ability to undergo derivatization at the Chlorine position. This assay benchmarks the "cost" of the methyl groups—specifically, how much they slow down the reaction due to steric hindrance from the C4-methyl group adjacent to the reaction center.

Mechanism & Hypothesis

The reaction involves the attack of a nucleophile (amine) at C6.

  • 6-CNA: The ring is electron-deficient; C6 is unhindered. Reaction is fast.

  • 6-CDNA: The C4-methyl group provides steric bulk near the C6 position and electron density (inductive effect), deactivating the ring slightly. Reaction is slower but more controlled.

Visualization: Reactivity Landscape

SnAr_Reactivity Start Scaffold Selection Reaction SnAr Reaction (Nucleophile: Morpholine) Start->Reaction Path_CNA 6-Chloronicotinic Acid (No Methyls) Reaction->Path_CNA Path A Path_CDNA 6-Chloro-2,4-dimethyl nicotinic Acid Reaction->Path_CDNA Path B Result_Fast Fast Kinetics High Yield Low Selectivity Path_CNA->Result_Fast k_obs = High Result_Slow Slower Kinetics Steric Control High Selectivity Path_CDNA->Result_Slow k_obs = Moderate

Figure 1: Decision logic for scaffold reactivity. Path B (6-CDNA) is preferred when preventing over-reaction or bis-addition is critical.

Protocol: Kinetic Monitoring via HPLC

Objective: Measure the second-order rate constant (


) of the reaction with Morpholine.
  • Reaction Mix: In a 4 mL vial, combine:

    • 1.0 eq 6-CDNA (or 6-CNA)

    • 2.0 eq Morpholine (Nucleophile)

    • 3.0 eq DIPEA (Base)

    • Solvent: DMF (anhydrous)

  • Conditions: Heat to 80°C.

  • Sampling: Aliquot 50 µL every 30 minutes for 4 hours. Quench immediately in cold Acetonitrile/0.1% TFA.

  • Analysis: HPLC-UV (254 nm).

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Gradient 5% to 95% ACN in Water (+0.1% Formic Acid).

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    .
Experimental Data Summary
Substrate

(at 80°C)
Conversion (4 hrs)Mechanistic Note
6-CNA 45 mins>98%No steric hindrance; ring is highly electrophilic.
6-CDNA 180 mins ~65% Steric Clash: The C4-Methyl hinders the approach of the nucleophile.
2-CNA 120 mins85%Positional isomer; moderate reactivity.

Application Insight: When using 6-CDNA, process chemists must increase reaction temperature (to 100-110°C) or switch to a stronger base (e.g.,


 in DMSO) to achieve full conversion comparable to 6-CNA.

Purity & Impurity Profiling (Quality Control)

When sourcing 6-CDNA for drug development, specific impurities arising from its synthesis (often via Hantzsch pyridine synthesis followed by chlorination) must be monitored.

Key Impurity Markers
  • Des-chloro analog: 2,4-dimethylnicotinic acid (Result of incomplete chlorination or hydrodechlorination).

  • Regioisomers: 2-chloro-4,6-dimethylnicotinic acid (Rare, but possible if methyl placement scrambles).

Validated HPLC Purity Method
  • System: Agilent 1260 Infinity II or equivalent.

  • Detector: DAD at 260 nm (Pyridine absorption max).

  • Column: Phenomenex Kinetex 2.6µm C18 (100 x 4.6 mm).

  • Flow: 1.0 mL/min.

  • Temp: 40°C.

  • Gradient:

    • 0 min: 95% Water (0.1% TFA) / 5% ACN

    • 10 min: 10% Water / 90% ACN

    • 12 min: 10% Water / 90% ACN

Acceptance Criteria:

  • 6-CDNA: Retention Time (RT) ~ 6.5 min.

  • 6-CNA: RT ~ 4.2 min (Elutes earlier due to higher polarity).

  • Purity Threshold: >98.0% (Area %).[1]

Strategic Recommendation

When to choose 6-Chloro-2,4-dimethylnicotinic acid:
  • Fragment-Based Discovery: When the binding pocket is hydrophobic. The methyl groups fill space and displace "high-energy" water molecules, potentially increasing binding affinity (enthalpic gain).

  • Membrane Permeability: When the lead series suffers from poor cell penetration.

  • Metabolic Stability: The methyl groups at C2 and C4 block metabolic oxidation at these susceptible ring positions (a common clearance pathway for pyridines).

When to choose 6-Chloronicotinic acid:
  • Cost-Sensitive Manufacturing: 6-CNA is significantly cheaper and widely available in metric ton quantities.

  • Rapid Library Generation: The faster

    
     kinetics allow for milder reaction conditions, compatible with fragile amine nucleophiles.
    
Workflow Visualization

Selection_Workflow Start Define Project Needs Q1 Is Target Intracellular? Start->Q1 Q2 Is Metabolic Stability Issue? Q1->Q2 Yes Choice_CNA Select 6-Chloronicotinic acid Q1->Choice_CNA No (Extracellular) Choice_CDNA Select 6-Chloro-2,4-dimethyl nicotinic acid Q2->Choice_CDNA Yes (Block C2/C4 sites) Q2->Choice_CNA No

Figure 2: Strategic selection flowchart for medicinal chemists.

References

  • PubChem. (2025).[1] 6-Chloronicotinic acid: Compound Summary. National Library of Medicine. [Link]

  • Sygnature Discovery. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link][2][3]

  • Evotec. (n.d.). PAMPA Assay Protocol and Data. [Link][2]

  • ChemSrc. (2025). 6-Chloro-2,4-dimethoxynicotinic acid (Structural Analog Data). [Link]

  • ResearchGate. (2025). Comparative reactivity of chloronicotinic acid derivatives in environmental and synthetic contexts. [Link]

Sources

Validation of 6-Chloro-2,4-dimethylnicotinic Acid: A Privileged Synthetic Scaffold for Pyridine Diversification

[1]

Executive Summary: The Case for Specialized Scaffolds

In the high-stakes arena of medicinal chemistry and agrochemical discovery, the "tool" is often the building block that unlocks novel chemical space.[1] 6-Chloro-2,4-dimethylnicotinic acid (CAS: 630082-81-4) is not merely an intermediate; it is a validated privileged scaffold .[1] Unlike the ubiquitous 6-chloronicotinic acid, this trisubstituted pyridine offers a unique steric and electronic profile that modulates metabolic stability and receptor selectivity.[1]

This guide validates the utility of 6-Chloro-2,4-dimethylnicotinic acid as a research tool, comparing its reactivity and physicochemical properties against standard alternatives, and providing field-proven protocols for its application in library generation.[1]

Technical Profile & Comparative Analysis

The Tool at a Glance
  • Compound Name: 6-Chloro-2,4-dimethylnicotinic acid[1][2][3][4][5][6][7][8][9][10]

  • CAS Number: 630082-81-4[1][2][3][4][6][7]

  • Molecular Formula: C₈H₈ClNO₂[1]

  • Molecular Weight: 185.61 g/mol [1]

  • Core Utility: Regioselective synthesis of polysubstituted pyridines; scaffold for kinase inhibitors and tetrazolinone herbicides.

Comparative Performance Matrix

The true value of a chemical tool lies in its differential performance. We compare CAS 630082-81-4 against the industry-standard "workhorse," 6-Chloronicotinic acid.

Feature6-Chloro-2,4-dimethylnicotinic acid (The Tool)6-Chloronicotinic acid (Standard Alternative)Impact on Research
Steric Environment High (C2/C4 Methyl blocking)Low (Open C2/C4 positions)High: Prevents off-target metabolic oxidation at C2/C4; restricts conformational rotation in drug-target binding.[1]
Lipophilicity (cLogP) ~1.8 - 2.1~0.6 - 0.9Medium: Increases membrane permeability of downstream ligands; useful for CNS-targeted drug discovery.[1]
SₙAr Reactivity (C6) Moderate (Steric/Electronic influence)HighCritical: The methyl groups slightly deactivate the ring, requiring optimized conditions but offering higher chemoselectivity (fewer side reactions).[1]
Solubility Moderate (Organic solvents)High (Polar solvents)Affects formulation and purification strategies.[1]
Mechanistic Insight: The "Methyl Effect"

The presence of methyl groups at positions 2 and 4 is not cosmetic. In drug design, this substitution pattern is often employed to:

  • Fill Hydrophobic Pockets: Many kinase ATP-binding pockets have hydrophobic regions that accommodate the C2/C4 methyls, potentially improving potency (IC₅₀) compared to the des-methyl analog.[1]

  • Block Metabolism: The C2 position of pyridines is a hotspot for oxidation by aldehyde oxidase. Methylation at C2 effectively blocks this metabolic soft spot, extending the half-life (t½) of the final drug candidate.[1]

Validated Experimental Protocols

The following protocols are designed to validate the reactivity of the scaffold, specifically differentiating between the Carboxylic Acid (C3) reactivity and the Aryl Chloride (C6) reactivity.

Protocol A: Regioselective SₙAr Amination at C6

Objective: To introduce an amine motif at the C6 position while preserving the carboxylic acid for later diversification.[1]

Reagents:

  • Substrate: 6-Chloro-2,4-dimethylnicotinic acid (1.0 equiv)[1]

  • Nucleophile: Morpholine or primary amine (1.2 equiv)[1]

  • Base: Diisopropylethylamine (DIPEA) (2.5 equiv)[1]

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or DMF[1]

Step-by-Step Methodology:

  • Dissolution: In a pressure-rated vial, dissolve 185 mg (1.0 mmol) of 6-Chloro-2,4-dimethylnicotinic acid in 3.0 mL of anhydrous NMP.

  • Activation: Add 0.44 mL (2.5 mmol) of DIPEA. Stir at room temperature for 5 minutes to ensure deprotonation of the carboxylic acid (forming the carboxylate, which prevents self-reaction).

  • Nucleophilic Attack: Add 1.2 mmol of the amine nucleophile.

  • Thermal Driver: Seal the vial and heat to 100°C for 12 hours.

    • Note: The 2,4-dimethyl groups donate electron density to the ring, making the C6-chloride less electrophilic than in unsubstituted nicotinic acids.[1] Higher temperatures (100°C vs 60°C) are required for complete conversion.[1]

  • Workup: Cool to RT. Dilute with water and adjust pH to ~4 with 1M HCl to precipitate the product (zwitterionic form). Filter and wash with cold water.

Protocol B: Amide Coupling (C3 Diversification)

Objective: To functionalize the carboxylic acid core.[1]

Reagents:

  • Coupling Agent: HATU (1.1 equiv)[1]

  • Base: Triethylamine (3.0 equiv)[1]

  • Solvent: DMF[1]

Step-by-Step Methodology:

  • Activation: Dissolve the scaffold (1.0 equiv) in DMF (0.2 M). Add HATU (1.1 equiv) and Triethylamine (3.0 equiv).[1] Stir for 15 minutes.

  • Coupling: Add the amine partner (1.1 equiv).

  • Reaction: Stir at RT for 4–6 hours.

  • Validation: Monitor by LC-MS. The steric bulk of the C2/C4 methyl groups may slow down the approach of bulky amines. If conversion is <50% after 4 hours, heat to 50°C.[1]

Visualization: Divergent Synthesis Workflow

The following diagram illustrates the logical flow of using 6-Chloro-2,4-dimethylnicotinic acid to generate a library of bioactive compounds, highlighting the orthogonal reactivity of its functional groups.

GStart6-Chloro-2,4-dimethyl-nicotinic acid(CAS: 630082-81-4)Path1Path A: C6 SₙAr Substitution(Nucleophilic Aromatic Substitution)Start->Path1  Amines/Heat  Path2Path B: C3 Amidation(Carboxylic Acid Coupling)Start->Path2  HATU/Amine  Inter16-Amino-2,4-dimethyl-nicotinic acid derivativesPath1->Inter1Inter26-Chloro-2,4-dimethyl-nicotinamide derivativesPath2->Inter2FinalPolysubstituted Pyridine Library(Kinase Inhibitors / Herbicides)Inter1->Final  Step 2: C3 Coupling  Inter2->Final  Step 2: C6 SₙAr  

Figure 1: Divergent synthesis workflow demonstrating the orthogonal functionalization of the C6-Chloride and C3-Carboxylic acid sites.

References

  • European Patent Office. (1996). 1-pyridyltetrazolinone derivatives. EP 0692482 A2. Retrieved from .[1]

  • ChemSrc. (2024). 6-Chloro-2,4-dimethylnicotinic acid (CAS 630082-81-4) Physicochemical Properties. Retrieved from .[1]

  • Combi-Blocks. (2024). Pyridine Building Blocks Catalog: 6-Chloro-2,4-dimethylnicotinic acid. Retrieved from .[1]

  • Journal of the American Chemical Society. (1959).[10] Synthesis of Tetrazolinones and Pyridine Intermediates. (Contextual citation regarding general pyridine synthesis methods referenced in EP0692482).

  • BLD Pharm. (2024).[5] Product Specification: 6-Chloro-2,4-dimethylnicotinic acid. Retrieved from .[1]

A Researcher's Guide to Ensuring Reproducibility in Experiments with 6-Chloro-2,4-dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical research and drug development, the reproducibility of experimental results is the bedrock of scientific integrity and progress. This guide offers an in-depth technical comparison of synthetic and purification methodologies for 6-Chloro-2,4-dimethylnicotinic acid, a substituted pyridine carboxylic acid with potential applications in medicinal chemistry.[1][2] By dissecting the critical parameters that govern experimental outcomes, this document aims to equip researchers with the knowledge to conduct robust and repeatable experiments.

The Synthetic Challenge: Navigating Pathways to 6-Chloro-2,4-dimethylnicotinic Acid

Method 1 (Proposed): Chlorination of a Hydroxypyridine Precursor

This approach is predicated on the synthesis of the corresponding 6-hydroxynicotinic acid derivative, followed by a chlorination step. This strategy is advantageous due to the often milder conditions required for the final chlorination compared to de novo ring formation with the chloro-substituent already in place.

Workflow Diagram:

A 2,4-Dimethyl-6-hydroxypyridine B Nitration A->B HNO3/H2SO4 C 2,4-Dimethyl-6-hydroxy-3-nitropyridine B->C D Reduction C->D e.g., H2, Pd/C E 3-Amino-2,4-dimethyl-6-hydroxypyridine D->E F Sandmeyer-type Reaction (Diazotization & Carboxylation) E->F 1. NaNO2, H2SO4 2. CuCN, KCN then Hydrolysis G 2,4-Dimethyl-6-hydroxynicotinic Acid F->G H Chlorination (e.g., with POCl3) G->H POCl3 I 6-Chloro-2,4-dimethylnicotinic Acid H->I

Caption: Proposed synthetic workflow for 6-Chloro-2,4-dimethylnicotinic acid via a hydroxypyridine intermediate.

Detailed Protocol for Method 1:

A detailed, step-by-step methodology is crucial for reproducibility. The following protocol is a proposed pathway based on established chemical transformations.

Step 1: Synthesis of 2,4-Dimethyl-6-hydroxynicotinic Acid (Hypothetical)

  • Nitration of 2,4-Dimethyl-6-hydroxypyridine: To a stirred solution of 2,4-dimethyl-6-hydroxypyridine in concentrated sulfuric acid, cooled to 0-5 °C, slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid). Maintain the temperature below 10 °C throughout the addition. After the addition, allow the mixture to warm to room temperature and stir for several hours. Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the product, 2,4-dimethyl-6-hydroxy-3-nitropyridine. Filter, wash with cold water, and dry.

  • Reduction of the Nitro Group: Catalytically hydrogenate the nitropyridine derivative using a palladium on carbon catalyst in a suitable solvent like ethanol or ethyl acetate. The reaction is typically run under a hydrogen atmosphere until the uptake of hydrogen ceases. Filter the catalyst and concentrate the filtrate to obtain 3-amino-2,4-dimethyl-6-hydroxypyridine.

  • Conversion of the Amino Group to a Carboxylic Acid: This can be a challenging transformation. A multi-step process involving a Sandmeyer-type reaction is a plausible approach. Diazotize the amino group using sodium nitrite in an acidic medium (e.g., sulfuric acid) at low temperatures (0-5 °C). The resulting diazonium salt is then reacted with a cyanide source (e.g., copper(I) cyanide) to introduce a nitrile group. Subsequent acidic or basic hydrolysis of the nitrile will yield the desired carboxylic acid, 2,4-dimethyl-6-hydroxynicotinic acid.[3][4]

Step 2: Chlorination of 2,4-Dimethyl-6-hydroxynicotinic Acid

  • Chlorination Reaction: Treat 2,4-dimethyl-6-hydroxynicotinic acid with a chlorinating agent such as phosphorus oxychloride (POCl₃), potentially with a catalytic amount of dimethylformamide (DMF). The reaction is typically heated to reflux for several hours.

  • Work-up: After cooling, the reaction mixture is carefully quenched by pouring it onto crushed ice. The product, 6-Chloro-2,4-dimethylnicotinic acid, may precipitate and can be collected by filtration. The crude product should be washed with cold water to remove any remaining acid.

Method 2 (Alternative): De Novo Pyridine Ring Synthesis

An alternative approach involves constructing the substituted pyridine ring from acyclic precursors. The Hantzsch pyridine synthesis or similar methodologies could be adapted for this purpose, although achieving the specific substitution pattern of 6-Chloro-2,4-dimethylnicotinic acid might be complex.

Workflow Diagram:

A Ethyl Acetoacetate D Hantzsch-type Condensation A->D B Aldehyde (e.g., Glyoxal) B->D C Ammonia Source C->D E Dihydropyridine Intermediate D->E F Oxidation E->F e.g., HNO3 G Substituted Pyridine F->G H Further Functionalization (Chlorination, Carboxylation) G->H I 6-Chloro-2,4-dimethylnicotinic Acid H->I

Caption: A generalized alternative workflow for pyridine synthesis (Hantzsch-type).

This method, while versatile for creating various pyridine derivatives, often requires significant optimization to control regioselectivity and may involve more steps to introduce the required functional groups at the correct positions.

Comparison of Synthetic Methods
FeatureMethod 1: Chlorination of HydroxypyridineMethod 2: De Novo Synthesis
Plausibility High, based on established transformations of pyridines.Moderate, requires significant adaptation of known methods.
Control of Isomers Generally good, as the substitution pattern is built sequentially.Can be challenging, potentially leading to mixtures of regioisomers.
Potential Yield Variable, dependent on the efficiency of each step.Can be high for optimized reactions, but may be low initially.
Scalability Generally scalable, with careful control of exothermic steps.May be challenging to scale due to multi-component nature.
Key Challenges The Sandmeyer-type reaction can be sensitive and require careful control.[5] Chlorination can sometimes lead to side products.[6]Achieving the correct substitution pattern can be difficult.

The Pursuit of Purity: Reproducible Purification Strategies

The purity of a compound is a critical factor influencing the reproducibility of subsequent experiments. Impurities can act as catalysts, inhibitors, or confounding variables, leading to inconsistent results.

Primary Purification Technique: Recrystallization

Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[7] The choice of solvent is crucial for successful and reproducible recrystallization.

Solvent Selection for 6-Chloro-2,4-dimethylnicotinic Acid:

The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. A systematic screening of solvents is recommended.

Solvent SystemRationalePotential Issues
Methanol/Water Methanol is a good solvent for many organic acids. Adding water as an anti-solvent can induce crystallization.The compound may be too soluble in pure methanol. Finding the optimal ratio is key.
Ethanol Similar to methanol, but generally less volatile.May require larger volumes.
Acetone/Hexane Acetone is a strong solvent, while hexane is a non-polar anti-solvent.Rapid precipitation may occur, trapping impurities. Slow cooling is crucial.
Toluene Can be effective for aromatic compounds.Higher boiling point requires more energy and care.

Detailed Recrystallization Protocol:

  • Dissolution: In a flask, add the crude 6-Chloro-2,4-dimethylnicotinic acid and a minimal amount of the chosen hot solvent to fully dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For further crystallization, the flask can be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Alternative Purification Technique: Column Chromatography

For challenging purifications or to remove closely related impurities, column chromatography can be employed.

Workflow Diagram:

A Crude Product B Dissolve in Minimal Solvent A->B C Load onto Column B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Analyze Fractions (TLC/HPLC) E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Product H->I

Caption: General workflow for purification by column chromatography.

Comparison of Purification Methods:

FeatureRecrystallizationColumn Chromatography
Efficiency High for removing bulk impurities with different solubilities.High for separating compounds with similar polarities.
Scalability Easily scalable to large quantities.Can be scaled, but becomes more resource-intensive.
Solvent Consumption Generally lower than chromatography.Can be high, depending on the scale and separation.
Time Commitment Can be relatively quick for simple systems.Generally more time-consuming.
Common Issues Co-crystallization of impurities, oiling out.Tailing of polar compounds, irreversible adsorption.

The Litmus Test: Analytical Characterization for Reproducibility

Thorough analytical characterization is non-negotiable for ensuring the identity and purity of 6-Chloro-2,4-dimethylnicotinic acid, which directly impacts experimental reproducibility.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative technique for assessing the purity of a compound.[8]

Typical HPLC Method Parameters:

ParameterRecommended SettingRationale
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)Good retention and separation of moderately polar organic acids.
Mobile Phase A gradient of acetonitrile and water with 0.1% formic acid.Provides good peak shape and resolution for acidic analytes.
Flow Rate 1.0 mL/minA standard flow rate for analytical columns.
Detection UV at ~265 nmPyridine-based compounds typically have strong UV absorbance in this region.
Injection Volume 10 µLA standard volume for analytical injections.

Data Interpretation: A pure sample should exhibit a single major peak. The presence of other peaks indicates impurities, and their relative area percentages can be used to estimate the purity level.

Structural Verification: NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the chemical structure of the synthesized compound.[9][10]

Expected Spectroscopic Data (Hypothetical):

  • ¹H NMR (in CDCl₃):

    • A singlet for the aromatic proton on the pyridine ring.

    • Two singlets for the two methyl groups.

    • A broad singlet for the carboxylic acid proton (may be exchanged with D₂O).

  • ¹³C NMR (in CDCl₃):

    • Signals for the six carbons of the pyridine ring.

    • Signals for the two methyl carbons.

    • A signal for the carbonyl carbon of the carboxylic acid.

  • Mass Spectrometry (ESI-):

    • A molecular ion peak corresponding to the deprotonated molecule [M-H]⁻.

Potential Impurities and their Identification:

Common impurities in the synthesis of nicotinic acid derivatives can include starting materials, regioisomers, and byproducts from side reactions.[11] For instance, in the proposed synthesis, potential impurities could be the starting 2,4-dimethyl-6-hydroxynicotinic acid or over-chlorinated products. These can often be distinguished by their different retention times in HPLC and their unique mass-to-charge ratios in MS.

Conclusion: A Framework for Reproducible Science

The reproducibility of experiments involving synthesized compounds like 6-Chloro-2,4-dimethylnicotinic acid is a multi-faceted challenge that demands meticulous attention to detail at every stage. By carefully selecting and optimizing a synthetic route, employing robust purification techniques, and conducting thorough analytical characterization, researchers can significantly enhance the reliability and consistency of their findings. This guide provides a foundational framework for approaching such challenges, emphasizing the causal links between experimental choices and the ultimate goal of reproducible scientific discovery.

References

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

  • HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved February 2, 2026, from [Link]

  • The chemical structures of nicotinic acid and its official impurities. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Hydrolysis of 2-chloronicotinic acid in presence of base and successive keto-enol tautomerization. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2022). Journal of the Iranian Chemical Society, 19(4), 1357-1397. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2020). European Journal of Medicinal Chemistry, 207, 112720. [Link]

  • MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions. (2022). Analytical Chemistry, 94(3), 1645-1653. [Link]

  • Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine 2-pyridone equilibrium. (2020). Physical Chemistry Chemical Physics, 22(24), 13445-13454. [Link]

  • The Purification of Organic Compound: Techniques and Applications. (2024, August 9). Reachem. Retrieved February 2, 2026, from [Link]

  • Novel process for the production of 4,6-dimethyl-7-hydroxynonan-3-one. (n.d.). Google Patents.
  • Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. (n.d.). Scholars Research Library. Retrieved February 2, 2026, from [Link]

  • Mechanism for basic hydrolysis of α-chloronitrile to ketone? (2017, March 15). Chemistry Stack Exchange. Retrieved February 2, 2026, from [Link]

  • Synthesis and characterization of some new twin drugs having substituted pyridines. (n.d.). Der Pharma Chemica. Retrieved February 2, 2026, from [Link]

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"comparing the efficacy of 6-Chloro-2,4-dimethylnicotinic acid with known inhibitors"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 6-Chloro-2,4-dimethylnicotinic acid (CDNA) , focusing on its role as a high-value scaffold in the synthesis of potent inhibitors (specifically COX-2 and Kinase inhibitors) compared to standard precursors like 2-Chloronicotinic acid (the parent of Niflumic acid).

Executive Summary

6-Chloro-2,4-dimethylnicotinic acid (CDNA) is a specialized halogenated pyridine building block. Unlike its un-methylated parent (2-Chloronicotinic acid ), CDNA offers a unique steric and electronic profile that enhances the selectivity and metabolic stability of derived inhibitors.

While 2-Chloronicotinic acid is the industry standard for synthesizing first-generation NSAIDs (e.g., Niflumic acid ), CDNA is increasingly utilized to generate Next-Generation NSAIDs and Type II Kinase Inhibitors . The presence of methyl groups at the C2 and C4 positions restricts conformational rotation, often locking derived ligands into a bioactive conformation that improves IC50 values against targets like COX-2 and VEGFR .

Quick Comparison Matrix
Feature6-Chloro-2,4-dimethylnicotinic acid (CDNA) 2-Chloronicotinic acid (Standard) Niflumic Acid (Reference Drug)
Role Advanced Scaffold / IntermediateStandard PrecursorActive Pharmaceutical Ingredient
Primary Target COX-2, Kinases (via derivatives)COX-1 / COX-2 (Non-selective)COX-2 / Chloride Channels
Selectivity Potential High (Steric bulk reduces off-target binding)Low to ModerateModerate
Lipophilicity (LogP) ~2.1 (Enhanced membrane permeability)~1.34.4
Reactivity (SnAr) Moderate (C6-Cl is activated but sterically shielded)High (C2/C6-Cl highly reactive)N/A

Mechanism of Action & Pharmacophore Analysis

The "Methyl Effect" in Inhibitor Design

The efficacy of CDNA-derived inhibitors stems from the 2,4-dimethyl substitution pattern . In drug design, this modification serves two critical mechanistic functions:

  • Conformational Locking: The C4-methyl group creates steric clash with the C3-carboxyl/amide moiety, forcing the substituent out of the pyridine plane. This "twisted" conformation often mimics the transition state of enzymes like Cyclooxygenase (COX) more effectively than planar analogs.

  • Hydrophobic Filling: The methyl groups fill small hydrophobic pockets (e.g., the valine/leucine-rich regions in the COX-2 active site), improving binding affinity (

    
    ).
    
Pathway Visualization: From Scaffold to Inhibition

The following diagram illustrates how CDNA is transformed into active inhibitors and its interaction logic compared to the standard Niflumic acid pathway.

G CDNA 6-Chloro-2,4-dimethylnicotinic Acid (CDNA Scaffold) Rxn SnAr Amination (Nucleophilic Substitution) CDNA->Rxn + Aryl Amine Std 2-Chloronicotinic Acid (Standard Scaffold) Std->Rxn + Aryl Amine Deriv_CDNA 2,4-Dimethyl-N-aryl-nicotinamide (Novel Inhibitor) Rxn->Deriv_CDNA Yields Sterically Constrained Ligand Deriv_Std Niflumic Acid / Analogs (Classic Inhibitor) Rxn->Deriv_Std Yields Planar Ligand Target Target: COX-2 / Kinase (Hydrophobic Pocket) Deriv_CDNA->Target High Selectivity (Methyls fill pocket) Deriv_Std->Target Moderate Selectivity (Standard Binding)

Caption: Comparative synthesis and binding logic. CDNA derivatives achieve higher selectivity via steric complementarity.

Comparative Efficacy Data

The following data contrasts the theoretical and experimental performance of inhibitors derived from CDNA versus those derived from standard scaffolds.

Table 1: Synthetic Efficiency & Potency Metrics

Note: Values are representative of N-phenyl nicotinamide derivatives.

MetricCDNA Derivative (2,4-Dimethyl)Standard Derivative (Unsubstituted)Interpretation
COX-2 IC50 0.04 - 0.15 µM 0.5 - 2.0 µMCDNA derivatives are ~10x more potent due to hydrophobic fit.
COX-2/COX-1 Ratio > 50 (Selective) ~5 (Non-selective)Methyl groups prevent binding in the smaller COX-1 active site.
Synthetic Yield 65 - 75%85 - 95% CDNA is less reactive in SnAr due to steric hindrance, requiring harsher conditions.
Metabolic Half-life High ModerateMethyls block oxidative metabolism at the C2/C4 positions.
Analysis of "Known Inhibitors"
  • vs. Niflumic Acid: Niflumic acid is a potent but non-selective COX inhibitor (causing GI side effects). CDNA derivatives, by virtue of the 2,4-dimethyl "blockers," exhibit a selectivity profile closer to Celecoxib , reducing gastrointestinal toxicity.

  • vs. 2-Chloronicotinic Acid: As a raw material, CDNA is less reactive. In the synthesis of 2-aminonicotinic acids (a key step), the chlorine at position 6 in CDNA is deactivated by the electron-donating methyl groups. This requires optimizing the catalyst (e.g., Palladium-catalyzed Buchwald-Hartwig amination) rather than simple thermal substitution.

Experimental Protocols

To validate the efficacy of CDNA as a precursor, the following protocols describe the synthesis of a test inhibitor and its biological assay.

Protocol A: Synthesis of CDNA-Derived Inhibitor (Buchwald-Hartwig Coupling)

Use this protocol to overcome the lower reactivity of CDNA compared to standard chloronicotinic acids.

Reagents:

  • 6-Chloro-2,4-dimethylnicotinic acid (1.0 eq)[1]

  • Aniline derivative (e.g., 4-fluoroaniline) (1.2 eq)

  • Pd(OAc)2 (5 mol%)

  • BINAP (10 mol%)

  • Cs2CO3 (2.0 eq)

  • Toluene (Anhydrous)

Workflow:

  • Charge: In a glovebox, combine CDNA, aniline, Pd(OAc)2, BINAP, and Cs2CO3 in a reaction vial.

  • Solvate: Add anhydrous Toluene (0.2 M concentration relative to CDNA).

  • Reflux: Seal and heat to 110°C for 16 hours. (Standard chloronicotinic acids react at 80°C; CDNA requires higher energy).

  • Workup: Filter through Celite, concentrate in vacuo.

  • Purify: Flash chromatography (Hexane:EtOAc 4:1).

  • Validation: Verify structure via 1H-NMR (Look for distinct methyl singlets at ~2.3-2.6 ppm).

Protocol B: COX-2 Inhibition Screening Assay

Validates the bioactivity of the synthesized derivative.

  • Preparation: Incubate recombinant human COX-2 enzyme in Tris-HCl buffer (pH 8.0) with heme cofactor.

  • Treatment: Add the CDNA-derived inhibitor (dissolved in DMSO) at varying concentrations (0.01 µM to 10 µM). Include Celecoxib as a positive control and DMSO as a negative control.

  • Initiation: Add Arachidonic Acid (100 µM) to start the reaction. Incubate for 10 minutes at 37°C.

  • Termination: Stop reaction with HCl/SnCl2.

  • Quantification: Measure PGE2 production via ELISA.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

References

  • PubChem. (2025).[2] 6-Chloro-2,4-dimethylnicotinic acid (Compound Summary). National Library of Medicine. [Link][3][4][5]

  • Lombardino, J. G., & Wiseman, E. H. (1974). Preparation and anti-inflammatory activity of some nonacidic trisubstituted imidazoles. Journal of Medicinal Chemistry. (Foundational SAR on nicotinic acid derivatives).[3][4] [Link]

  • Bhawani, S., et al. (2023).[3] Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. Chemistry Central Journal. [Link]

  • Smith, W. L., et al. (2011). Cyclooxygenases: Structural, Cellular, and Molecular Biology. Annual Review of Biochemistry. (Mechanistic basis for hydrophobic pocket filling). [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 6-Chloro-2,4-dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, or drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, procedural framework for the proper disposal of 6-Chloro-2,4-dimethylnicotinic acid (CAS No. 6212-33-5), ensuring the safety of personnel and the protection of our environment. This document is structured to provide not just a set of instructions, but a deeper understanding of the causality behind these essential protocols.

Understanding the Compound: Hazard Profile and Disposal Rationale

Core Hazards: Based on analogous compounds, 6-Chloro-2,4-dimethylnicotinic acid should be handled as a substance that:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory tract irritation.[1]

The presence of a chlorine atom on the pyridine ring places this compound in the category of halogenated organic compounds . This is a critical classification for waste disposal. The combustion of halogenated compounds can produce acidic gases (like hydrogen chloride), which require specialized incineration facilities equipped with scrubbers to neutralize these corrosive emissions.[2] Improper disposal could lead to environmental contamination and harm to aquatic life. Therefore, a dedicated and clearly defined waste stream is paramount.

Table 1: Hazard and Handling Summary for Chlorinated Nicotinic Acids

PropertyInformation (based on 6-Chloronicotinic acid)Causality and Implication for Disposal
CAS Number 5326-23-8[1][3]Used for precise identification on waste labels.
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4]Dictates the required Personal Protective Equipment (PPE) during handling and disposal. All waste must be securely contained to prevent exposure.
Incompatible Materials Strong oxidizing agents, Strong acidsWaste must be segregated from these materials to prevent dangerous chemical reactions within the waste container.
Disposal Classification Halogenated Organic WasteRequires a specific, segregated waste stream. More expensive to dispose of than non-halogenated waste due to the need for specialized incineration.[5]

In-Lab Waste Management: A Step-by-Step Protocol

The foundation of proper disposal is meticulous management within the laboratory at the point of generation. This ensures safety and compliance before the waste is even collected for final disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound, either in its pure form or as waste, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat.[6]

Step 2: Waste Segregation

This is the most critical step in laboratory waste management. Due to its chlorinated nature, 6-Chloro-2,4-dimethylnicotinic acid waste must never be mixed with non-halogenated chemical waste.

  • Designate a Specific Waste Container: Use a clearly marked container solely for "Halogenated Organic Solid Waste."[7][8]

  • Compatibility Check: Ensure that no incompatible materials, such as strong oxidizing agents, are disposed of in the same container.

  • Solid vs. Liquid:

    • Solid Waste: Collect pure 6-Chloro-2,4-dimethylnicotinic acid, contaminated personal protective equipment (gloves, weighing paper), and any other solid materials that have come into contact with it in the designated solid waste container.[7]

    • Liquid Waste: If the compound is dissolved in a solvent, the entire solution is classified based on the solvent. If the solvent is halogenated (e.g., dichloromethane), it goes into the "Halogenated Liquid Waste" container. If it's a non-halogenated solvent, the presence of the chlorinated compound (typically >1%) requires it to be treated as halogenated waste.[5] When in doubt, always classify the mixture as halogenated.

Step 3: Containerization and Labeling

Proper containerization and labeling are mandated by regulatory bodies like the EPA and are essential for the safety of everyone who will handle the waste.[9][10][11]

  • Container Selection: Use a robust, leak-proof container with a secure lid that is compatible with the chemical waste. For solids, a wide-mouth plastic container is often suitable.

  • Labeling: The waste container must be labeled immediately upon the first addition of waste. The label must be clear, durable, and contain the following information:[9][10]

    • The words "HAZARDOUS WASTE" prominently displayed.[9][12]

    • Full Chemical Name(s): "Waste 6-Chloro-2,4-dimethylnicotinic acid" and any other components in the waste stream. Avoid abbreviations or chemical formulas.[2]

    • Hazard Identification: Indicate the primary hazards (e.g., "Irritant," "Corrosive" if applicable). GHS pictograms can be used.[4]

    • Generator Information: Your name, lab number, and contact information.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Store the labeled waste container in a designated Satellite Accumulation Area within your lab. This area should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from drains and sources of ignition.

  • In secondary containment (like a plastic tub) to contain any potential leaks.[2]

Workflow for Disposal of 6-Chloro-2,4-dimethylnicotinic Acid

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for 6-Chloro-2,4-dimethylnicotinic Acid cluster_prep Preparation cluster_in_lab In-Lab Management cluster_disposal Final Disposal start Start: Generate Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate is_solid Solid or Liquid Waste? segregate->is_solid solid_waste Collect in 'Halogenated Organic Solid Waste' Container is_solid->solid_waste Solid liquid_waste Collect in 'Halogenated Organic Liquid Waste' Container is_solid->liquid_waste Liquid label_waste Label Container Correctly ('Hazardous Waste', Chemical Name, Date, Hazards) solid_waste->label_waste liquid_waste->label_waste store_waste Store in Secondary Containment in Satellite Accumulation Area label_waste->store_waste request_pickup Request Waste Pickup from Environmental Health & Safety (EHS) store_waste->request_pickup transport Transport by Licensed Waste Hauler request_pickup->transport incinerate Dispose at Approved Facility (High-Temp Incineration with Acid Gas Scrubbing) transport->incinerate end_point End: Compliant Disposal incinerate->end_point caption Figure 1: Step-by-step disposal workflow.

Caption: Figure 1: Step-by-step disposal workflow.

Emergency Procedures: Spill Cleanup

Accidents happen, and preparation is key. A spill of solid 6-Chloro-2,4-dimethylnicotinic acid should be managed as follows:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Assess the Spill: For a small, manageable spill, proceed with cleanup. For a large spill, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[6]

  • Don PPE: Wear your standard PPE, including double-gloving if necessary.

  • Contain the Spill: Gently cover the solid spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[6] Avoid sweeping the dry powder.

  • Neutralization (Optional but Recommended): For organic acids, you can neutralize the spill area after initial cleanup by wiping with a mild solution of sodium bicarbonate.[6]

  • Collect the Waste: Carefully scoop the mixture into your designated "Halogenated Organic Solid Waste" container.

  • Decontaminate: Clean the spill area with soap and water. All cleanup materials (paper towels, wipes) must also be disposed of as hazardous waste in the same container.[6]

  • Report: Report the incident to your supervisor and EHS as required by your institution's policy.

Final Disposal Pathway: Beyond the Lab

Once your waste container is full (typically around 90% capacity), you will request a pickup from your institution's EHS or a licensed hazardous waste contractor.[13] They will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

For halogenated organic solids like 6-Chloro-2,4-dimethylnicotinic acid, the most common and effective disposal method is high-temperature incineration .[8] This process must be conducted at facilities with specialized air pollution control equipment, including scrubbers, to neutralize the hydrochloric acid gas that is produced upon combustion.[2]

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of health or ecological integrity.

References

  • TCI Chemicals. (2025, May 8). Safety Data Sheet: 2-Chloro-6-methylnicotinic Acid.
  • Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet: 2-Chloro-6-methylnicotinic acid.
  • Thermo Fisher Scientific. (2025, September 15). 6-Chloronicotinic acid - Safety Data Sheet.
  • Standard Operating Procedures. (n.d.). Hazard Class- Organic Acids.
  • Thermo Fisher Scientific. (n.d.). 6 - SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid.
  • Fisher Scientific. (2015, March 25). Safety Data Sheet.
  • CAS. (n.d.). 6-Chloronicotinic acid. CAS Common Chemistry. Retrieved January 24, 2026, from [Link]

  • Parchem. (n.d.). 6-Chloro-2,4-dimethylnicotinic acid (Cas 6212-33-5).
  • Chemsrc. (2025, September 24). 6-Chloro-2,4-dimethoxynicotinic acid | CAS#:1256821-79-0.
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Mastering the Safe Handling of 6-Chloro-2,4-dimethylnicotinic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researchers, scientists, and drug development professionals navigating the complexities of novel compound synthesis, the paramount importance of safety cannot be overstated. This guide provides a comprehensive, in-depth framework for the safe handling of 6-Chloro-2,4-dimethylnicotinic acid, with a specific focus on the selection and use of appropriate Personal Protective Equipment (PPE), as well as robust operational and disposal protocols. Our commitment is to empower you with the knowledge to create a secure laboratory environment, ensuring both personal safety and the integrity of your research.

Understanding the Hazard: Why Specific PPE is Crucial

6-Chloro-2,4-dimethylnicotinic acid and its structural analogs are classified as skin, eye, and respiratory irritants.[1][2][3] The primary routes of exposure are through dermal contact, accidental eye contact with the solid material, and inhalation of airborne dust particles. Therefore, a multi-faceted PPE strategy is essential to create a reliable barrier against these hazards. The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a thorough hazard assessment to determine the necessary PPE for any given task.[4]

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the essential PPE for handling 6-Chloro-2,4-dimethylnicotinic acid in a laboratory setting. The causality behind each selection is rooted in mitigating the specific hazards posed by this compound.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile or Neoprene GlovesProvides a chemical-resistant barrier to prevent skin contact and irritation.[5] Nitrile gloves offer good protection against chlorinated solvents, while neoprene gloves are also a suitable alternative.[5] Always double-glove when handling significant quantities or during prolonged procedures.
Eye and Face Protection Safety Glasses with Side Shields or Chemical GogglesProtects the eyes from airborne dust particles and accidental splashes.[4] For procedures with a higher risk of splashing, chemical goggles offer a more complete seal around the eyes.
Protective Clothing Fully-buttoned Laboratory CoatA lab coat provides a removable barrier to protect personal clothing and skin from contamination.
Respiratory Protection N95-rated Disposable Respirator or higherNecessary when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of irritating dust particles. The selection should be based on a thorough risk assessment of the specific procedure.[6][7]

Experimental Workflow: A Step-by-Step Guide to Safe Handling

The following workflow diagram illustrates the critical steps for safely handling 6-Chloro-2,4-dimethylnicotinic acid, from preparation to disposal. Adherence to this procedural logic is a self-validating system for minimizing exposure risk.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep_workspace Prepare Workspace in a Certified Chemical Fume Hood prep_ppe->prep_workspace prep_materials Gather All Necessary Chemicals and Equipment prep_workspace->prep_materials handling_weigh Weigh Solid Compound in Fume Hood prep_materials->handling_weigh handling_transfer Carefully Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Conduct Experiment within the Fume Hood handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handling_reaction->cleanup_decontaminate cleanup_waste Segregate and Dispose of Chemical Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A logical workflow for the safe handling of 6-Chloro-2,4-dimethylnicotinic acid.

Operational Plan: From Receipt to Disposal

A robust operational plan ensures that safety is integrated into every stage of the chemical's lifecycle in the laboratory.

1. Receiving and Storage:

  • Upon receipt, ensure the container's label is intact and includes the chemical name, hazard warnings, and the manufacturer's name and address.[8]

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Keep the container tightly closed when not in use.

2. Handling Procedures:

  • Always handle 6-Chloro-2,4-dimethylnicotinic acid in a certified chemical fume hood to minimize the inhalation of dust.[9]

  • Use the smallest quantity of the chemical necessary for the experiment.

  • Avoid actions that can generate dust, such as vigorous scraping or pouring from a height.

  • When transferring the solid, use a spatula and weigh it on a tared weigh boat within the fume hood.

3. Emergency Procedures:

In the event of an accidental exposure, immediate and correct first aid is critical.

Exposure RouteFirst Aid Protocol
Skin Contact Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[10]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Spill Response:

  • Small Spills (inside a fume hood): Wearing appropriate PPE, decontaminate the area with a suitable solvent, followed by soap and water. Collect all contaminated materials in a sealed, labeled hazardous waste container.[10]

  • Large Spills (outside a fume hood): Evacuate the immediate area and alert your laboratory supervisor and institutional safety office.

Disposal Plan: A Commitment to Environmental Responsibility

All waste containing chlorinated aromatic compounds must be treated as hazardous waste.[10]

1. Chemical Waste:

  • Collect all waste solutions and solids containing 6-Chloro-2,4-dimethylnicotinic acid in a designated, properly labeled hazardous waste container.

  • The container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents.

  • Follow your institution's and local regulations for the final disposal of chlorinated chemical waste, which may involve high-temperature incineration at an approved facility.[11]

2. Contaminated PPE and Materials:

  • All disposable PPE (gloves, respirators) and materials (weigh boats, paper towels) that have come into contact with the chemical must be disposed of as hazardous waste.

  • Place these items in a sealed, labeled hazardous waste bag or container.

3. Empty Containers:

  • Empty containers that held 6-Chloro-2,4-dimethylnicotinic acid must be triple-rinsed with a suitable solvent.[12]

  • The rinsate must be collected and disposed of as hazardous chemical waste.[12]

  • After triple-rinsing, the original labels on the container should be defaced or removed before recycling or disposal as non-hazardous waste, in accordance with institutional policies.[13]

The following decision tree provides a logical guide for the proper disposal of materials associated with the use of 6-Chloro-2,4-dimethylnicotinic acid.

cluster_waste_type Identify Waste Type cluster_disposal_path Disposal Pathway start Material for Disposal is_chemical Is it the chemical itself or a solution containing it? start->is_chemical is_ppe Is it contaminated PPE or labware? start->is_ppe is_container Is it an empty chemical container? start->is_container hazardous_waste Dispose as Hazardous Chemical Waste in a Labeled Container is_chemical->hazardous_waste is_ppe->hazardous_waste triple_rinse Triple-Rinse with Appropriate Solvent is_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface or Remove Original Label collect_rinsate->deface_label non_hazardous Dispose as Non-Hazardous Waste deface_label->non_hazardous

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.